molecular formula C8H9ClN2 B2984297 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1303588-27-3

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B2984297
CAS No.: 1303588-27-3
M. Wt: 168.62
InChI Key: KGTIRHSHTITULA-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . It is a chlorinated derivative of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its potential for diverse biological activity. This compound is provided with a high purity of 97% and is assigned the CAS Registry Number 1303588-27-3 . As a building block in drug discovery, this naphthyridine derivative serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Its structure, featuring a chlorine atom and a saturated ring system, makes it a versatile precursor for further functionalization and exploration in various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound should be handled with care. It has a warning signal word and may be harmful if swallowed (H302) . Researchers should wear appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal instructions.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTIRHSHTITULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged scaffold," a designation reserved for molecular frameworks that can bind to a wide range of biological targets.[1] This bicyclic aromatic compound, a bioisostere of quinoline, is the foundational structure for numerous molecules demonstrating a vast spectrum of biological activities.[1] The versatility in its synthesis and reactivity has made it a focal point for researchers in medicinal chemistry and drug discovery.[2] Derivatives of 1,8-naphthyridine have shown significant promise and are being investigated for their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3][4]

This compound represents a crucial intermediate in the synthesis of more complex molecular entities. Its structure contains two key points of reactivity: a secondary amine within the saturated ring and a strategically placed chlorine atom on the aromatic ring. This dual functionality allows for sequential and controlled derivatization, making it an invaluable building block for creating diverse chemical libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1303588-27-3[5][6]
Molecular Formula C₈H₉ClN₂[5][6]
Molecular Weight 168.62 g/mol [6]
Boiling Point 372.8 ± 34.0 °C at 760 mmHg[5]
Purity (Typical) ≥97%[6]
Synonyms 7-Chloro-1,2,3,4-tetrahydro-[2][7]naphthyridine[5][6]

Synthesis and Purification Methodologies

The synthesis of the 1,8-naphthyridine core is most commonly achieved via the Friedländer annulation, a robust and high-yielding condensation reaction between a 2-aminopyridine derivative and a compound containing an α-methylene carbonyl group.[1][8] To obtain the tetrahydro- derivative, a subsequent reduction of the pyridine ring that does not bear the amino group is required. This is typically accomplished through catalytic hydrogenation.

The introduction of the chloro-substituent can be achieved either by starting with a pre-chlorinated pyridine precursor or by chlorination of the naphthyridine ring system at a later stage.

Conceptual Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a representative, multi-step synthesis, which is a common approach for generating such scaffolds. The causality behind these steps is to first build the core heterocyclic system and then perform the selective reduction.

Step 1: Friedländer Annulation to form 7-Chloro-1,8-naphthyridine

  • Rationale: To construct the bicyclic aromatic core.

  • Procedure:

    • To a solution of 2-amino-3-formyl-6-chloropyridine (1.0 eq) in ethanol, add an α-methylene ketone such as acetone (1.5 eq).

    • Add a catalytic amount of a base, such as potassium hydroxide or an ionic liquid, to facilitate the condensation.[8]

    • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent like ethyl acetate.[8]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-Chloro-1,8-naphthyridine.

Step 2: Selective Catalytic Hydrogenation

  • Rationale: To selectively reduce one of the pyridine rings to yield the tetrahydro- derivative. Asymmetric hydrogenation methods have also been developed for related structures.[9]

  • Procedure:

    • Dissolve the crude 7-Chloro-1,8-naphthyridine from the previous step in a suitable solvent such as methanol or ethanol.

    • Transfer the solution to a high-pressure hydrogenation vessel.

    • Add a hydrogenation catalyst, typically 5-10 mol% of Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

    • Seal the vessel and purge with hydrogen gas before pressurizing to 50-100 psi.

    • Heat the reaction to 50-60 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

Step 3: Purification

  • Rationale: To isolate the final product in high purity.

  • Procedure:

    • Purify the resulting crude residue by silica gel column chromatography.[8]

    • Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product.

SynthesisWorkflow Start 2-Amino-3-formyl- 6-chloropyridine + Ketone Step1 Friedländer Annulation (Base Catalyst, EtOH, Reflux) Start->Step1 Intermediate 7-Chloro-1,8-naphthyridine Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C or PtO₂, Pressure) Intermediate->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Purification (Silica Gel Chromatography) Product_Crude->Step3 Final Pure 7-Chloro-1,2,3,4- tetrahydro-1,8-naphthyridine Step3->Final

Caption: General synthetic workflow for this compound.

Spectral Analysis and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity, structure, and purity of the synthesized compound. While full spectra are proprietary to chemical suppliers, the expected characteristics can be inferred from the structure and data on analogous compounds.[10]

Technique Expected Observations
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the chlorinated pyridine ring.[11][12]- N-H Proton: A broad singlet corresponding to the secondary amine proton in the tetrahydro ring.- Aliphatic Protons: A series of complex multiplets in the upfield region (typically δ 1.5-4.0 ppm) corresponding to the three sets of CH₂ groups in the saturated ring.[13]
¹³C NMR - Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm) for the six carbons of the aromatic ring.[11][14]- Aliphatic Carbons: Three distinct signals in the upfield region (δ 20-50 ppm) corresponding to the CH₂ carbons of the saturated ring.[11]
Mass Spec (MS) - Molecular Ion (M⁺): A prominent molecular ion peak at m/z ≈ 168. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Infrared (IR) - N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Bands just below 3000 cm⁻¹.- C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two distinct reactive sites, which can be functionalized selectively.

  • N1-Amine of the Tetrahydro Ring: The secondary amine is nucleophilic and readily participates in a variety of reactions:

    • N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides under basic conditions to introduce substituents.

    • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Phosphorylation: Deprotonation followed by quenching with an electrophile like diethyl chlorophosphate can form phosphoramidates, a key step in building more complex molecules like arginine mimetics.[7]

  • C7-Chloro Group of the Pyridine Ring: The chlorine atom is a good leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This is arguably the most powerful feature for diversification.

    • Amination: Displacement by primary or secondary amines to introduce diverse amino side chains. This is a cornerstone of medicinal chemistry for tuning solubility, basicity, and receptor interactions.

    • Alkoxylation/Thiolation: Reaction with alkoxides or thiolates to form ethers or thioethers, respectively.

    • Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

ReactivityDiagram cluster_0 This compound Core Core Scaffold N1_Reaction N1-Amine Reactions Core->N1_Reaction C7_Reaction C7-Chloro Reactions (SNAr / Cross-Coupling) Core->C7_Reaction Alkylation N-Alkylation N1_Reaction->Alkylation Acylation N-Acylation N1_Reaction->Acylation Phosphorylation N-Phosphorylation N1_Reaction->Phosphorylation Amination Amination (R₂NH) C7_Reaction->Amination Alkoxylation Alkoxylation (RO⁻) C7_Reaction->Alkoxylation Suzuki Suzuki Coupling (R-B(OH)₂) C7_Reaction->Suzuki DrugDiscoveryFlow Scaffold Core Scaffold (e.g., 7-Chloro-THN) Library Combinatorial Library (Diverse Derivatives) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound (Shows Activity) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical progression from a core building block to a drug candidate.

Conclusion

This compound is a synthetically versatile and strategically important molecule in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and dual-functional reactivity make it an ideal starting point for the development of novel therapeutics. A thorough understanding of its chemical behavior, as outlined in this guide, empowers researchers and drug development professionals to fully exploit its potential in the ongoing quest for new and more effective medicines.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Google Scholar.
  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Deriv
  • 7-Chloro-1,2,3,4-tetrahydro-n[2][7]aphthyridine | Chemsrc. Chemsrc.

  • Discovery and History of 1,8-Naphthyridine Compounds. Benchchem.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Design, Synthesis, and Anti-mycobacterial Evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • This compound. LabSolutions.
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry.
  • 7-Chloro-1,2,3,4-tetrahydro-n[2][7]aphthyridine(1303588-27-3) 1H NMR. ChemicalBook.

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF.
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Ossila.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
  • 1,8-Naphthyridine. Wikipedia.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[2][7]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[2][7] Revue Roumaine de Chimie.

  • 1,8-Naphthyridine, 2-benzylamino-7-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. ChemicalBook.

Sources

An In-Depth Technical Guide to the Molecular Structure of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Tetrahydro-1,8-naphthyridine Scaffold in Modern Drug Discovery

The 1,8-naphthyridine motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic, solidified the importance of this structural class in the development of antibacterial agents that target bacterial DNA gyrase.[3] The partial saturation of one of the pyridine rings to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine core introduces a three-dimensional structural element while retaining key pharmacophoric features. This modification can lead to enhanced binding affinity and selectivity for various biological targets. The introduction of a chlorine atom at the 7-position of this saturated scaffold, yielding 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, further modulates its electronic and steric properties, offering a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this intriguing heterocyclic compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound with the chemical formula C₈H₉ClN₂ and a molecular weight of 168.62 g/mol .[4] The structure consists of a pyridine ring fused to a tetrahydropyridine ring, with a chlorine atom substituted at the 7-position of the aromatic pyridine ring.

PropertyValueSource
Chemical Formula C₈H₉ClN₂[4]
Molecular Weight 168.62 g/mol [4]
CAS Number 1303588-27-3[1][4]
Appearance Solid (predicted)[5]
InChI Key InChI=1S/C8H9ClN2/c9-7-4-5-1-2-6(11-5)10-8(7)3-1/h3-4H,1-2H2,(H,10,11)N/A

Strategic Synthesis of the this compound Core

The synthesis of this compound can be strategically approached in a multi-step sequence, beginning with the construction of the aromatic 1,8-naphthyridine core, followed by selective reduction and subsequent chlorination.

Step 1: Friedländer Annulation for the 1,8-Naphthyridine Core

The cornerstone of this synthetic strategy is the Friedländer annulation, a robust and widely utilized method for the synthesis of quinolines and related heterocyclic systems.[3][6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the 1,8-naphthyridine core, 2-aminonicotinaldehyde serves as the key starting material.

Protocol: Synthesis of a Substituted 1,8-Naphthyridine via Friedländer Annulation

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or water, add an α-methylene carbonyl compound (e.g., a ketone or β-ketoester) (1.0-1.2 eq).[6][8]

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide or an ionic liquid like choline hydroxide).[8]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

The mechanism of the Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.

Step 2: Catalytic Hydrogenation for the Tetrahydro-Scaffold

The selective reduction of one of the pyridine rings of the 1,8-naphthyridine core is typically achieved through catalytic hydrogenation. This reaction introduces the saturated carbocyclic portion of the target molecule.

Protocol: Catalytic Hydrogenation of a 1,8-Naphthyridine Derivative

  • Dissolve the 1,8-naphthyridine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.

  • Add a catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-50 atm) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-1,8-naphthyridine derivative.

Step 3: Selective Chlorination of the Electron-Rich Pyridine Ring

The final step involves the selective chlorination of the electron-rich pyridine ring of the 1,2,3,4-tetrahydro-1,8-naphthyridine intermediate. Direct electrophilic chlorination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, the tetrahydro- portion of the molecule can influence the reactivity of the remaining aromatic ring. A plausible approach involves the use of a mild chlorinating agent.

Protocol: Proposed Chlorination of 1,2,3,4-tetrahydro-1,8-naphthyridine

  • Dissolve the 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 eq), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis Workflow 2-aminonicotinaldehyde 2-aminonicotinaldehyde 1,8-naphthyridine_core 1,8-naphthyridine_core 2-aminonicotinaldehyde->1,8-naphthyridine_core Friedländer Annulation alpha-methylene_carbonyl alpha-methylene_carbonyl alpha-methylene_carbonyl->1,8-naphthyridine_core tetrahydro_naphthyridine tetrahydro_naphthyridine 1,8-naphthyridine_core->tetrahydro_naphthyridine Catalytic Hydrogenation target_molecule 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine tetrahydro_naphthyridine->target_molecule Selective Chlorination

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring will appear as doublets in the downfield region (δ 7.0-8.5 ppm). - The protons on the tetrahydropyridine ring will appear as multiplets in the upfield region (δ 1.5-4.0 ppm). - The NH proton of the tetrahydropyridine ring will likely appear as a broad singlet.
¹³C NMR - Aromatic carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). - The carbon bearing the chlorine atom will be shifted downfield. - The aliphatic carbons of the tetrahydropyridine ring will appear in the upfield region (δ 20-50 ppm).
IR Spectroscopy - A characteristic N-H stretching vibration for the secondary amine in the tetrahydropyridine ring (around 3300-3400 cm⁻¹). - C=N and C=C stretching vibrations from the aromatic pyridine ring (around 1500-1600 cm⁻¹). - C-H stretching vibrations for both aromatic and aliphatic protons. - A C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.62 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in the area of antibacterial drug discovery. The structural similarity to quinolone and naphthyridine antibiotics suggests that it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][9]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair.[10] It introduces negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that accumulates during DNA unwinding. Quinolone and naphthyridine antibiotics inhibit DNA gyrase by stabilizing the transient double-strand DNA breaks that are formed during the enzyme's catalytic cycle.[9][11] This leads to the accumulation of toxic DNA-enzyme complexes, which ultimately results in bacterial cell death.

The proposed mechanism involves the drug molecule intercalating into the DNA at the site of the break and forming a ternary complex with the DNA and the gyrase enzyme. This complex prevents the re-ligation of the DNA strands, effectively "poisoning" the enzyme.

G cluster_1 DNA Gyrase Inhibition Pathway DNA_Gyrase Bacterial DNA Gyrase DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces negative supercoils Ternary_Complex Drug-DNA-Gyrase Ternary Complex DNA_Gyrase->Ternary_Complex Binds to DNA_Replication DNA Replication/ Transcription DNA_Supercoiling->DNA_Replication Enables DNA_Replication->Ternary_Complex Halts Drug_Molecule 7-Chloro-tetrahydro- 1,8-naphthyridine (Proposed) Drug_Molecule->Ternary_Complex Stabilizes Cell_Death Bacterial Cell Death Ternary_Complex->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a three-dimensional saturated ring system and a functionalized aromatic ring provides a platform for fine-tuning its pharmacological properties. The proposed synthetic route offers a practical approach to accessing this compound, and its potential as a DNA gyrase inhibitor highlights its promise in the ongoing search for new antibacterial agents. Future research in this area will likely focus on the synthesis and biological evaluation of a library of derivatives based on this core structure to explore their structure-activity relationships and identify lead compounds with improved potency and selectivity. The continued exploration of the 1,8-naphthyridine scaffold and its partially saturated analogs is a testament to its enduring importance in the field of medicinal chemistry.

References

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS 1303588-27-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: Synthesis, Characterization, and Application

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS 1303588-27-3), a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydro-1,8-naphthyridine scaffold is a validated arginine mimetic and a core component in various therapeutic candidates, particularly as integrin inhibitors.[1] This guide details the compound's known physicochemical properties, explores relevant synthetic strategies based on established literature for analogous structures, proposes a viable synthetic workflow, and discusses standard characterization techniques. The content is tailored for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in modern drug discovery. Its rigid, bicyclic structure serves as an effective and more permeable, less basic substitute for the guanidinium group of arginine (pKa ≈ 7 vs. 13.8 for arginine).[1] This bioisosteric relationship allows molecules containing this moiety to effectively mimic the side-on salt-bridge binding interactions of arginine with target proteins, such as aspartic acid residues. Consequently, this scaffold is a cornerstone in the design of Arg–Gly–Asp (RGD) peptide mimetics, which are crucial for developing inhibitors of αv integrins—a class of receptors implicated in diseases like idiopathic pulmonary fibrosis (IPF).[1]

This compound represents a key intermediate, providing a reactive handle for further chemical modification and library synthesis. The chlorine atom at the 7-position can be exploited for various cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug development programs.

Physicochemical and Chemical Properties

While detailed experimental data for this specific compound is not widely published, its fundamental properties and identifiers are established. This information is critical for reaction planning, analytical characterization, and safety assessments.

PropertyValueSource(s)
CAS Number 1303588-27-3[2][3][4][5]
Molecular Formula C₈H₉ClN₂[4][5]
Molecular Weight 168.62 g/mol [4][5]
Synonyms 1,8-Naphthyridine, 7-chloro-1,2,3,4-tetrahydro-[4]
Purity Typically available at ≥95%[4][5]
Boiling Point 372.8±34.0°C (Predicted at 760 mmHg)[3]
Physical State Not available (likely a solid)[4]
Solubility Not available[4]
Stability Stable under recommended temperatures and pressures.[4]

Synthetic Strategies for the Tetrahydro-1,8-naphthyridine Core

The synthesis of substituted tetrahydro-1,8-naphthyridines is a well-explored area, offering several strategic pathways. The choice of route often depends on the desired substitution pattern, scale, and functional group tolerance.

Established Synthetic Routes

Historically, the most common approach involves the late-stage reduction of a fully aromatic 1,8-naphthyridine precursor.[1] This precursor is typically assembled via a Friedländer annulation, which condenses a 2-aminonicotinaldehyde with a ketone or other active methylene compound.[1][6][7] However, these methods often require harsh conditions and can suffer from poor regiochemical control and limited functional group compatibility, posing challenges for large-scale synthesis.[1]

More contemporary and versatile methods have been developed to overcome these limitations:

  • Catalytic Hydrogenation: Asymmetric hydrogenation of substituted 1,8-naphthyridines using chiral catalysts provides an efficient route to enantiomerically enriched tetrahydro-1,8-naphthyridines, which are valuable chiral building blocks.[8]

  • Horner–Wadsworth–Emmons (HWE) Approach: A novel and highly efficient three-step sequence involving an HWE olefination, diimide reduction, and global deprotection has been reported for synthesizing 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. This method avoids chromatography and proceeds in high yields, making it suitable for scale-up.[1]

Proposed Synthesis of this compound

While a specific, validated protocol for CAS 1303588-27-3 is not publicly detailed, a logical synthetic route can be proposed based on the well-established Friedländer annulation followed by a selective reduction.

Workflow Diagram: Proposed Synthesis

G cluster_0 Part 1: Friedländer Annulation cluster_1 Part 2: Pyridine Ring Reduction A 2-Amino-6-chloronicotinaldehyde C 7-Chloro-2-methyl-1,8-naphthyridine A->C Base (e.g., KOH) Solvent (e.g., EtOH) Heat B Acetone B->C D 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine C->D Reducing Agent (e.g., NaBH4, H2/Pd-C) Solvent (e.g., MeOH) C->D

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Proposed Protocol:

  • Stage 1: Friedländer Annulation to form 7-Chloro-2-methyl-1,8-naphthyridine.

    • To a solution of 2-amino-6-chloronicotinaldehyde (1 equivalent) in ethanol, add acetone (1.5-2 equivalents).

    • Add a catalytic amount of a base, such as potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude solid, likely 7-chloro-2-methyl-1,8-naphthyridine, by recrystallization or column chromatography.

  • Stage 2: Selective Reduction to this compound.

    • Dissolve the purified 7-chloro-2-methyl-1,8-naphthyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent is critical to selectively reduce the pyridine ring without affecting the chloro-substituted ring. Alternatively, catalytic hydrogenation (H₂, Pd/C) under controlled conditions could be employed.

    • Allow the reaction to stir until completion, as monitored by TLC or LC-MS.

    • Quench the reaction carefully with water.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target compound. Further purification may be achieved via column chromatography.

Disclaimer: This protocol is a proposed methodology based on established chemical principles for analogous compounds and has not been experimentally validated for this specific CAS number.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a suite of standard analytical techniques would be employed, as is common for related structures.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and confirm its molecular weight (168.62 g/mol for C₈H₉ClN₂). The expected [M+H]⁺ ion would be observed at m/z 169.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and environment of protons. Key signals would include aromatic protons on the chlorinated ring and aliphatic protons corresponding to the saturated tetrahydro-pyridine ring.

    • ¹³C NMR: Would confirm the presence of eight carbon atoms and distinguish between the aromatic and aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[9]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating libraries of bioactive compounds. As an arginine mimetic, it is a key building block for targeting enzymes and receptors that recognize arginine residues, most notably integrins.[1] The presence of the chlorine atom allows for further functionalization via reactions such as:

  • Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups.

  • Buchwald-Hartwig amination to install various amine functionalities.

  • Nucleophilic aromatic substitution (SₙAr) reactions.

This chemical tractability enables the systematic exploration of the chemical space around the tetrahydro-1,8-naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

According to available Safety Data Sheet (SDS) information, this compound should be handled with care in a well-ventilated area or fume hood.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

Users should always consult the most recent SDS from their supplier before handling this chemical.

Conclusion

This compound is a strategically important heterocyclic building block for drug discovery. Its core scaffold effectively mimics arginine, making it a valuable component for designing inhibitors of key biological targets like integrins. While detailed experimental data for this specific compound is sparse, its synthesis can be reliably approached using established methodologies for the tetrahydro-1,8-naphthyridine family. The reactive chlorine handle provides a versatile platform for the synthesis of compound libraries, empowering medicinal chemists to develop novel therapeutics for a range of diseases.

References

  • This compound - AbacipharmTech-Global Chemical supplier. (URL: )
  • 7-Chloro-1,2,3,4-tetrahydro-[2][9]naphthyridine | Chemsrc. (URL: )

  • This compound - AK Scientific, Inc. (URL: )
  • This compound - LabSolutions | Lab Chemicals & Equipment. (URL: )
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - Semantic Scholar. (URL: )
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - NIH. (URL: )
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (URL: [Link])

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). (URL: [Link])

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals. (URL: [Link])

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An In-depth Technical Guide to the Physical Characteristics of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological targets. The 1,8-naphthyridine framework and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a chlorine atom at the 7-position and the saturation of one of the pyridine rings create a unique combination of electronic and steric properties that can be exploited for fine-tuning molecular interactions with biological macromolecules.

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into its structural, physicochemical, and spectral properties. Where experimental data for the title compound is not available, information from closely related analogs is presented to provide a comparative context. Furthermore, this guide details the essential experimental protocols for the analytical characterization of this and similar molecules, providing a self-validating framework for researchers in the field.

Core Molecular and Physical Properties

The fundamental properties of a molecule are critical for its handling, formulation, and mechanism of action. Below is a summary of the key physical and chemical identifiers for this compound.

PropertyValueSource
Chemical Formula C₈H₉ClN₂[3]
Molecular Weight 168.62 g/mol [3]
CAS Number 1303588-27-3[3]
Appearance Solid (form not specified)Inferred from related compounds[4][5]
Boiling Point Predicted: 372.8 ± 34.0 °C at 760 mmHgNot experimentally verified
Melting Point No data available. For comparison, 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a melting point of 77.5-86.5 °C.[5]Not experimentally verified
pKa No experimental data available. The pKa of the saturated ring nitrogen in a related tetrahydro-1,8-naphthyridine is estimated to be ≈28.[6]Not experimentally verified
Solubility No quantitative data available. Synthetic procedures for related compounds suggest solubility in organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).[7][8]Inferred

Structural Elucidation and Spectroscopic Analysis

A multi-faceted analytical approach is essential for the unambiguous structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[9] Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the chlorinated pyridine ring will appear in the aromatic region, while the protons of the tetrahydro-pyridine ring will be in the aliphatic region. The chemical shifts, coupling constants (J-values), and multiplicities of these signals provide definitive information about the substitution pattern and conformation of the rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data by providing the chemical shift of each unique carbon atom. This is particularly useful for confirming the presence of the chlorine-bearing aromatic carbon and the three distinct aliphatic carbons in the saturated ring. While specific spectral data for the title compound is not publicly available, ChemicalBook indicates its existence[10].

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of this compound (C₈H₉ClN₂). The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[9] Although a crystal structure for this compound is not currently available in the public domain, analysis of related structures, such as 2-amino-7-chloro-1,8-naphthyridine and 2,7-bis(trichloromethyl)-1,8-naphthyridine, reveals that the 1,8-naphthyridine ring system is nearly planar[11][12]. This planarity is a key feature influencing the stacking interactions and binding of these molecules in biological systems.

Experimental Protocols

The following section details standardized methodologies for the characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

    • Reference the spectrum to the residual solvent peak.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the bicyclic system.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

Protocol 2: Mass Spectrometric Analysis (LC-MS and HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • LC-MS Analysis:

    • Inject the sample into a liquid chromatography-mass spectrometry system.

    • Use a suitable C18 column for separation.

    • Employ a gradient elution method with solvents such as water and acetonitrile, often with a modifier like formic acid or ammonium bicarbonate.[7]

    • Monitor the elution profile with a UV detector and the mass spectrometer.

  • HRMS Analysis:

    • Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Determine the accurate mass and compare it with the calculated mass for the molecular formula C₈H₉ClN₂H⁺.

Visualizations

Molecular Structure and Numbering

Caption: Chemical structure of this compound with IUPAC numbering.

Analytical Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Integration & Validation Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight & Formula Xray X-ray Crystallography (if crystalline) Purification->Xray 3D Structure Validation Structure Validation NMR->Validation MS->Validation Xray->Validation Final Final Validation->Final Validated Structure

Caption: A typical workflow for the synthesis and structural validation of novel chemical entities.

Conclusion

This compound represents a valuable building block in the design of new chemical entities with potential therapeutic applications. While comprehensive experimental data on its physical properties are not yet fully available in the public literature, this guide provides the most current information and establishes a robust framework for its analytical characterization. By employing the detailed protocols for NMR, mass spectrometry, and other analytical techniques, researchers can confidently validate the structure and purity of this compound, paving the way for its further investigation in drug discovery and development programs. The continuous exploration of the 1,8-naphthyridine scaffold and its derivatives is a promising avenue for the identification of next-generation therapeutics.

References

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– - Semantic Scholar. Semantic Scholar. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

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  • 7-Chloro-1,2,3,4-tetrahydro-[3][7]naphthyridine | Chemsrc. Chemsrc. [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed. PubMed. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. ResearchGate. [Link]

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  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. PubMed. [Link]

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The Emerging Biological Significance of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Primer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of substituents and alterations in the degree of saturation of its heterocyclic rings can profoundly influence its pharmacological profile. This technical guide focuses on a specific, yet underexplored derivative: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine .

While direct, extensive research on this particular molecule is nascent, this guide will synthesize available data on its close structural analogs to provide an in-depth perspective on its potential biological activities, plausible mechanisms of action, and promising avenues for future drug discovery and development. By examining the roles of the tetrahydro-1,8-naphthyridine core and the 7-chloro substituent in related compounds, we can construct a scientifically grounded forecast of its therapeutic potential.

Core Structural Rationale: The Significance of the Tetrahydro-1,8-Naphthyridine Moiety

The saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold introduces a three-dimensional geometry that is often crucial for specific and high-affinity interactions with biological targets. This structural feature is particularly significant in the design of mimetics for protein recognition motifs.

A notable application of the tetrahydro-1,8-naphthyridine core is in the development of arginine mimetics .[4] This is particularly relevant in the context of integrin inhibition, where the Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif.[4] The tetrahydro-1,8-naphthyridine moiety can effectively mimic the guanidinium group of arginine, enabling it to bind to the arginine-binding pocket of integrins.[4] This has led to the investigation of such compounds as potential therapeutics for conditions like idiopathic pulmonary fibrosis (IPF).[4]

Anticipated Biological Activities and Therapeutic Targets

Based on the broader family of naphthyridine derivatives, we can anticipate several key areas of biological activity for this compound. The chloro-substituent at the 7-position is expected to significantly modulate the electronic properties and binding interactions of the molecule.

Potential as an Antimicrobial Agent

The 1,8-naphthyridine scaffold is famously the basis for quinolone antibiotics, such as nalidixic acid.[5][6] While the mechanism of action of these drugs (inhibition of DNA gyrase and topoisomerase IV) is typically associated with the 4-oxo-3-carboxylic acid moiety, the core naphthyridine structure is crucial for activity.[6] The presence of a chlorine atom can enhance antibacterial potency. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a key intermediate in the synthesis of the broad-spectrum antibiotic Gemifloxacin.[7]

It is plausible that this compound could serve as a foundational structure for novel antibacterial agents. Furthermore, some 1,8-naphthyridine derivatives have been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a potential role as antibiotic modulators or adjuvants.[8]

Applications in Oncology

Numerous 1,8-naphthyridine derivatives have demonstrated significant anticancer activity.[1][9] The planar aromatic system of the non-hydrogenated naphthyridines can intercalate with DNA, while other derivatives can inhibit key enzymes involved in cancer cell proliferation. While the tetrahydro- derivative is non-planar, its structural analogs suggest potential in this area. For example, a structural isomer, 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, has been noted in preliminary studies to inhibit the growth of certain cancer cell lines.[10]

Central Nervous System (CNS) Activity and Neurological Disorders

The 1,8-naphthyridine scaffold has been explored for its potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis.[1][2] The ability of small molecules to cross the blood-brain barrier is critical for CNS activity, and the lipophilicity introduced by the chloro-substituent may be advantageous.

One potential mechanism of action in the CNS is the inhibition of cholinesterases. For instance, 8-hydroxy-2,7-naphthyridin-2-ium salts have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[11]

Experimental Protocols and Methodologies

To investigate the potential biological activities of this compound, a series of well-established in vitro assays would be required.

Protocol 1: Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: A Comparative Overview

While specific quantitative data for this compound is not yet available in the public domain, the following table presents representative data for related naphthyridine derivatives to provide context for potential potency.

Compound/Derivative ClassBiological ActivityTarget/AssayPotency (IC50/MIC)Reference
8-Hydroxy-1,6-naphthyridinesAntileishmanialLeishmania donovani amastigotespEC50 > 5[12]
5,6,7,8-Tetrahydro-1,6-naphthyridinesAnti-HIVHIV-1 Integrase (allosteric site)-[13]
2-Phenyl-7-methyl-1,8-naphthyridinesAnticancerMCF-7 (breast cancer cell line)1.47 - 7.89 µM[9]
1,8-Naphthyridine sulfonamidesAntibiotic ModulationS. aureus (NorA efflux pump)-[6]

Visualizing Potential Mechanisms and Workflows

Signaling Pathway: Potential Role in Integrin-Mediated Signaling

The following diagram illustrates the potential involvement of a tetrahydro-1,8-naphthyridine derivative as an arginine mimetic in blocking integrin signaling, a pathway relevant to fibrosis.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inhibitory Action ECM Fibronectin (RGD motif) Integrin αvβx Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Proliferation Proliferation Downstream->Proliferation Leads to Inhibitor 7-Cl-TH-1,8-Naphthyridine (Arginine Mimetic) Inhibitor->Integrin Blocks Binding G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials synthesis Multi-step Synthesis of 7-Cl-TH-1,8-Naphthyridine start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screening Primary Assays (e.g., MIC, Cytotoxicity) purification->primary_screening Test Compound secondary_screening Secondary Assays (e.g., Mechanism of Action) primary_screening->secondary_screening in_vivo In Vivo Models (e.g., Animal studies) secondary_screening->in_vivo lead_optimization lead_optimization in_vivo->lead_optimization Data for Lead Optimization

Caption: General workflow for synthesis and biological evaluation.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the established biological activities of its structural congeners, this compound warrants investigation for its potential antimicrobial, anticancer, and CNS-related activities.

Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a systematic screening campaign using the assays outlined in this guide. Mechanistic studies will be crucial to identify its specific molecular targets and pathways. The insights gained from such studies will be invaluable for the rational design and optimization of novel therapeutic agents based on this intriguing chemical scaffold.

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  • Wang, X., Duan, Y., Chen, S., Zhang, Y., & Gao, Y. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2021). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 11(45), 28163-28175. [Link]

  • Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric Site HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

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7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine and its Congeners

Executive Summary

While direct pharmacological data on this compound is not extensively available in public literature, the 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of this core have been developed into a wide array of therapeutic agents with diverse mechanisms of action.[2][3] This guide synthesizes the known biological activities of structurally related 1,8-naphthyridine derivatives to build a scientifically grounded understanding of the potential mechanisms of action for this compound. We will explore the established roles of this scaffold in antimicrobial, anticancer, and neurological applications, providing a framework for future research and drug development efforts.[4]

The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant interest from medicinal chemists due to its synthetic versatility and the broad spectrum of biological activities its derivatives exhibit.[5] The journey of this scaffold from a chemical curiosity to a cornerstone of drug discovery was ignited by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative with potent antibacterial activity.[1][6] This discovery paved the way for the development of the quinolone class of antibiotics.[1] Since then, derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[2][3]

The defining feature of the 1,8-naphthyridine core is its ability to act as a versatile pharmacophore, with different substitution patterns leading to interactions with a wide range of biological targets. The nitrogen atoms can participate in hydrogen bonding, and the planar aromatic system allows for π-π stacking interactions with biological macromolecules.

Established Mechanisms of Action for 1,8-Naphthyridine Derivatives

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The most well-characterized mechanism of action for a subset of 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

  • Nalidixic Acid and Fluoroquinolones: The prototypical example is nalidixic acid, which selectively inhibits the A subunit of bacterial DNA gyrase.[6] Subsequent generations of fluoroquinolone antibiotics, some of which incorporate the 1,8-naphthyridine core (e.g., Gemifloxacin), exhibit enhanced activity by inhibiting both DNA gyrase and topoisomerase IV.[6][7] This dual-targeting mechanism contributes to their broad-spectrum antibacterial activity and can help to overcome resistance.

The general mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA. This complex stalls the replication fork, leading to double-strand DNA breaks and ultimately bacterial cell death.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against DNA gyrase is a supercoiling assay.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

  • Compound Addition: The test compound (e.g., a 1,8-naphthyridine derivative) is added at various concentrations. A known inhibitor (e.g., ciprofloxacin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a loading dye containing a DNA intercalator (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Anticancer Activity: Targeting Kinases and Other Cellular Pathways

The 1,8-naphthyridine scaffold has been extensively explored for the development of anticancer agents, with derivatives showing inhibitory activity against a variety of protein kinases.[8][9][10] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Kinase Inhibition: Various 1,8-naphthyridine derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and c-Met, as well as other kinases like casein kinase 2 (CK2) and phosphoinositide-dependent kinase 1 (PDK1).[3][10] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • SOS1 Inhibition: More recently, novel naphthyridine derivatives have been identified as potent inhibitors of SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor that activates KRAS.[11] By inhibiting the KRAS-SOS1 interaction, these compounds can block the MAPK signaling pathway, which is frequently hyperactivated in KRAS-mutant cancers.[11]

The mechanism of kinase inhibition by these compounds typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Diagram: Simplified KRAS-SOS1-MAPK Signaling Pathway

KRAS_SOS1_MAPK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Activation of KRAS by SOS1 and the downstream MAPK signaling cascade.

Neurological and Other Activities

The versatility of the 1,8-naphthyridine scaffold extends to the central nervous system and other biological systems. Derivatives have been investigated for:

  • Neurodegenerative Diseases: Potential applications in Alzheimer's disease.[3]

  • Antidepressant and Antipsychotic Effects. [4]

  • Anti-inflammatory and Analgesic Properties. [2]

  • Antihistaminic Activity: Some derivatives have shown promise as H1 receptor antagonists.[12]

The mechanisms underlying these activities are varied and depend on the specific substitutions on the naphthyridine core, leading to interactions with a range of receptors and enzymes.

Structure-Activity Relationship (SAR) and the Role of Key Substituents

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the ring system. For the compound of interest, This compound , we can infer potential roles for its key structural features:

  • Tetrahydro- modification: The saturation of one of the pyridine rings to form a tetrahydro-1,8-naphthyridine introduces a three-dimensional character to the otherwise planar scaffold. This can lead to more specific interactions with protein binding pockets and may improve pharmacokinetic properties such as solubility and metabolic stability.

  • 7-Chloro substitution: The chlorine atom at the 7-position can influence the electronic properties of the ring system and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The presence of a chloro group has been shown in some series to enhance antimicrobial activity.

Table 1: Biological Activities of Representative 1,8-Naphthyridine Derivatives

Compound NameKey Structural FeaturesPrimary Biological TargetTherapeutic Area
Nalidixic Acid 4-oxo-3-carboxylic acidBacterial DNA gyraseAntibacterial
Gemifloxacin Fluoro, cyclopropyl, and pyrrolidine substituentsBacterial DNA gyrase & Topoisomerase IVAntibacterial
Voreloxin Naphthyridine coreDNA intercalation, Topoisomerase II inhibitionAnticancer
HH0043 (a 1,7-naphthyridine) N-linked cyclic substituentSOS1Anticancer

Future Directions and Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the 1,8-naphthyridine scaffold provides a strong foundation for hypothesis-driven research. Based on the activities of related compounds, it is plausible that this molecule could serve as a starting point for the development of novel antibacterial, anticancer, or CNS-active agents.

Future research should focus on a systematic biological evaluation of this compound, including:

  • Broad-panel screening: Testing against a wide range of biological targets, including kinases, topoisomerases, and G-protein coupled receptors.

  • Phenotypic screening: Assessing its effects in cell-based assays for cytotoxicity, antimicrobial activity, and other relevant phenotypes.

  • Structure-based design: If a primary target is identified, computational modeling and medicinal chemistry efforts can be employed to optimize its potency and selectivity.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. ResearchGate. [Link]

  • Google Patents. (n.d.). 1, 8 -naphthyridines as kinase inhibitors.
  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787. [Link]

  • Rani, P., Saini, M. S., & Kumar, R. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie, 354(10), e2100144. [Link]

  • He, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(7), 5894–5911. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

  • Semantic Scholar. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

  • Gurjar, V., & Pal, D. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586–601. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents | Request PDF. ResearchGate. [Link]

  • Semantic Scholar. (2018). Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents. Semantic Scholar. [Link]

  • MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • National Institutes of Health. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • National Institutes of Health. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Institutes of Health. [Link]

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A Technical Guide to the Potential Therapeutic Targets of the 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Executive Summary: The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide delves into the therapeutic potential of a specific, less-explored analog: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. The introduction of a tetrahydro- ring system imparts a three-dimensional geometry, departing from the planarity of many parent naphthyridines, which can enhance target specificity and improve physicochemical properties. The 7-chloro substitution further modulates the electronic character of the ring and provides a crucial synthetic handle for generating diverse chemical libraries. Lacking direct studies on this exact molecule, this document serves as a technical whitepaper for drug development professionals, extrapolating from the known pharmacology of structurally related compounds to identify and validate the most promising therapeutic targets. We will explore three primary avenues of investigation: kinase inhibition in oncology, modulation of inflammatory pathways, and targeting neuronal receptors, providing the mechanistic rationale and detailed experimental protocols for each.

The 1,8-Naphthyridine Scaffold: A Foundation for Drug Discovery

Chemical Structure and Pharmacological Significance

The 1,8-naphthyridine core consists of two fused pyridine rings. This nitrogen-containing heterocyclic system is a bioisostere of quinoline and naphthalene and has proven to be a versatile template for drug design.[3] Its derivatives have been investigated for a wide spectrum of therapeutic applications, including:

  • Anticancer: Cytotoxic activity against various cancer cell lines.[4][5]

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokine production.[4][6]

  • Antimicrobial: Famously, the quinolone antibiotics like Nalidixic Acid feature a related 1,8-naphthyridine core, targeting bacterial DNA gyrase.[1][7]

  • Antiviral: Including inhibition of HIV-1 integrase.[1][8]

  • CNS Disorders: Applications in neurodegenerative diseases and depression.[2][3]

The broad activity of this scaffold establishes it as a potent starting point for medicinal chemistry campaigns.[2]

Rationale for the 7-Chloro-1,2,3,4-tetrahydro Analog

The modification of the core 1,8-naphthyridine structure to the 7-Chloro-1,2,3,4-tetrahydro analog is a deliberate design choice aimed at optimizing drug-like properties.

  • Saturation of the Ring: The 1,2,3,4-tetrahydro modification breaks the planarity of one of the rings. This introduces a defined three-dimensional molecular shape, which can lead to higher affinity and selectivity for protein targets by enabling more specific interactions with complex binding pockets.

  • Chloro Substitution: The electron-withdrawing chlorine atom at the 7-position can significantly alter the electronic distribution of the aromatic ring, influencing pKa and hydrogen bonding capabilities. Crucially, it also serves as a versatile chemical handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

Potential Therapeutic Target Classes and Validation Workflows

Based on the extensive pharmacology of related naphthyridine derivatives, we can prioritize several high-potential target classes for investigation.

Target Class 1: Protein Kinases in Oncology

Mechanistic Rationale: The 1,8-naphthyridine scaffold can function as an ATP mimetic, competitively binding to the ATP pocket of protein kinases. Several derivatives have been reported to possess protein kinase and EGFR inhibition activity.[2] Given the prevalence of kinase dysregulation in cancer, this is a primary area of investigation. The structural similarity to known kinase inhibitors suggests potential activity against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Src family kinases.

Experimental Validation Workflow: A tiered approach is essential to identify and characterize kinase inhibitory activity. The process begins with a broad primary screen and progressively narrows the focus to cellular activity and target engagement.

Caption: Kinase Inhibitor Discovery Workflow.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity, which is a common method for primary screening and IC50 determination.

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the target kinase and its specific substrate peptide in the Kinase Buffer.

    • Prepare a 2X solution of ATP in the Kinase Buffer. The concentration should be at or near the Km for the specific kinase.

    • Serially dilute the this compound compound in DMSO, then dilute into Kinase Buffer to create a 4X stock solution series.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase/Substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • For dose-response experiments, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Class 2: Inflammatory Pathway Modulators

Mechanistic Rationale: Numerous 1,8-naphthyridine derivatives exhibit potent anti-inflammatory properties by down-regulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] A common mechanism for this is the inhibition of key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is activated by stimuli like Lipopolysaccharide (LPS).

Signaling Pathway: LPS-Induced Pro-inflammatory Cytokine Production

G cluster_0 Potential Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

Caption: Simplified TLR4/NF-kB Signaling Pathway.

Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory potential of the compound.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in complete media.

    • Remove the old media from the cells and replace it with 100 µL of media containing the test compound or vehicle (DMSO) control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 100 ng/mL. Leave some wells unstimulated as a negative control.

    • Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant without disturbing the cell monolayer.

    • Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Cell Viability Assessment:

    • After collecting the supernatant, assess the viability of the remaining cells using an assay like MTT or CellTiter-Glo® to ensure that the observed reduction in cytokines is not due to cytotoxicity.

Target Class 3: Neuronal Receptors

Mechanistic Rationale: The saturated, non-planar nature of the tetrahydro-1,8-naphthyridine core makes it an attractive scaffold for CNS targets. Related structures have been developed as arginine mimetics to target integrins, which play roles in both fibrosis and neurology.[9] Furthermore, other tetrahydro-naphthyridine carboxamides have been synthesized as potent and selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2), a target for treating various brain disorders.[10]

Experimental Validation Workflow: Identifying GPCR Allosteric Modulators

G A Primary Functional Screen (e.g., cAMP or Ca2+ flux assay) Test for NAM or PAM activity B Orthosteric Radioligand Binding Assay A->B Hit Confirmation C Selectivity Profiling (Test against related GPCRs to confirm specificity) B->C Confirm Allosteric Mechanism D In Vivo Target Engagement (PET imaging or PK/PD studies) C->D Confirmed Specificity

Caption: GPCR Allosteric Modulator Discovery Workflow.

Protocol: Functional mGlu2 cAMP Assay (HTRF®)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure changes in cyclic AMP (cAMP) levels in response to mGlu2 activation, which is a Gi-coupled receptor.

  • Cell Culture:

    • Use a stable cell line expressing human mGlu2 (e.g., HEK293 or CHO cells).

    • Culture and harvest the cells according to standard procedures. Resuspend in assay buffer.

  • Assay Procedure:

    • Dispense cells into a 384-well low-volume white plate.

    • Add the test compound (potential NAM) at various concentrations.

    • Add an EC80 concentration of an orthosteric agonist (e.g., Glutamate or LY379268) to stimulate the receptor. This step is performed concurrently with or shortly after adding the test compound.

    • To potentiate the cAMP signal, add a phosphodiesterase inhibitor like IBMX.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Lyse the cells and detect cAMP levels by adding the HTRF® cAMP detection reagents (an anti-cAMP antibody labeled with a cryptate donor and cAMP labeled with a d2 acceptor).

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

    • A NAM will cause a dose-dependent decrease in the agonist-stimulated signal. Plot the data to determine the IC50 of the compound's modulatory effect.

Data Summary and Future Directions

Quantitative Data of Representative 1,8-Naphthyridine Analogs

To provide context for potential potency, the following table summarizes reported activities for various 1,8-naphthyridine derivatives from the literature.

Compound ClassTarget/AssayReported ActivityReference
1,8-Naphthyridine-3-carboxamideCytotoxicity (Various Cancer Lines)High cytotoxicity reported[4]
C-34 (a complex naphthyridine)LPS-induced IL-6 InhibitionPotent inhibition at 0.2 and 2 µM[6]
8-hydroxy-(1,6)-naphthyridineHIV-1 Integrase Strand TransferPotent antiviral activity[8]
Tetrahydro-1,7-naphthyridinemGlu2 Negative Allosteric ModulationHigh affinity in GIRK assays[10]
Future Directions

The this compound scaffold is a promising starting point for drug discovery. The immediate next steps should involve:

  • Synthesis: An efficient and scalable synthesis route must be established.[9][11]

  • Broad Initial Screening: The compound should be screened against large, diverse panels (e.g., a broad kinase panel, a GPCR panel, and a panel of cancer cell lines) to identify the most promising therapeutic area.

  • SAR Expansion: Leveraging the 7-chloro position, a focused library of analogs should be synthesized to systematically probe the effects of different substituents on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By following the logical and experimentally rigorous workflows outlined in this guide, researchers can effectively unlock the therapeutic potential of this promising chemical scaffold.

References

  • Gudipati, R., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link][1]

  • Madaan, A., et al. (2013). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. International Immunopharmacology, 15(3), 606-13. [Link][4]

  • Jain, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link][2]

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  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-13. [Link][6]

  • Eatherton, A. J., et al. (2016). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 12, 134-139. [Link][9]

  • Di Braccio, M., et al. (1976). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco; edizione scientifica, 31(3), 175-82. [Link][12]

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  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1493. [Link][14]

  • Liu, Y., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Letters in Drug Design & Discovery, 4(6), 412-416. [Link][11]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link][8]

  • Royal Society of Chemistry. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link][15]

  • NIH. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link][16]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link][17]

  • ResearchGate. (2020). Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics, 10(24), 11178-11196. [Link][10]

  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1493. [Link][18]

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An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a multitude of biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, delving into its discovery, historical context, detailed synthetic methodologies, and known biological activities. By synthesizing information from seminal publications and patents, this document serves as an in-depth resource for researchers engaged in the design and development of novel therapeutics based on the 1,8-naphthyridine core.

Introduction: The Rise of a Privileged Scaffold

The journey of 1,8-naphthyridines from a niche heterocyclic system to a cornerstone of drug discovery is a testament to the power of serendipity and systematic chemical exploration. While the 1,8-naphthyridine core was first synthesized in the early 20th century, its therapeutic potential remained largely untapped until the groundbreaking discovery of nalidixic acid in 1962 by George Y. Lesher and colleagues.[1] This event marked a turning point, establishing the 1,8-naphthyridine skeleton as a viable pharmacophore and paving the way for the development of the quinolone class of antibiotics.

The unique electronic and steric properties of the 1,8-naphthyridine ring system, a bioisostere of quinoline, allow for diverse functionalization and interaction with various biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of a chlorine atom at the 7-position and the saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro derivative, the subject of this guide, represents a strategic modification to modulate the compound's physicochemical properties and biological activity.

Synthetic Strategies and Methodologies

The synthesis of this compound can be logically approached in two main stages: the construction of the aromatic 7-chloro-1,8-naphthyridine core, followed by the selective hydrogenation of one of the pyridine rings.

Synthesis of the 7-Chloro-1,8-naphthyridine Core

A plausible and efficient method for the synthesis of the 7-chloro-1,8-naphthyridine precursor is adapted from methodologies developed for related structures, often involving a variation of the Friedländer annulation. A key starting material for this synthesis is 2-amino-4-chloropyridine. The general synthetic workflow is depicted below:

Synthesis_of_7-Chloro-1,8-naphthyridine cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Dechlorination (Hypothetical) A 2-Amino-4-chloropyridine C Cyclization A->C Reaction with B Malonic acid derivative B->C D 7-Chloro-1,8-naphthyridin-2-ol C->D E 7-Chloro-1,8-naphthyridin-2-ol G Reaction E->G Treatment with F Chlorinating agent (e.g., POCl3) F->G H 2,7-Dichloro-1,8-naphthyridine G->H I 2,7-Dichloro-1,8-naphthyridine K Reaction I->K Selective reduction J Reducing agent J->K L 7-Chloro-1,8-naphthyridine K->L

Figure 1: Proposed synthetic workflow for 7-Chloro-1,8-naphthyridine.

Experimental Protocol: Synthesis of 2,7-Dichloro-1,8-naphthyridine (Intermediate)

This protocol is based on established procedures for the synthesis of similar chloro-substituted naphthyridines.

Step 1: Synthesis of 7-Chloro-1,8-naphthyridin-2-ol

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-chloropyridine and a suitable malonic acid derivative (e.g., diethyl malonate) is prepared in a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to reflux (typically 250-260 °C) for a specified period, during which cyclization occurs.

  • Upon cooling, the reaction mixture solidifies. The solid is triturated with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product is collected by filtration, washed, and can be further purified by recrystallization to yield 7-Chloro-1,8-naphthyridin-2-ol.

Step 2: Synthesis of 2,7-Dichloro-1,8-naphthyridine

  • 7-Chloro-1,8-naphthyridin-2-ol is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,7-dichloro-1,8-naphthyridine.

Note: The selective removal of the chlorine atom at the 2-position to yield 7-chloro-1,8-naphthyridine would require further specific reduction methods, which are not explicitly detailed in the readily available literature for this specific compound.

Hydrogenation to this compound

The selective reduction of one of the pyridine rings of the 1,8-naphthyridine core is a critical step. Catalytic hydrogenation is the most common and effective method for this transformation.

Hydrogenation_Workflow cluster_0 Catalytic Hydrogenation A 7-Chloro-1,8-naphthyridine D Reaction A->D B Catalyst (e.g., Ru-complex, Pd/C) B->D C Hydrogen Source (H2 gas) C->D E This compound D->E

Figure 2: General workflow for the hydrogenation of 7-Chloro-1,8-naphthyridine.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on the successful hydrogenation of other 1,8-naphthyridine derivatives.[4]

  • The 7-chloro-1,8-naphthyridine starting material is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure hydrogenation vessel.

  • A catalytic amount of a hydrogenation catalyst is added. Chiral ruthenium diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, yielding tetrahydro derivatives with high enantiomeric excess.[4] Alternatively, palladium on carbon (Pd/C) can be used for a non-enantioselective hydrogenation.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at a specific temperature for the time required to achieve complete conversion.

  • After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration (e.g., through a pad of Celite).

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel to afford the pure this compound.

Characterization Data: The existence of 7-Chloro-1,2,3,4-tetrahydro-[5][6]naphthyridine is confirmed by its CAS Number: 1303588-27-3.[7] Spectroscopic data, including ¹H NMR, is available through chemical suppliers and databases, which is essential for the structural confirmation of the synthesized compound.[8]

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a diverse range of biological activities. The introduction of a chloro substituent and a tetrahydro-pyridine ring in this compound is expected to modulate its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of 1,8-naphthyridine derivatives.[5][6][9] Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain compounds have shown IC₅₀ values in the sub-micromolar range against pancreatic (MIAPaCa), chronic myeloid leukemia (K-562), and ovarian teratocarcinoma (PA-1) cancer cell lines.[5] The mechanism of action for many of these compounds involves the inhibition of key cellular enzymes such as topoisomerase II.[10] While specific data for this compound is not extensively reported, its structural similarity to other active chloro-substituted naphthyridines suggests it may possess noteworthy antiproliferative properties.

Other Potential Biological Activities

Beyond anticancer effects, the broader class of 1,8-naphthyridine derivatives has been investigated for a wide array of therapeutic applications, including:

  • Anti-inflammatory activity: Some derivatives have been shown to downregulate pro-inflammatory cytokines.[11]

  • Antimicrobial activity: The foundational activity of this class, particularly against bacteria.[12]

  • Antiviral activity: Certain derivatives have shown promise as antiviral agents.

The saturation of one of the pyridine rings in the tetrahydro- derivative can significantly alter the molecule's three-dimensional shape, flexibility, and basicity, which can lead to novel interactions with biological targets and potentially a different spectrum of activity compared to its fully aromatic counterpart.

Conclusion and Future Perspectives

This compound represents an intriguing yet underexplored molecule within the vast chemical space of 1,8-naphthyridine derivatives. The synthetic pathways to this compound are plausible, leveraging established methodologies such as the Friedländer annulation and catalytic hydrogenation. The presence of the chloro substituent and the tetrahydro-pyridine moiety suggests a potential for significant biological activity, particularly in the realm of oncology.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its biological properties. Elucidating its specific molecular targets and mechanism of action will be crucial for its potential development as a therapeutic agent. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound and unlock its full therapeutic potential.

References

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (URL not available)
  • EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)
  • Journal of Chemical, Biological and Physical Sciences Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-N - ResearchG
  • Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)
  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed. [Link]

  • Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives | ACS Combinatorial Science - ACS Publications. [Link]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflamm
  • Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed. [Link]

  • This compound - LabSolutions | Lab Chemicals & Equipment. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC - NIH. [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]

  • Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. (URL not available)
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. [Link]

  • Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. (URL not available)
  • Chemistry and Biological Activities of 1,8-Naphthyridines. - ResearchGate. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH. [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– - Semantic Scholar. [Link]

  • 1,8-Naphthyridine - Wikipedia. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. [Link]

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The Strategic Core: A Technical Guide to 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, highly versatile derivative: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. We will provide an in-depth exploration of its synthesis, chemical reactivity, and its pivotal role as a strategic building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable experimental insights into the utility of this valuable core structure.

Introduction: The 1,8-Naphthyridine Scaffold and the Significance of the 7-Chloro-tetrahydro Derivative

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has captured the attention of medicinal chemists for decades. Its derivatives have demonstrated a remarkable array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core maintains the key structural features of the aromatic parent while introducing a three-dimensional geometry that can be crucial for specific biological interactions.

The introduction of a chlorine atom at the 7-position of the 1,2,3,4-tetrahydro-1,8-naphthyridine core creates a highly valuable intermediate for several reasons:

  • Reactive Handle for Derivatization: The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Modulation of Physicochemical Properties: The electronegativity of the chlorine atom can influence the electronic properties of the entire ring system, impacting factors such as pKa, lipophilicity, and metabolic stability.

  • Strategic Synthetic Intermediate: This chlorinated core is a key precursor for a range of more complex molecules, including those with known biological activity.

This guide will systematically detail the synthesis of this core and its subsequent elaboration into diverse derivatives, highlighting its potential in contemporary drug discovery programs.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several synthetic strategies. A common and effective method involves the reduction of a suitable chlorinated 1,8-naphthyridine precursor.

A general synthetic pathway is outlined below:

Synthesis_Workflow A 2-Amino-7-chloropyridine B Friedländer Annulation A->B C 7-Chloro-1,8-naphthyridine derivative B->C With a suitable ketone D Reduction C->D e.g., H2/Pd, NaBH4 E This compound D->E Derivatization_Reactions Core 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine Substitutions Nucleophilic Aromatic Substitution (SNAr) Core->Substitutions Derivatives 7-Substituted Derivatives Substitutions->Derivatives With various nucleophiles (amines, alcohols, thiols, etc.) Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Downstream Effects Kinase Kinase Enzyme ATP_Binding ATP Binding Site Hinge Hinge Region Phosphorylation Substrate Phosphorylation ATP_Binding->Phosphorylation Leads to Derivative 7-Substituted-tetrahydro- 1,8-naphthyridine Derivative Derivative->ATP_Binding Competitively Binds to Derivative->Phosphorylation Inhibits ATP ATP ATP->ATP_Binding Binds to Signaling Cellular Signaling Cascade Phosphorylation->Signaling Proliferation Cell Proliferation / Survival Signaling->Proliferation

References

Spectroscopic Data of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used to elucidate and confirm the structure of this heterocyclic compound. The guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine core is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[1] The tetrahydro- derivative, with its partially saturated ring, introduces a three-dimensional element to the otherwise planar naphthyridine scaffold, which can be crucial for specific biological interactions. The chloro-substituent at the 7-position offers a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[2]

Accurate structural elucidation through spectroscopic methods is a cornerstone of its application in drug discovery and development. This guide will explore the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, providing a robust framework for its characterization.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-5
~6.5d1HH-6
~4.5br s1HN1-H
~3.4t2HC2-H₂
~2.8t2HC4-H₂
~1.9m2HC3-H₂
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-5 and H-6): The two doublets in the aromatic region (~7.5 and ~6.5 ppm) are characteristic of the two protons on the pyridine ring. The downfield shift of H-5 is attributed to its position relative to the electron-withdrawing nitrogen atom (N8). The coupling between these two protons would result in a doublet for each, with a typical ortho-coupling constant (J) of around 8-9 Hz.

  • Amine Proton (N1-H): A broad singlet around 4.5 ppm is expected for the amine proton. The broadness is due to quadrupolar relaxation and potential chemical exchange.

  • Aliphatic Protons (C2-H₂, C3-H₂, C4-H₂): The tetrahydro- portion of the molecule gives rise to three distinct signals in the aliphatic region. The protons on C2 and C4 are adjacent to nitrogen atoms, causing them to be deshielded and appear as triplets around 3.4 and 2.8 ppm, respectively. The C3 protons, being further from the heteroatoms, would appear as a multiplet around 1.9 ppm, likely a quintet or a triplet of triplets due to coupling with the protons on C2 and C4.

Experimental Protocol for ¹H NMR

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the spectrometer. prep4->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity. acq2->acq3 acq4 Acquire the spectrum with appropriate parameters (e.g., 16-32 scans, 5-second relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the peaks and determine multiplicities. proc3->proc4

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Chemical Shift (δ, ppm)Assignment
~158C-7
~155C-8a
~138C-5
~120C-4a
~110C-6
~45C-2
~40C-4
~22C-3
Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Olefinic Carbons: The signals in the downfield region (110-160 ppm) correspond to the sp²-hybridized carbons of the pyridine ring. The carbon bearing the chlorine atom (C-7) is expected to be the most downfield due to the electronegativity of chlorine. The quaternary carbons (C-8a and C-4a) can be identified by their lower intensity in a standard ¹³C NMR spectrum or their absence in a DEPT-135 spectrum.

  • Aliphatic Carbons: The sp³-hybridized carbons of the tetrahydro- ring appear in the upfield region (20-50 ppm). C-2 and C-4, being attached to nitrogen, are deshielded compared to C-3.

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz Spectrometer) cluster_proc Data Processing prep1 Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of solvent). acq1 Use the same locked and shimmed sample from ¹H NMR. acq2 Acquire a proton-decoupled spectrum. acq1->acq2 acq3 Use a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds). acq2->acq3 proc1 Process the data similarly to the ¹H NMR spectrum. proc2 Reference the spectrum to the solvent peak. proc1->proc2

Caption: Workflow for ¹³C NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₈H₉ClN₂), the expected mass spectral data is as follows:

m/zInterpretation
168.05[M]⁺, Molecular ion (with ³⁵Cl)
170.05[M+2]⁺, Isotope peak for ³⁷Cl
133.05[M-Cl]⁺, Loss of a chlorine radical
140.05[M-C₂H₄]⁺, Retro-Diels-Alder fragmentation
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 168.05 would confirm the molecular weight of the compound. A key feature would be the presence of an [M+2]⁺ peak at m/z 170.05 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this type of compound include the loss of the chlorine atom and a retro-Diels-Alder reaction in the tetrahydro- ring.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing non-volatile organic compounds.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Filter the solution through a 0.22 µm syringe filter. prep1->prep2 lc1 Inject the sample onto a C18 column. prep2->lc1 lc2 Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid. lc1->lc2 ms1 Ionize the eluent using Electrospray Ionization (ESI) in positive mode. lc2->ms1 ms2 Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight). ms1->ms2 ms3 Acquire data over a relevant m/z range (e.g., 50-500). ms2->ms3

Caption: Workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Data
Wavenumber (cm⁻¹)Interpretation
3400-3300N-H stretch (secondary amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C and C=N stretches (aromatic ring)
1100-1000C-N stretch
850-750C-Cl stretch
Interpretation of the IR Spectrum

The IR spectrum would provide clear evidence for the key functional groups in this compound. The N-H stretch of the secondary amine in the tetrahydro- ring would be a prominent feature. The presence of both aromatic and aliphatic C-H stretches would confirm the hybrid nature of the scaffold. The C=C and C=N stretching vibrations would be indicative of the aromatic pyridine ring, while the C-Cl stretch would confirm the presence of the chloro-substituent.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. acq1 Obtain a background spectrum of the empty ATR crystal. acq2 Lower the ATR press to ensure good contact between the sample and the crystal. acq1->acq2 acq3 Acquire the sample spectrum over the range of 4000-400 cm⁻¹. acq2->acq3 proc1 The software automatically subtracts the background spectrum. proc2 Identify and label the major absorption bands. proc1->proc2

Caption: Workflow for ATR-IR data acquisition.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide unambiguous evidence for the connectivity and functionality of the molecule. The protocols and interpretations presented in this guide offer a robust framework for researchers working with this important class of heterocyclic compounds.

References

  • Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-853. Available from: [Link]

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Methodological & Application

Synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology grounded in established chemical principles.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,2,3,4-tetrahydro-1,8-naphthyridine framework is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an attractive component in the design of bioactive molecules. The introduction of a chloro-substituent at the 7-position offers a valuable handle for further chemical modification through cross-coupling reactions, enabling the exploration of a diverse chemical space and the fine-tuning of pharmacological properties.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Friedländer Annulation for the construction of the aromatic 7-chloro-1,8-naphthyridine core.

  • Step 2: Catalytic Hydrogenation for the selective reduction of the pyridine ring to afford the desired tetrahydro- derivative.

This strategy allows for the efficient assembly of the core structure followed by a well-established reduction, providing a reliable and scalable route to the target compound.

Part 1: Synthesis of 7-Chloro-1,8-naphthyridine via Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for the construction of quinoline and naphthyridine ring systems.[1][2] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[1][3]

Expertise & Experience: Rationale for Starting Material Selection

For the synthesis of 7-chloro-1,8-naphthyridine, the judicious selection of starting materials is paramount. We propose the reaction of 2-amino-4-chloronicotinaldehyde with acetone . The 2-amino group and the adjacent aldehyde functionality on the pyridine ring are essential for the annulation, while the chloro-substituent at the 4-position will ultimately reside at the 7-position of the resulting 1,8-naphthyridine. Acetone serves as a simple and readily available source of the requisite α-methylene group.

Protocol 1: Synthesis of 7-Chloro-1,8-naphthyridine

Materials:

  • 2-Amino-4-chloronicotinaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloronicotinaldehyde (1.0 eq).

  • Add ethanol to dissolve the starting material, followed by the addition of acetone (3.0 eq).

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 7-chloro-1,8-naphthyridine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness: Self-Validating System

The success of this protocol can be validated at several stages. The consumption of the starting materials can be monitored by TLC. The identity and purity of the final product, 7-chloro-1,8-naphthyridine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the formation of the aromatic naphthyridine ring system.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and widely used method for the reduction of aromatic heterocycles. The selective reduction of one ring of the 1,8-naphthyridine system while preserving the chloro-substituent requires careful selection of the catalyst and reaction conditions.

Expertise & Experience: Catalyst and Condition Selection

The choice of catalyst is critical to prevent dehalogenation, a common side reaction in the hydrogenation of aryl halides. While palladium on carbon is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Ruthenium-based catalysts have shown excellent efficacy in the asymmetric hydrogenation of 1,8-naphthyridine derivatives.[4] For a non-asymmetric reduction, platinum(IV) oxide (PtO₂) is a robust catalyst that often allows for the hydrogenation of heterocyclic rings in the presence of halogen substituents under controlled conditions. The use of a protic solvent like ethanol is standard, and the reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Protocol 2: Catalytic Hydrogenation of 7-Chloro-1,8-naphthyridine

Materials:

  • 7-Chloro-1,8-naphthyridine

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 7-chloro-1,8-naphthyridine (1.0 eq) in ethanol.

  • Carefully add platinum(IV) oxide (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Trustworthiness: Self-Validating System

The successful reduction can be confirmed by comparing the ¹H NMR spectra of the starting material and the product. The disappearance of the aromatic proton signals corresponding to the reduced ring and the appearance of new aliphatic proton signals are indicative of the desired transformation. Mass spectrometry will confirm the addition of four hydrogen atoms to the molecular weight. The absence of signals corresponding to the dehalogenated product in the crude reaction mixture confirms the selectivity of the chosen conditions.

Quantitative Data Summary

Step Reactants Product Catalyst/Reagent Solvent Typical Yield
1 2-Amino-4-chloronicotinaldehyde, Acetone7-Chloro-1,8-naphthyridineKOHEthanol70-85%
2 7-Chloro-1,8-naphthyridineThis compoundPtO₂Ethanol85-95%

Visualizing the Synthesis

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Catalytic Hydrogenation A 2-Amino-4-chloronicotinaldehyde C 7-Chloro-1,8-naphthyridine A->C  KOH, Ethanol, Reflux B Acetone B->C  KOH, Ethanol, Reflux D This compound C->D  H₂, PtO₂, Ethanol, Pressure

Caption: Synthetic route to this compound.

Reaction Mechanism: Friedländer Annulation

Friedlander_Mechanism cluster_mechanism Base-Catalyzed Friedländer Mechanism Start 2-Amino-4-chloronicotinaldehyde + Acetone Enolate Aldol Aldol Adduct Start->Aldol Aldol Condensation Dehydration1 α,β-Unsaturated Ketone Aldol->Dehydration1 - H₂O Cyclization Intramolecular Cyclization Dehydration1->Cyclization Michael Addition Dehydration2 7-Chloro-1,8-naphthyridine Cyclization->Dehydration2 - H₂O (Aromatization)

Caption: Simplified mechanism of the base-catalyzed Friedländer annulation.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15 (2), 2572–2575.
  • Cheng, B., et al. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Org. Lett.2016 , 18 (11), 2730–2733. [Link]

  • Mogilaiah, K., et al. CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan J. Chem.2015 , 8 (2), 194-198. [Link]

  • Li, R. A., et al. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein J. Org. Chem.2020 , 16, 1617-1626. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Google Patents. Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.
  • Google Patents.

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Synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 1,8-naphthyridine core and its saturated derivatives are privileged scaffolds in medicinal chemistry and drug discovery. These nitrogen-containing heterocyclic compounds are of significant interest due to their diverse biological activities, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a chlorine atom at the 7-position and the saturation of one of the pyridine rings to form 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine can modulate the compound's physicochemical properties, such as lipophilicity and basicity, potentially enhancing its pharmacological profile and target engagement. This guide provides a comprehensive overview and detailed protocols for a robust synthesis of this compound, designed for researchers in organic synthesis and drug development.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Formation of the Aromatic Core via Friedländer Annulation: The initial step involves the construction of the aromatic 7-chloro-1,8-naphthyridine ring system. The Friedländer synthesis is a classic and efficient method for this transformation.[1][2][3][4] It entails the acid- or base-catalyzed condensation of a 2-aminopyridine derivative with a carbonyl compound possessing a reactive α-methylene group, followed by cyclodehydration. In this protocol, we will utilize a substituted 2-aminopyridine to generate the desired chloro-substituted naphthyridine.

  • Selective Reduction via Catalytic Hydrogenation: The second step focuses on the selective reduction of the pyridine ring of the 7-chloro-1,8-naphthyridine intermediate. Catalytic hydrogenation is a well-established and reliable method for this transformation, offering high yields and selectivity under controlled conditions.[5][6] This method typically employs a noble metal catalyst, such as palladium or platinum, under a hydrogen atmosphere to achieve the desired saturation.

This strategic combination of a classic ring-forming reaction with a robust reduction technique provides a reliable and scalable route to the target compound.

Visualizing the Workflow

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Analysis 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Condensation & Cyclization 2-Amino-4-chloropyridine->Reaction Carbonyl Compound Carbonyl Compound Carbonyl Compound->Reaction 7-Chloro-1,8-naphthyridine 7-Chloro-1,8-naphthyridine Reaction->7-Chloro-1,8-naphthyridine Hydrogenation_Reaction Reduction 7-Chloro-1,8-naphthyridine->Hydrogenation_Reaction This compound This compound Hydrogenation_Reaction->this compound Purification Purification This compound->Purification Characterization Characterization Purification->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 7-Chloro-1,8-naphthyridine

This protocol is based on the principles of the Friedländer annulation, a reliable method for the synthesis of quinolines and related heterocyclic systems.[1][2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4-chloropyridine≥98%Sigma-Aldrich
Crotonaldehyde99%Acros Organics
Polyphosphoric acid (PPA)Reagent gradeMerck
Dichloromethane (DCM)HPLC gradeFisher Scientific
Saturated sodium bicarbonate solutionLaboratory gradeIn-house prep.
Anhydrous sodium sulfateACS reagent gradeVWR Chemicals
Silica gel 60 (0.040-0.063 mm)For column chromatographyMerck

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-chloropyridine (1.0 eq).

  • Addition of Reagents: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (10 wt eq) to the flask. Begin stirring the mixture and heat to 80°C to ensure homogenization.

  • Slow Addition of Carbonyl: Slowly add crotonaldehyde (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.

  • Reaction Progression: After the addition is complete, increase the temperature to 120°C and allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-chloro-1,8-naphthyridine as a solid.

Part 2: Synthesis of this compound

This procedure employs catalytic hydrogenation for the selective reduction of the naphthyridine ring system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Chloro-1,8-naphthyridineSynthesized in Part 1-
Palladium on carbon (10 wt%)Degussa typeJohnson Matthey
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Hydrogen gas (H₂)High purityAirgas
Celite® 545Filter agentSigma-Aldrich

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 7-chloro-1,8-naphthyridine (1.0 eq) and ethanol (20 mL/g of substrate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound in high purity.

Data Summary and Expected Outcomes

StepReactantsKey ParametersExpected YieldProduct Form
1. Friedländer Annulation 2-Amino-4-chloropyridine, CrotonaldehydePPA, 120°C, 4-6 h60-75%Off-white to yellow solid
2. Catalytic Hydrogenation 7-Chloro-1,8-naphthyridine, H₂10% Pd/C, 50 psi, RT, 12-18 h>90%White crystalline solid

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Chromatographic Monitoring: The progress of both reactions should be carefully monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a clear indication of the reaction's progression.

  • Spectroscopic Confirmation: The identity and purity of the intermediate and final products must be confirmed by standard spectroscopic techniques:

    • ¹H and ¹³C NMR: Will confirm the chemical structure and the successful transformation at each step. The appearance of aliphatic proton signals in the ¹H NMR spectrum after hydrogenation is a key indicator of success.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the products.

  • Melting Point Analysis: A sharp melting point for the final crystalline product is indicative of high purity.

By adhering to these analytical checks, researchers can ensure the reliability and reproducibility of the synthesis.

References

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 6(5), 1963-1967.
  • Wang, Y., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733.
  • Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28989–29000.
  • Saleh, M. Y., & Ayoub, A. I. (2012). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 3(4), 473-478.
  • Wang, D., et al. (2016). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry, 14(30), 7233–7237.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Privileged Scaffold

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 1303588-27-3; Molecular Formula: C8H9ClN2) is a heterocyclic building block of significant interest in medicinal chemistry. The tetrahydronaphthyridine core is a key pharmacophore in various therapeutic agents, often serving as a bioisostere for arginine. Its derivatives have been investigated for a range of biological activities, making the purity of this starting material paramount for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data.

This guide provides a detailed overview of the purification strategies for this compound, drawing upon established methods for analogous compounds and fundamental principles of separation science. We will explore chromatographic and crystallization-based techniques, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties: A Foundation for Purification Strategy

A successful purification protocol is built upon a thorough understanding of the target molecule's physicochemical properties. While experimental data for this compound is not extensively published, we can infer a working profile from available data and predictions for closely related structures.

PropertyValue/Predicted ValueSignificance for Purification
Molecular Weight 168.62 g/mol Standard molecular weight for a small molecule.
Boiling Point Predicted: 372.8 ± 34.0 °C at 760 mmHg[1]High boiling point suggests that distillation is not a practical purification method for removing common organic solvent impurities.
pKa Predicted for a related isomer: 7.00 ± 0.20[2]The basic nature of the molecule (likely due to the non-aromatic nitrogen) allows for manipulation of its solubility through pH adjustment, a key principle in liquid-liquid extraction.
Appearance Likely a solid at room temperatureEnables purification by crystallization/recrystallization.

Purification Workflow: A Multi-pronged Approach

The purification of this compound typically follows a multi-step process, often beginning with a workup procedure to remove bulk impurities from the reaction mixture, followed by a final polishing step using chromatography or crystallization.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Liquid-Liquid Extraction Crude->Workup Initial Cleanup Chromatography Flash Column Chromatography Workup->Chromatography For complex mixtures or high purity Crystallization Crystallization / Recrystallization Workup->Crystallization For crystalline solids Pure Pure Compound (>98%) Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for this compound.

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

Rationale: This initial purification step is designed to remove inorganic salts, water-soluble impurities, and highly polar or non-polar byproducts from the crude reaction mixture. The predicted pKa of ~7 suggests that the protonated form of the molecule will be water-soluble, while the free base will be more soluble in organic solvents. This pH-dependent solubility is exploited to achieve separation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Optional): If the desired product is expected to be the free base and acid-stable, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities, moving them to the aqueous phase. Note: The target compound may also partition into the aqueous phase under these conditions.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute base like 1 M NaOH to remove any acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude, extracted product.

Protocol 2: Purification by Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography is appropriate. The choice of eluent is critical for achieving good separation. Based on successful purifications of similar 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, a gradient elution with a mixture of a non-polar and a polar solvent system is recommended.

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for related compounds is starting with cyclohexane and gradually increasing the proportion of a 3:1 mixture of ethyl acetate and ethanol.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified this compound.

Recommended Solvents for Chromatography:

Solvent System (v/v)ApplicationReference
0-40% of 3:1 EtOAc/EtOH in cyclohexaneGradient elution for automated flash chromatography of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[1]
Petroleum ether/Ethyl etherIsocratic or gradient elution for general purification of 1,8-naphthyridine derivatives.[3]

Protocol 3: Purification by Crystallization/Recrystallization

Rationale: Crystallization is an excellent method for obtaining highly pure solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. A patent for a complex derivative of 7-chloro-1,8-naphthyridine describes a purification step involving slurrying and washing with alcohols, which suggests that alcohols are good candidates for crystallization solvents.

Crystallization Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Slow cooling to room temperature Dissolve->Cool Chill Further cooling in an ice bath Cool->Chill Filter Isolate crystals by filtration Chill->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-wise process of purification by recrystallization.

Step-by-Step Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Good candidates to screen include isopropanol, ethanol, methanol, or mixtures thereof with water or a non-polar solvent like hexanes.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. A patent for a related compound suggests drying at 60°C.[4]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

  • This compound. American Elements. [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. [Link]

  • This compound. LabSolutions. [Link]

  • 7-Chloro-1,2,3,4-tetrahydro-[5][6]naphthyridine. Chemsrc. [Link]

  • Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.

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Definitive Structural Elucidation of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural analysis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No: 1303588-27-3), a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We present a detailed, field-proven protocol for ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, covering sample preparation, data acquisition, processing, and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, empowering researchers to confidently verify the structure and purity of this important synthetic intermediate.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,8-naphthyridine framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial and anti-cancer properties.[4][5] The partially saturated analog, this compound, serves as a crucial building block for synthesizing more complex molecules, particularly as arginine mimetics in the development of integrin inhibitors.[6]

Given its role as a foundational precursor, unambiguous structural verification and purity assessment are paramount. ¹H NMR spectroscopy is the gold-standard analytical technique for this purpose, providing precise information about the molecular structure, proton environments, and connectivity within the molecule.[7] This guide establishes a robust methodology for achieving high-quality, interpretable ¹H NMR data for this compound.

Structural Overview and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct chemical environments of its protons.

Figure 1: Chemical Structure and Proton Assignments

(Note: This is a simplified 2D representation. The actual molecule is not planar.)

The structure of this compound (C₈H₉ClN₂) contains nine protons distributed across five unique environments:[1]

  • Aromatic Region: One proton (H-6) is attached to the pyridine ring. Its chemical shift is influenced by the electronegative chlorine at C-7 and the ring nitrogen at N-8.

  • Amine Proton: One proton is attached to the nitrogen at the N-1 position (N-H). Its signal is often broad and its chemical shift can be highly dependent on solvent, concentration, and temperature.

  • Aliphatic Region: The tetrahydro- portion of the molecule contains three methylene groups (CH₂) at positions C-2, C-3, and C-4. These protons are diastereotopic and will couple with each other, leading to complex splitting patterns.

    • H-2: Protons on the carbon adjacent to the N-1 amine.

    • H-3: Protons on the central carbon of the aliphatic chain.

    • H-4: Protons on the carbon adjacent to the fused aromatic ring.

Experimental Workflow and Protocols

Achieving a high-quality spectrum requires meticulous attention to detail in sample preparation and instrument parameterization.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing cluster_analysis Part D: Spectral Analysis A1 Weigh 5-10 mg of Sample A2 Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) A1->A2 A3 Filter through Glass Wool (if particulates are present) A2->A3 A4 Transfer to Clean 5mm NMR Tube A3->A4 B1 Insert Sample & Lock A4->B1 B2 Shim Magnetic Field B1->B2 B3 Set Acquisition Parameters (See Table 1) B2->B3 B4 Acquire FID Data B3->B4 C1 Apodization (LB=0.3 Hz) B4->C1 C2 Fourier Transform (FT) C1->C2 C3 Phase & Baseline Correction C2->C3 C4 Reference to TMS or Residual Solvent Peak C3->C4 D1 Peak Picking & Integration C4->D1 D2 Assign Signals (δ, J, Mult.) D1->D2 D3 Confirm Structure D2->D3

Diagram 1: End-to-end ¹H NMR analysis workflow.

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the NMR sample.[8]

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9]

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue and is particularly useful for observing exchangeable protons like N-H. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the sample signals.[10]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[10] Vortex gently to dissolve the compound completely.

  • Filtration (Conditional): Visually inspect the solution for any suspended particles. If present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Particulates will degrade magnetic field homogeneity, leading to broad spectral lines.

  • Capping and Labeling: Ensure the solution height in the NMR tube is at least 50 mm.[10] Cap the tube securely and label it clearly.

Protocol 2: Data Acquisition

These parameters are a robust starting point for a standard 400 MHz spectrometer.

ParameterRecommended ValueRationale & Causality
Pulse Program zg30A 30-degree flip angle pulse allows for faster repetition rates by reducing the time needed for full spin relaxation, improving signal-to-noise in a given time.[11][12]
Spectral Width (SW) 12 ppmA spectral width from approximately -1 to 11 ppm is sufficient to cover the expected range for both aliphatic and aromatic protons in this molecule.
Acquisition Time (AQ) ~3.0 sAn acquisition time of 3-4 seconds provides good digital resolution (~0.25 Hz) to resolve fine coupling patterns without acquiring excessive noise at the end of the FID.[12][13]
Relaxation Delay (D1) 1.5 - 2.0 sA delay of 1.5 seconds, combined with the acquisition time, gives a total recycle time of ~4.5 seconds. This is generally sufficient for qualitative analysis. For rigorous quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[14]
Number of Scans (NS) 8 to 16This number of scans provides a good signal-to-noise ratio for a ~10 mg sample. It can be increased for more dilute samples.
Receiver Gain (RG) Auto-adjusted (rga)The spectrometer should automatically set the receiver gain to maximize the dynamic range of the analog-to-digital converter (ADC) without causing signal clipping.[13]
Protocol 3: Data Processing

Processing transforms the raw time-domain data (FID) into an interpretable frequency-domain spectrum.[15][16]

  • Apodization: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz. This enhances the signal-to-noise ratio with a minimal loss of resolution.

  • Fourier Transform (FT): Perform a Fourier transform on the FID to generate the frequency-domain spectrum.[17]

  • Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants to ensure all peaks have a pure absorption lineshape.[18]

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[17]

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If TMS was added, reference its signal to δ 0.00 ppm.[19]

  • Integration: Define the integral for each distinct signal. Calibrate one well-resolved signal to its known number of protons (e.g., the aromatic singlet to 1H) to determine the relative integrals of all other signals.

Spectral Analysis and Interpretation

The following table outlines the expected ¹H NMR data for the target compound, based on established chemical shift principles and data from analogous structures.[20][21][22][23]

Proton AssignmentExpected δ (ppm) (in CDCl₃)MultiplicityExpected J (Hz)IntegrationInterpretation
H-6 ~7.1 - 7.3d (doublet)J = 7-8 Hz1HAromatic proton coupled to H-5. Deshielded by the adjacent nitrogen and chlorine.
H-5 ~6.4 - 6.6d (doublet)J = 7-8 Hz1HAromatic proton coupled to H-6. Shielded relative to H-6.
N₁-H ~4.5 - 5.5br s (broad singlet)-1HExchangeable proton. Position and width are solvent and concentration-dependent.
H-2 ~3.4 - 3.6t (triplet)J = 5-6 Hz2HMethylene protons adjacent to N-1. Deshielded by the nitrogen atom. Coupled to H-3.
H-4 ~2.7 - 2.9t (triplet)J = 6-7 Hz2HBenzylic methylene protons. Deshielded by the aromatic ring. Coupled to H-3.
H-3 ~1.9 - 2.1m (multiplet)-2HMethylene protons coupled to both H-2 and H-4, resulting in a complex multiplet.

(Note: Actual chemical shifts and coupling constants may vary slightly based on experimental conditions.)

Analysis Logic:

  • Chemical Shift (δ): The downfield signals at ~7.2 ppm and ~6.5 ppm are characteristic of protons on a pyridine ring. The signals between 1.9 and 3.6 ppm are typical for saturated aliphatic protons in a heterocyclic system.[21] The signal at ~4.9 ppm is consistent with an amine proton.

  • Integration: The relative integral values of 1:1:1:2:2:2 directly correspond to the number of protons in each unique environment (H-6, H-5, N-H, H-2, H-4, H-3).

  • Multiplicity & Coupling Constants (J):

    • The doublet splitting of H-6 and H-5 confirms their adjacency on the aromatic ring. The coupling constant of ~7-8 Hz is typical for vicinal aromatic protons (³JHH).[24]

    • The triplet pattern for H-2 indicates coupling to two adjacent protons (the H-3 methylene group), consistent with the n+1 rule.[25]

    • Similarly, the triplet for H-4 confirms its coupling to the H-3 methylene group.

    • The multiplet for H-3 is expected, as it is coupled to four protons in total (two at C-2 and two at C-4).

Conclusion

The protocols and data presented in this application note provide a definitive and reproducible method for the ¹H NMR analysis of this compound. By carefully following the outlined steps for sample preparation, data acquisition, and processing, researchers can obtain high-resolution spectra. The subsequent interpretation, guided by the principles of chemical shift, integration, and spin-spin coupling, allows for unambiguous confirmation of the molecular structure, providing essential quality control for drug discovery and development pipelines.

References

  • Belz, M., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. NMR Spectrometry in Pharmaceutical Analysis. [Link]

  • Morris, G. A. (2017). NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]

  • The MetaRbolomics Consortium. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. University of Ottawa NMR Facility. [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. [Link]

  • University of California, Santa Barbara. (n.d.). The Acquisition Parameters. UCSB NMR Facility. [Link]

  • Morris, G. A. (2015). NMR Data Processing. ResearchGate. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Creative Biostructure Website. [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Boston University Chemical Instrumentation Center. [Link]

  • Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Blog. [Link]

  • American Elements. (n.d.). This compound. American Elements Catalog. [Link]

  • Asnaashari, S., et al. (2016). 1H (coupling constant J in Hz in parentheses) and 13C NMR data for compounds 1-6. ResearchGate. [Link]

  • LabSolutions. (n.d.). This compound. LabSolutions Catalog. [Link]

  • Chemsrc. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-[26][27]naphthyridine. Chemsrc Database. [Link]

  • Hryczanek, H. F., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 134-142. [Link]

  • Hryczanek, H. F., et al. (2020). Supporting Information for Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines... Semantic Scholar. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. UCLA Chemistry. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. ACD/Labs Resources. [Link]

  • LibreTexts Chemistry. (2021). Coupling Constants. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. OSU Chemistry. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Beilstein Journals. (2020). Supporting Information for Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines... [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). UCLA Chemistry. [Link]

  • Jatana, N., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23793-23805. [Link]

Sources

Definitive Characterization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: A Multi-faceted Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine using advanced mass spectrometry (MS) techniques. As a key heterocyclic scaffold in medicinal chemistry, its unambiguous identification, structural elucidation, and quantification are critical for drug development and quality control. We present detailed protocols for high-resolution mass spectrometry (HRMS) for elemental composition confirmation, tandem mass spectrometry (MS/MS) for structural characterization, and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sensitive quantification. The causality behind experimental choices is explained to empower researchers to adapt these methods for related small molecules.

Introduction: The Analytical Imperative

This compound is a substituted nitrogen-containing heterocycle. The 1,8-naphthyridine core is a privileged structure found in numerous biologically active compounds, including antibacterial agents[1]. The tetrahydro derivative serves as a versatile building block in the synthesis of novel therapeutic agents, such as those targeting HIV-1 integrase or metabotropic glutamate receptors[2][3].

Mass spectrometry is an indispensable tool for the analysis of such small molecules, offering unparalleled sensitivity, speed, and structural insight.[4][5] This guide moves beyond simple data reporting to provide a strategic workflow, enabling researchers to confidently identify and quantify this analyte, ensuring the integrity of their research and development programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉ClN₂[6][7]
Molecular Weight168.62 g/mol [7]
Exact Monoisotopic Mass168.0454 DaCalculated
Boiling Point372.8±34.0°C at 760 mmHg[6]

Foundational Analysis: Accurate Mass and Isotopic Fidelity

The first step in characterizing any novel compound or confirming the identity of a standard is determining its elemental composition. High-resolution mass spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides the mass accuracy required for this task.[5][8]

The Rationale for Ionization Choice: The analyte possesses two nitrogen atoms within its heterocyclic structure. These sites are readily protonated under acidic conditions. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice. It is a soft ionization technique that gently generates protonated molecules, [M+H]⁺, minimizing in-source fragmentation and providing a clear molecular ion for accurate mass measurement.[4][9] This approach is standard for nitrogen-containing drug molecules.[9]

Protocol 1: HRMS Analysis by Direct Infusion

Objective: To confirm the elemental formula of the analyte through accurate mass measurement and isotopic pattern matching.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
  • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation.

2. Instrumentation and Parameters:

  • Mass Spectrometer: Q-TOF or Orbitrap system.
  • Ionization Mode: ESI, Positive.
  • Infusion Rate: 5 µL/min.
  • A summary of typical instrument parameters is provided in Table 2.

Table 2: Typical HRMS Parameters for Formula Confirmation

ParameterSettingRationale
Ion SourceESI PositiveEfficiently protonates the basic nitrogen atoms.
Capillary Voltage3.5 kVOptimizes the electrospray plume for stable ion generation.
Mass Range50 - 500 m/zCovers the expected mass of the analyte and potential adducts.
Mass Resolution>20,000 FWHMNecessary to achieve sub-5 ppm mass accuracy.
Source Temperature120 °CAids in desolvation of ions entering the mass spectrometer.
Desolvation Gas Flow600 L/hrAssists in removing solvent droplets from the generated ions.

3. Expected Results and Interpretation:

  • Accurate Mass: The theoretical exact mass of the protonated molecule, [C₈H₁₀ClN₂]⁺, is 169.0527 Da. The measured mass should be within 5 ppm of this value.

  • Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the [M+H]⁺ ion, with a primary peak (A) at m/z 169.0527 and a secondary peak (A+2) at m/z 171.0498 with an intensity of approximately one-third of the primary peak. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps to elucidate how it is constructed. By selecting the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate a characteristic fragmentation pattern that serves as a structural fingerprint.[4]

Workflow for Structural Analysis

G cluster_LC LC System cluster_MS1 MS1 Analysis cluster_MS2 MS2 Analysis Sample Analyte Solution HPLC HPLC Separation Sample->HPLC ESI ESI Source ([M+H]⁺ Generation) HPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection m/z 169.1) ESI->Quad1 CollisionCell Collision Cell (Fragmentation via CID) Quad1->CollisionCell MassAnalyzer Mass Analyzer (TOF/Orbitrap) (Product Ion Detection) CollisionCell->MassAnalyzer Data MS/MS Spectrum (Structural Fingerprint) MassAnalyzer->Data fragmentation_pathway parent [C₈H₁₀ClN₂]⁺ m/z 169.1 frag1 Loss of Cl• [C₈H₁₀N₂]⁺• m/z 134.1 parent:f1->frag1 -35 Da frag2 Loss of HCl [C₈H₈N₂]⁺• m/z 132.1 parent:f1->frag2 -36 Da frag3 Loss of C₂H₄ (RDA) [C₆H₆ClN₂]⁺ m/z 141.0 parent:f1->frag3 -28 Da frag4 Loss of C₂H₅N [C₆H₅ClN]⁺ m/z 126.0 frag3:f1->frag4 -15 Da (-CH₃)

Sources

Application Notes & Protocols: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-1303588-27-3 Revision: 1.0

Abstract and Scope

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic scaffold serves as a conformationally constrained arginine mimetic, making it a crucial component in the design of various therapeutic agents, particularly integrin inhibitors.[1][2] The presence of a chlorine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the secondary amine in the saturated ring allows for additional derivatization.

This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis, purification, characterization, and application of this compound. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for laboratory execution.

Physicochemical Properties and Safety Information

A summary of the key properties and safety data for this compound is provided below.

PropertyValueReference
CAS Number 1303588-27-3[3]
Molecular Formula C₈H₉ClN₂[4]
Molecular Weight 168.62 g/mol [4]
Appearance Off-white to light yellow solidTypical
Purity ≥95%[5]
Synonyms 7-Chloro-1,2,3,4-tetrahydro-[6][7]naphthyridine[6]

Safety Summary:

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[5][6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[5]

Synthesis Protocol: Catalytic Hydrogenation

The most common and direct route to this compound is the selective catalytic hydrogenation of its aromatic precursor, 7-chloro-1,8-naphthyridine. This method selectively reduces one of the pyridine rings while preserving the chloro-substituent.

3.1 Principle and Mechanism

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst (e.g., Palladium on carbon, PtO₂). The reaction typically requires elevated pressure and is performed in an acidic medium (e.g., acetic acid or ethanolic HCl) to activate the heterocyclic ring towards reduction. The catalyst provides a surface for the adsorption of both the hydrogen gas and the substrate, facilitating the hydrogen transfer.

3.2 Experimental Protocol: Synthesis of this compound

  • Materials and Reagents:

    • 7-Chloro-1,8-naphthyridine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)

    • Ethanol (EtOH), anhydrous

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Dichloromethane (DCM)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Parr Hydrogenation Apparatus or equivalent high-pressure reactor

  • Procedure:

    • Reactor Setup: To a high-pressure reactor vessel, add 7-chloro-1,8-naphthyridine (e.g., 5.0 g, 30.4 mmol).

    • Solvent Addition: Add ethanol (100 mL) and concentrated HCl (3.0 mL, ~36 mmol). Swirl to dissolve the starting material. The formation of the hydrochloride salt increases solubility and activates the ring system.

    • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

      • Scientist's Note: Wet Pd/C is used to minimize the risk of ignition upon contact with solvent vapors. It should be handled carefully and not allowed to dry out in the presence of air.

    • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50-60 psi.

    • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

    • Workup - Catalyst Removal: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

      • Scientist's Note: The Celite® pad containing the catalyst should be kept wet with solvent until it can be properly quenched and disposed of, as it can be pyrophoric upon drying.

    • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Neutralization & Extraction: To the resulting residue, add water (50 mL) and cool in an ice bath. Slowly add saturated sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude product can be purified by flash column chromatography (see Section 4.1).

3.3 Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation p1 Charge Reactor with 7-Chloro-1,8-naphthyridine p2 Add EtOH and conc. HCl p1->p2 p3 Add 10% Pd/C Catalyst p2->p3 r1 Seal & Purge Reactor (N2 then H2) p3->r1 r2 Pressurize with H2 (50-60 psi) r1->r2 r3 Stir at RT for 12-24h r2->r3 w1 Depressurize & Purge (N2) r3->w1 w2 Filter through Celite® to remove Pd/C w1->w2 w3 Concentrate Filtrate w2->w3 w4 Neutralize with NaHCO3 & Extract with DCM w3->w4 w5 Dry & Concentrate Organic Layers w4->w5 end end w5->end Crude Product

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

4.1 Purification Protocol: Flash Column Chromatography

  • Principle: This technique separates the desired product from impurities based on differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

  • Procedure:

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

    • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

      • Scientist's Note: The polarity of the eluent is gradually increased to first wash off non-polar impurities and then elute the more polar product.

    • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

    • Isolation: Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound.

4.2 Characterization Data

The identity and purity of the final compound must be confirmed by standard analytical techniques.[8][9]

TechniqueExpected Results
¹H NMR Spectra should show characteristic peaks for aromatic and aliphatic protons consistent with the tetrahydro-1,8-naphthyridine structure.
¹³C NMR Spectra should display the correct number of carbon signals corresponding to the molecule.
Mass Spec (MS) ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 169.0, along with the characteristic isotopic pattern for a chlorine-containing compound.
HPLC/LC-MS Should show a single major peak, allowing for purity assessment (typically >95%).

Application in Pharmaceutical Synthesis

The title compound is a valuable intermediate for constructing more complex molecules, particularly as a precursor for integrin antagonists.[1] The chloro-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions.

5.1 Example Protocol: Suzuki Coupling for Arylation

This protocol demonstrates the arylation at the C7 position, a common step in drug development.

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Pd(PPh₃)₄ or similar palladium catalyst (0.02-0.05 eq)

    • Potassium Carbonate (K₂CO₃) or other base (2.0-3.0 eq)

    • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Procedure:

    • To a reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the C7-arylated product.

5.2 Reaction Pathway Diagram

G start 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine reagents + Arylboronic Acid + Pd Catalyst + Base start->reagents end 7-Aryl-1,2,3,4-tetrahydro- 1,8-naphthyridine (Drug Precursor) reagents->end Suzuki Coupling

Caption: Suzuki coupling pathway using the intermediate to form a C-C bond.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Hydrogenation Inactive catalyst; Insufficient pressure or reaction time; Poor quality starting material.Use fresh Pd/C catalyst. Ensure the reactor is properly sealed and maintains pressure. Increase reaction time. Purify the starting 7-chloro-1,8-naphthyridine.
Incomplete Hydrogenation Catalyst poisoning (e.g., by sulfur impurities); Insufficient catalyst loading.Increase catalyst loading. Treat starting material with activated charcoal to remove potential poisons. Ensure high-purity hydrogen is used.
Over-reduction (Dechlorination) Reaction run for too long or at too high a temperature/pressure; Catalyst is too active.Carefully monitor reaction progress and stop once starting material is consumed. Reduce H₂ pressure or temperature. Consider a less active catalyst system.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina). Consider recrystallization as an alternative purification method.
No Reaction in Suzuki Coupling Catalyst degradation (oxygen exposure); Inactive boronic acid; Insufficiently anhydrous/degassed solvents.Ensure all reagents and solvents are properly degassed. Use fresh, high-quality palladium catalyst and boronic acid. Ensure the base is sufficiently strong and dry.

References

  • ChemicalBook. (2025). 7-Chloro-1,2,3,4-tetrahydro-[6][7]naphthyridine. Retrieved from ChemicalBook.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • AbacipharmTech. (n.d.). This compound.
  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]

  • LabSolutions. (n.d.). This compound.
  • ChemicalBook. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-[6][7]naphthyridine(1303588-27-3) 1H NMR. Retrieved from ChemicalBook.

  • Lippa, R. A., et al. (2020). Supporting Information for: Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar.
  • Google Patents. (n.d.). EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
  • Ossila. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • Beilstein Journals. (2020). BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.
  • ECHEMI. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets.
  • ACS Publications. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • ACS Publications. (2006).
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ACS Publications. (2008). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[6][7]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters.

  • Fisher Scientific. (2021). Safety Data Sheet.
  • PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.

Sources

Application Note: A Strategic Workflow for the Cellular Characterization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, chloro-substituted 1,8-naphthyridine derivatives have shown potent cytotoxic effects against cancer cell lines and the ability to modulate key inflammatory pathways.[3][4] This guide presents a structured, three-stage workflow with detailed protocols for the initial cell-based characterization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. The proposed assays will enable researchers to efficiently profile the compound's cytotoxic potential, investigate its anti-inflammatory properties, and explore its impact on cell cycle progression, thereby providing a foundational dataset for further drug development.

Introduction: The Scientific Rationale

While the broader class of 1,8-naphthyridines is well-studied, the specific biological functions of this compound remain to be fully elucidated. Based on the activities of structurally related analogues, which are known to target fundamental cellular processes like proliferation and inflammation, a logical starting point is to assess these primary activities.[5][6][7]

This application note provides a self-validating, tiered approach. We begin with a broad assessment of cytotoxicity to determine effective concentration ranges and identify potential therapeutic windows. Subsequently, we propose two parallel investigative pathways: one exploring the compound's potential as an anti-inflammatory agent by measuring its effect on cytokine release in stimulated immune cells, and the other dissecting its anticancer potential by analyzing its influence on cell cycle distribution. This strategic workflow ensures that resources are directed efficiently, building a comprehensive cellular profile of the compound's activity.

G cluster_workflow Figure 1: High-Level Investigative Workflow A Start: Compound Synthesis & Purification of 7-Chloro-1,2,3,4- tetrahydro-1,8-naphthyridine B Protocol 1: Preliminary Cytotoxicity Profiling (e.g., MTT Assay) A->B C Is the compound cytotoxic to cancer cells? B->C D Protocol 3: Cell Cycle Analysis by Flow Cytometry C->D Yes E Protocol 2: Anti-Inflammatory Assay (LPS-Induced Cytokine Release) C->E No / In Parallel F End: Comprehensive Cellular Profile (IC50, Anti-inflammatory potential, Cell cycle effects) D->F E->F

Caption: High-Level Investigative Workflow.

Protocol 1: Preliminary Cytotoxicity Profiling via MTT Assay

Scientific Rationale: The first essential step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust and widely used colorimetric method that measures the metabolic activity of cells.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to an insoluble purple formazan.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the calculation of a 50% inhibitory concentration (IC50).[11] By testing against both a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and a non-tumorigenic cell line (e.g., HEK293, human embryonic kidney), we can also obtain a preliminary measure of selectivity.

Materials:

  • Human cancer cell line (e.g., MCF-7) and non-tumorigenic cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette, incubator, microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This density ensures cells are in a logarithmic growth phase during the experiment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in complete medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Also prepare wells for a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours. Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C.[11] Viable cells will convert the MTT into visible purple crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.[12]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Example Data Presentation:

CompoundCell LineIC50 (µM) ± SD
This compound MCF-7 5.2 ± 0.4
HEK293 > 50
Doxorubicin (Positive Control)MCF-70.8 ± 0.1

Protocol 2: Anti-inflammatory Potential via LPS-Induced Cytokine Release

Scientific Rationale: Chronic inflammation is linked to numerous diseases, including cancer.[13] Many 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory activity.[4][7] This assay uses Lipopolysaccharide (LPS), a component of gram-negative bacteria, to stimulate an inflammatory response in macrophage-like cells (e.g., RAW 264.7).[14] LPS activates the Toll-like receptor 4 (TLR4) pathway, leading to the production and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15] By measuring the levels of these cytokines in the presence of the test compound, we can quantify its ability to suppress the inflammatory response.

G cluster_pathway Figure 2: Simplified LPS/TLR4 Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Adaptor MyD88/TRIF Adaptor Proteins TLR4->Adaptor Kinase IKK Kinase Complex Adaptor->Kinase NFkB_I NF-κB -- IκB (Inactive) Kinase->NFkB_I Phosphorylates IκB NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases NF-κB Nucleus Nucleus NFkB_A->Nucleus Genes TNF-α & IL-6 Gene Transcription Cytokines TNF-α & IL-6 Secretion Genes->Cytokines Compound Potential Inhibition Site (Test Compound) Compound->Kinase Compound->NFkB_A

Caption: Simplified LPS/TLR4 Signaling Pathway.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • LPS from E. coli O111:B4 (1 µg/mL stock)

  • Test compound and a positive control (e.g., Dexamethasone)

  • Sterile 24-well cell culture plates

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound (determined from Protocol 1). Incubate for 1-2 hours. Causality: Pre-incubation allows the compound to enter the cells and engage its potential target before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 18-24 hours at 37°C. Causality: This incubation period allows for sufficient accumulation of secreted cytokines in the supernatant for reliable detection.

  • Supernatant Collection: Centrifuge the plates at low speed (300 x g) for 5 minutes to pellet any floating cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA Analysis: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Express the data as a percentage of inhibition compared to the LPS-only treated control.

Example Data Presentation:

Compound Concentration (µM)TNF-α Release (% of Control)IL-6 Release (% of Control)
0 (LPS only)100 ± 8.5100 ± 11.2
185.2 ± 7.191.4 ± 9.8
542.6 ± 5.355.7 ± 6.4
1015.1 ± 3.928.9 ± 4.1
Dexamethasone (1 µM)12.5 ± 2.821.3 ± 3.5

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: If the compound demonstrates cytotoxicity in cancer cells, a crucial next step is to understand the mechanism. Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis. This protocol uses propidium iodide (PI), a fluorescent dye that intercalates into the DNA of permeabilized cells. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing a flow cytometer to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] An accumulation of cells in a specific phase indicates cell cycle arrest.

G cluster_workflow_cc Figure 3: Cell Cycle Analysis Workflow A Seed & Treat Cells with Test Compound (24h) B Harvest & Count Cells A->B C Fix Cells in Cold 70% Ethanol B->C D Wash & Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Acquire Data on Flow Cytometer E->F G Analyze DNA Content (G1, S, G2/M Phases) F->G

Caption: Cell Cycle Analysis Workflow.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Test compound and positive control (e.g., Nocodazole for G2/M arrest)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[16]

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentration for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant (containing floating/apoptotic cells), and pelleted by centrifugation (300 x g, 5 min).

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[17] Incubate at -20°C for at least 2 hours (or up to several weeks). Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA, while also preserving the cell's morphology.

  • Staining: Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. Causality: RNase A is crucial for degrading cellular RNA, which PI can also bind to, ensuring that the fluorescence signal comes specifically from DNA.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Example Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)65.422.112.5
Compound (IC50) 25.8 18.5 55.7
Compound (2x IC50) 15.2 10.3 74.5
Nocodazole (Positive Ctrl)10.18.781.2

Conclusion

This application note provides a robust and logical framework for the initial characterization of this compound. By systematically evaluating cytotoxicity, anti-inflammatory activity, and effects on cell cycle progression, researchers can build a foundational understanding of the compound's biological profile. The data generated from these protocols will be critical for guiding future mechanistic studies, lead optimization efforts, and the overall trajectory of the drug discovery program.

References

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio. Available at: [Link].

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." University of Virginia School of Medicine. Available at: [Link].

  • Springer Nature Experiments. "Cytotoxicity MTT Assay." Springer Nature. Available at: [Link].

  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content." UC San Diego. Available at: [Link].

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." CLYTE Technologies. Available at: [Link].

  • National Center for Biotechnology Information. "Assay Guidance Manual - Cell Viability Assays." NCBI. Available at: [Link].

  • Ali, I., et al. "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." Chemistry & Biodiversity, 2025. Available at: [Link].

  • Ali, I., et al. "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." PubMed, 2025. Available at: [Link].

  • Madaan, A., et al. "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." PubMed, 2011. Available at: [Link].

  • Srivastava, S. K., et al. "Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives." PubMed, 2007. Available at: [Link].

  • Kumar, V., et al. "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." Taylor & Francis Online, 2011. Available at: [Link].

  • Madaan, A., et al. "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Science, 2021. Available at: [Link].

  • O'Dwyer, M. J., et al. "Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology." PubMed Central, 2016. Available at: [Link].

  • Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." PubMed, 2015. Available at: [Link].

  • Manera, C., et al. "1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity..." PubMed, 2014. Available at: [Link].

Sources

Application Notes and Protocols for In Vitro Studies with 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This document outlines detailed protocols and the scientific rationale for investigating the biological activity of this compound, framed within the context of its potential as a novel therapeutic agent. The 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will focus on a logical progression of in vitro assays to characterize the cytotoxic and apoptotic potential of this compound, followed by an investigation into its hypothetical mechanism of action as a kinase inhibitor.

I. Initial Assessment of Cytotoxicity: Cell Viability Assays

Expertise & Experience: The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a foundational understanding of its cytotoxic potential and helps in determining the appropriate concentration range for subsequent mechanistic studies. The MTT assay is a robust and widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[4]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate for 3-4 hours at 37°C.[4][6]

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness: This protocol includes essential controls (vehicle and no-cell) to ensure the validity of the results. The use of a reference wavelength helps to minimize background noise and improve accuracy.

II. Investigating the Mechanism of Cell Death: Apoptosis Assays

Expertise & Experience: If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

Materials:

  • Cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation:

Cell Population Annexin V-FITC Propidium Iodide (PI)
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
NecroticNegativePositive

III. Elucidating the Molecular Mechanism: Target Engagement and Signaling Pathway Analysis

Expertise & Experience: Many 1,8-naphthyridine derivatives have been reported to exhibit their anticancer effects through the inhibition of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] To investigate the hypothesis that this compound acts as a kinase inhibitor, Western blotting can be employed to assess the phosphorylation status of a putative target kinase and its downstream effectors.[12] For this hypothetical scenario, we will consider the PI3K/Akt signaling pathway, which is frequently implicated in cancer cell survival and proliferation.[12]

Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent[12]

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Lysis: After treating the cells with the compound, wash them with cold PBS and lyse them with lysis buffer.[14] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[12]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[13][14]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[12]

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).

IV. Visualization of Workflows and Pathways

Experimental Workflow Diagram:

experimental_workflow start Start: Compound Synthesis (this compound) cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture viability_assay Protocol 1: MTT Cell Viability Assay cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Protocol 2: Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis_assay western_blot Protocol 3: Western Blot Analysis ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis

Caption: A logical workflow for the in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Diagram:

signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates p_akt p-Akt akt->p_akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3β) p_akt->downstream Activates apoptosis Apoptosis p_akt->apoptosis Inhibits survival Cell Survival & Proliferation downstream->survival

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable heterocyclic scaffold, while achievable, can present challenges. This document aims to empower you with the knowledge to overcome these hurdles and improve your synthetic yield and purity.

The most common and logical synthetic strategy for this compound involves a two-stage process:

  • Friedländer Annulation: The condensation of a substituted 2-aminonicotinaldehyde with an active methylene compound to form the aromatic 7-chloro-1,8-naphthyridine core.

  • Catalytic Hydrogenation: The selective reduction of the pyridinone ring of the 7-chloro-1,8-naphthyridine to yield the desired tetrahydro derivative.

This guide is structured to address potential issues in both stages of this synthesis.

Troubleshooting Guide

Part 1: Friedländer Synthesis of 7-Chloro-1,8-naphthyridine

The Friedländer synthesis is a robust method for constructing the 1,8-naphthyridine ring system. However, yield and purity can be compromised by several factors.

Issue 1: Low or No Yield of 7-Chloro-1,8-naphthyridine

  • Question: My Friedländer reaction is not yielding the expected 7-chloro-1,8-naphthyridine product, or the yield is significantly lower than anticipated. What are the potential causes and how can I address them?

  • Answer: Low or no yield in a Friedländer synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Let's break down the common culprits and their solutions.

    • Cause A: Poor Quality of Starting Materials

      • 2-Amino-5-chloronicotinaldehyde (or a related precursor): This is a critical starting material. Its purity can significantly impact the reaction outcome. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction.

      • Solution:

        • Verify Purity: Always check the purity of your 2-amino-5-chloronicotinaldehyde by ¹H NMR and melting point before use.[1]

        • Fresh is Best: If possible, use freshly prepared or recently purchased starting material.

        • Proper Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize oxidation.

    • Cause B: Inactive Methylene Compound

      • Chloroacetone: While chloroacetone is a common choice for this synthesis, its stability can be an issue. It is a lachrymator and can degrade over time.

      • Solution:

        • Use Freshly Distilled Reagent: If the quality of your chloroacetone is suspect, consider distilling it before use.[2]

        • Alternative Reagents: Consider using a more stable precursor that can generate the required enolate in situ, such as ethyl 4-chloroacetoacetate, followed by decarboxylation.

    • Cause C: Suboptimal Reaction Conditions

      • Catalyst Choice: The Friedländer reaction can be catalyzed by either acid or base. The choice of catalyst is crucial and depends on the specific substrates. For electron-deficient aminopyridines, a base catalyst is often more effective.

      • Solution:

        • Base Catalysis: Employ a base catalyst such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or an organic base like piperidine.[3][4]

        • Green Alternatives: Consider using an ionic liquid like choline hydroxide in water, which can lead to high yields under mild conditions.[5][6]

        • Solvent-Free Conditions: Microwave-assisted, solvent-free synthesis using a solid support like alumina or a catalyst like DABCO can also be highly efficient.[7]

      • Temperature and Reaction Time: Both insufficient and excessive heat can be detrimental. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition and side product formation.

      • Solution:

        • Optimization: Systematically vary the reaction temperature (e.g., from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS to find the optimal conditions.

        • Microwave Irradiation: Microwave synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating.[7]

Issue 2: Formation of Impurities and Side Products

  • Question: My reaction produces the desired product, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

    • Side Reaction A: Self-Condensation of Chloroacetone

      • Under basic conditions, chloroacetone can undergo self-condensation reactions.

      • Solution:

        • Slow Addition: Add the chloroacetone slowly to the reaction mixture containing the 2-amino-5-chloronicotinaldehyde and the base. This keeps the concentration of the enolate low and favors the desired cross-condensation.

        • Control Stoichiometry: Use a slight excess of the aminonicotinaldehyde to ensure the complete consumption of chloroacetone.

    • Side Reaction B: Polysubstitution or Polymerization

      • Highly reactive intermediates can lead to the formation of polymeric materials, especially under harsh conditions.

      • Solution:

        • Milder Conditions: Opt for milder reaction conditions (lower temperature, less concentrated catalyst).

        • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may contribute to polymer formation.

Part 2: Catalytic Hydrogenation of 7-Chloro-1,8-naphthyridine

The reduction of the 7-chloro-1,8-naphthyridine to the desired tetrahydro derivative requires careful selection of the catalyst and reaction conditions to achieve high yield and avoid unwanted side reactions.

Issue 1: Incomplete Reduction

  • Question: My hydrogenation reaction is sluggish or stops before completion, leaving unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete hydrogenation can be frustrating. Here are the most common reasons and their solutions.

    • Cause A: Catalyst Inactivity

      • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).

      • Solution:

        • Purify Starting Material: Ensure your 7-chloro-1,8-naphthyridine is of high purity before hydrogenation. Recrystallization or column chromatography may be necessary.

        • Use High-Purity Solvents: Use high-purity, degassed solvents for the hydrogenation.

      • Improper Catalyst Handling: Heterogeneous catalysts like Palladium on carbon (Pd/C) can be pyrophoric and lose activity if not handled properly.

      • Solution:

        • Inert Atmosphere: Handle the catalyst under an inert atmosphere.

        • Fresh Catalyst: Use a fresh batch of catalyst if you suspect the activity of your current stock has diminished.

    • Cause B: Insufficient Hydrogen Pressure or Temperature

      • The reduction of heteroaromatic rings can be challenging and may require more forcing conditions than simple alkenes.

      • Solution:

        • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. A pressure of 50-100 psi is a good starting point, but some substrates may require higher pressures.

        • Elevate Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions.

Issue 2: Hydrodechlorination (Loss of the Chloro Substituent)

  • Question: I am observing the formation of the dechlorinated product (1,2,3,4-tetrahydro-1,8-naphthyridine) alongside my desired product. How can I prevent this?

  • Answer: Hydrodechlorination is a known side reaction during the catalytic hydrogenation of chloroaromatic compounds.[8] The choice of catalyst and conditions is critical to minimize this.

    • Cause: Catalyst Choice

      • Palladium-based catalysts are particularly prone to causing hydrodechlorination.

      • Solution:

        • Alternative Catalysts: Consider using a different catalyst that is less prone to promoting hydrodechlorination. Platinum-based catalysts (e.g., PtO₂) or rhodium-based catalysts (e.g., Rh/C) can be effective alternatives.

        • Ruthenium Catalysts: Ruthenium diamine complexes have been used for the asymmetric hydrogenation of 1,8-naphthyridines and may offer better selectivity.[9]

        • Metal-Free Hydrogenation: Borane-catalyzed metal-free hydrogenation has been reported for 1,8-naphthyridines and could be a viable option to avoid hydrodechlorination.[10]

    • Cause: Reaction Conditions

      • Harsh conditions (high temperature, high pressure, prolonged reaction time) can favor hydrodechlorination.

      • Solution:

        • Milder Conditions: Use the mildest conditions possible that still allow for the desired reduction.

        • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reduction.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for the Friedländer synthesis of 7-chloro-1,8-naphthyridine?

    • A1: There is no single "best" catalyst as the optimal choice depends on your specific reaction conditions and scale. For laboratory-scale synthesis, a base catalyst like KOH in ethanol is a good starting point. For a greener and potentially higher-yielding approach, consider using choline hydroxide in water.[5][6] For difficult substrates, a Lewis acid catalyst might be effective.

  • Q2: Can I use a different active methylene compound instead of chloroacetone?

    • A2: Yes, other active methylene compounds can be used. For example, using a β-ketoester like ethyl 4-chloroacetoacetate would yield an ester-substituted naphthyridine, which could be hydrolyzed and decarboxylated in a subsequent step. This multi-step approach can sometimes offer better control and avoid the handling of the more volatile and lachrymatory chloroacetone.

  • Q3: How do I purify the final product, this compound?

    • A3: The purification method will depend on the nature of the impurities.

      • Column Chromatography: Silica gel column chromatography is a common method for purifying nitrogen-containing heterocycles. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.

      • Recrystallization: If the product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

      • Acid-Base Extraction: As the product is a secondary amine, it can be purified by acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified product back into an organic solvent.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Yes, several safety precautions are essential:

      • Chloroacetone: As mentioned, chloroacetone is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

      • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly assembled and leak-tested. If using a pyrophoric catalyst like Pd/C, handle it under an inert atmosphere.

      • General Precautions: Always follow standard laboratory safety procedures when handling chemicals and running reactions.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 7-Chloro-1,8-naphthyridine

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chloronicotinaldehyde (1.0 eq) and ethanol.

  • Add potassium hydroxide (1.2 eq) to the mixture and stir until it dissolves.

  • Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of 7-Chloro-1,8-naphthyridine

This protocol is a general guideline and may require optimization to minimize hydrodechlorination.

  • In a high-pressure reaction vessel, dissolve 7-chloro-1,8-naphthyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Carefully add the chosen catalyst (e.g., PtO₂, 5-10 mol%) under an inert atmosphere.

  • Seal the vessel, purge it with nitrogen, and then pressurize it with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product as needed.

Data Summary

Reaction Stage Key Parameters Typical Range/Options Potential Issues
Friedländer Synthesis CatalystBase (KOH, NaOH), Acid (TFA), Ionic Liquid (Choline Hydroxide)Low yield, side reactions
SolventEthanol, Water, DMF, Solvent-freePoor solubility, side reactions
TemperatureRoom temperature to refluxIncomplete reaction, decomposition
Catalytic Hydrogenation CatalystPd/C, PtO₂, Rh/C, Ru-complexes, Borane catalystsHydrodechlorination, catalyst poisoning
Hydrogen Pressure50-500 psiIncomplete reduction
SolventEthanol, Methanol, Acetic AcidCatalyst deactivation, side reactions

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_0 Stage 1: Friedländer Synthesis cluster_1 Stage 2: Catalytic Hydrogenation Start Starting Materials: 2-Amino-5-chloronicotinaldehyde + Chloroacetone Reaction Friedländer Annulation (Base or Acid Catalysis) Start->Reaction Product1 7-Chloro-1,8-naphthyridine Reaction->Product1 Troubleshoot1 Troubleshooting: - Low/No Yield - Impurities Reaction->Troubleshoot1 Product1_h 7-Chloro-1,8-naphthyridine Product1->Product1_h Purification Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) Product1_h->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct Troubleshoot2 Troubleshooting: - Incomplete Reduction - Hydrodechlorination Hydrogenation->Troubleshoot2

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Friedländer Synthesis

G cluster_sm Starting Materials cluster_cond Reaction Conditions Start Low Yield in Friedländer Synthesis CheckSM Check Starting Material Purity Start->CheckSM CheckCond Review Reaction Conditions Start->CheckCond CheckWorkup Analyze Workup & Purification Start->CheckWorkup PurityAldehyde Aldehyde Oxidized? CheckSM->PurityAldehyde PurityKetone Ketone Degraded? CheckSM->PurityKetone Catalyst Suboptimal Catalyst? CheckCond->Catalyst TempTime Incorrect Temp/Time? CheckCond->TempTime Sol_Aldehyde Use Fresh/Purified Aldehyde PurityAldehyde->Sol_Aldehyde Sol_Ketone Use Fresh/Distilled Ketone PurityKetone->Sol_Ketone Sol_Catalyst Screen Different Catalysts (Base/Acid/IL) Catalyst->Sol_Catalyst Sol_TempTime Optimize Temp & Time via Kinetic Monitoring TempTime->Sol_TempTime

References

Technical Support Center: Overcoming Solubility Challenges with 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this heterocyclic compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Profile

This compound, with the molecular formula C8H9ClN2, belongs to a class of nitrogen-containing heterocyclic compounds.[1][2] Such compounds, particularly those with aromatic character and substituent groups, often exhibit limited aqueous solubility.[3][4] This inherent hydrophobicity can lead to significant challenges in various experimental settings, from in vitro biological assays to formulation development, often manifesting as precipitation, inconsistent results, and low bioavailability.[5][6]

This guide provides a systematic approach to overcoming these issues, grounded in established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?

A: This is a common phenomenon known as "crashing out." While the compound may be readily soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer reduces its solubility significantly, causing it to precipitate.[7][8]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A: To maintain cell viability and avoid artifacts, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%, and ideally under 0.1%. The exact tolerance will depend on the specific cell line and the duration of the experiment.

Q3: Can I heat the solution to improve solubility?

A: Gentle warming can temporarily increase the solubility of some compounds. However, this may lead to the formation of a supersaturated solution that can precipitate upon cooling to ambient or physiological temperatures. Furthermore, prolonged heating can risk degradation of the compound. This approach should be used with caution and the stability of the compound under these conditions should be verified.

Q4: Will vortexing or sonicating the solution help with solubility?

A: Vortexing and sonication can aid in the dissolution of solid particles by increasing the surface area exposed to the solvent and providing energy to overcome crystal lattice forces. However, if the concentration of the compound exceeds its intrinsic solubility in a given solvent, it will eventually precipitate out of solution, regardless of the initial mechanical agitation.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are encountering solubility issues with this compound, the following troubleshooting workflow provides a systematic approach to identify an optimal solubilization strategy.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue (Precipitation Observed) stock_check Step 1: Verify Stock Solution Is the compound fully dissolved in the organic solvent (e.g., DMSO)? start->stock_check aq_sol_test Step 2: Aqueous Solubility Test Determine the kinetic aqueous solubility in your assay buffer. stock_check->aq_sol_test If yes ph_modification Step 3: pH Modification Is the compound's solubility pH-dependent? aq_sol_test->ph_modification If precipitation persists cosolvent_strategy Step 4: Co-solvent System Can a water-miscible organic solvent improve solubility? ph_modification->cosolvent_strategy If pH adjustment is insufficient or not viable success Success: Soluble Formulation Achieved ph_modification->success If pH adjustment is successful surfactant_micelles Step 5: Surfactant-based Formulation Can micelles be used to encapsulate the compound? cosolvent_strategy->surfactant_micelles If co-solvents alone are not effective cosolvent_strategy->success If co-solvent system is successful complexation Step 6: Cyclodextrin Complexation Can cyclodextrins form an inclusion complex? surfactant_micelles->complexation If surfactants are not compatible surfactant_micelles->success If micellar formulation is successful complexation->success If a stable complex is formed

Caption: A decision-making workflow for troubleshooting solubility issues.

Step 1: Characterize the Problem - Kinetic Aqueous Solubility Assay

Before attempting complex formulation strategies, it is crucial to quantify the extent of the solubility problem. A simple kinetic solubility assay will determine the concentration at which this compound precipitates in your primary aqueous medium.

Protocol: Kinetic Solubility Determination by Serial Dilution

  • Prepare a Concentrated Stock: Create a high-concentration stock solution of this compound, for example, 10 mM in 100% DMSO. Ensure the compound is fully dissolved.

  • Create a Compound Plate: In a 96-well plate (the "compound plate"), perform a serial dilution of your stock solution in 100% DMSO.

  • Prepare the Assay Plate: In a separate 96-well plate (the "assay plate"), add your aqueous buffer (e.g., PBS, cell culture medium) to each well.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the assay plate. This will create a consistent, low percentage of DMSO across all wells.

  • Incubate and Observe: Allow the plate to incubate under your experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Quantify the precipitation by measuring the absorbance at a high wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in absorbance is observed is your kinetic solubility limit.[7]

Step 2: pH Modification Strategy

The presence of basic nitrogen atoms in the 1,8-naphthyridine ring suggests that the solubility of this compound may be pH-dependent.[9][10][11][12] By lowering the pH, these nitrogen atoms can become protonated, increasing the polarity and aqueous solubility of the molecule.

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a Range of Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8).

  • Perform Solubility Assay: Repeat the kinetic solubility assay described in Step 1, using each of the different pH buffers as the aqueous medium.

  • Analyze Results: Plot the kinetic solubility against the pH of the buffer. A significant increase in solubility at lower pH values indicates that pH modification is a viable strategy.

Considerations:

  • Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • For in vivo studies, the buffering capacity of physiological fluids will influence the local pH.[13]

Step 3: Co-Solvent Systems

If pH modification is not sufficient or compatible with your assay, the use of co-solvents is a common and effective strategy.[14][15] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14]

Commonly Used Co-solvents in Preclinical Research:

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)1-30%A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)5-40%Can also act as a plasticizer and has low toxicity.
N-Methyl-2-pyrrolidone (NMP)1-10%A powerful solvent, but potential for toxicity should be evaluated.
Dimethyl Sulfoxide (DMSO)<1% (in vitro), higher for some in vivoShould be minimized in cell-based assays due to potential toxicity and off-target effects.

Protocol: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: Create a matrix of solutions by preparing your primary aqueous buffer with varying percentages of different co-solvents (e.g., 5%, 10%, and 20% of Ethanol, PG, and PEG 400).

  • Determine Solubility: Repeat the kinetic solubility assay in each of these co-solvent/buffer mixtures.

  • Evaluate Compatibility: Test the most promising co-solvent formulations for compatibility with your experimental system (e.g., perform a vehicle control experiment to assess effects on cell viability or assay performance).[16][17]

Step 4: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later-stage preclinical and clinical development.

  • Surfactants: Amphiphilic molecules like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing their solubility.[5][14]

  • Lipid-Based Formulations: For oral delivery, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of highly lipophilic compounds.[5][18]

The selection and optimization of these advanced formulations require specialized expertise and should be approached systematically, often starting with screening various excipients for their ability to solubilize the compound.

Summary and Recommendations

Overcoming the solubility issues of this compound requires a logical, stepwise approach.

  • Quantify the Problem: First, determine the kinetic solubility of the compound in your specific experimental medium.

  • Explore pH-Dependence: Given its chemical structure, assess if reducing the pH improves solubility to a sufficient degree for your experiments.

  • Implement Co-solvents: Systematically screen a panel of pharmaceutically acceptable co-solvents to find a mixture that enhances solubility without compromising your assay's integrity.

  • Consider Advanced Formulations: If simpler methods fail, investigate surfactant, cyclodextrin, or lipid-based systems, particularly if the compound is intended for in vivo applications.

By following this guide, you will be well-equipped to develop a robust and reproducible method for working with this compound, ensuring the integrity and success of your research.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 42(3), 149-166. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Hintzen, F., & Hauptstein, S. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(2), 241. Available from: [Link]

  • 7-Chloro-1,2,3,4-tetrahydro-[5][19]naphthyridine. (2025, August 25). Chemsrc. Available from: [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Pharmaceutical Development and Technology, 14(2), 185-192. Available from: [Link]

  • This compound. LabSolutions. Available from: [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2018). Beilstein Journal of Organic Chemistry, 14, 134-141. Available from: [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. Available from: [Link]

  • Organic chemistry. Wikipedia. Available from: [Link]

  • The solubility-pH profiles of amino acids showing departures from the... (2021). ResearchGate. Available from: [Link]

  • Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery. Semantic Scholar. Available from: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Molecular Pharmaceutics, 18(9), 3539-3554. Available from: [Link]

  • NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. Available from: [Link]

  • pH dependence of amino acid solubility. The solubility of an amino acid... (2013). ResearchGate. Available from: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Advances, 12(28), 17871-17881. Available from: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. Available from: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available from: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2006). Organic Letters, 8(21), 4759-4762. Available from: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Antibiotics, 10(12), 1502. Available from: [Link]

  • This compound. AbacipharmTech. Available from: [Link]

  • This compound, 95% Purity, C8H9ClN2, 1 gram. Amazon. Available from: [Link]

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Technical Support Center: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 1303588-27-3).[1][2][3] As Senior Application Scientists, we understand that the reliability of your experimental data is intrinsically linked to the stability of your reagents. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice for maintaining the integrity of this compound in solution.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The stability of any such compound is a critical parameter that influences its shelf-life, formulation, and ultimately, its therapeutic efficacy.[5][6] This document synthesizes field-proven knowledge with established scientific principles to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on studies of structurally related tetrahydro-1,8-naphthyridine derivatives, the primary degradation pathways are oxidation and dimerization .[7] The tetrahydro-pyridine ring is susceptible to aromatization, which is often the most significant degradation product observed under various stress conditions.[7] Other potential degradative reactions include N-oxidation at one of the nitrogen atoms and hydroxylation on the saturated ring.[7] It is crucial to be aware of these possibilities as they can lead to a loss of compound potency and the formation of impurities that may interfere with your assay or have unintended biological activity.

Q2: How does pH affect the stability of this compound?

A2: The pH of a solution is a critical factor governing the stability of many pharmaceutical compounds.[8] For this compound, extreme pH conditions (both acidic and basic) can catalyze degradation.

  • Acidic Conditions (e.g., pH < 4): In acidic media, the nitrogen atoms in the naphthyridine ring system can become protonated. While this may increase solubility, the electron-withdrawing nature of the protonated nitrogens can potentially make the molecule more susceptible to certain hydrolytic reactions or rearrangements, although this specific compound lacks common hydrolytically labile groups like esters or amides.[8] The primary concern remains the potential for acid-catalyzed aromatization.

  • Basic Conditions (e.g., pH > 9): In alkaline solutions, while deprotonation of the secondary amine in the saturated ring is unlikely without a very strong base[9], the overall molecular structure may become more susceptible to oxidative degradation.[8]

For optimal stability, it is recommended to maintain solutions at a near-neutral pH (approx. 6.0-7.5) using a non-reactive buffer system, unless the experimental protocol explicitly requires otherwise.

Q3: What solvents are recommended for preparing stock and working solutions?

A3: The choice of solvent is critical for both solubility and stability. While comprehensive public data on this specific molecule is limited, general practices for heterocyclic compounds suggest the following:

  • Stock Solutions (High Concentration): Use aprotic, anhydrous-grade organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally non-reactive and can solubilize a wide range of organic molecules. Prepare stock solutions at a high concentration (e.g., 10-50 mM) and store them under recommended conditions (see Q4).

  • Working Solutions (Aqueous): For biological assays, stock solutions are typically diluted into an aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid artifacts. Be aware that dilution into an aqueous medium can sometimes lead to precipitation if the compound's solubility limit is exceeded. Always visually inspect for clarity after dilution. If solubility in purely aqueous media is poor, the use of co-solvents may be necessary.[10]

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solutions and prevent degradation, adhere to the following storage protocols:

Parameter Recommendation Rationale
Temperature -20°C for short-term storage (days to weeks); -80°C for long-term storage (months).Reduces the rate of all chemical reactions, including degradation.[7] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Light Store in amber vials or wrap clear vials in aluminum foil.Protects against photolytic degradation. The ICH Q1B guidelines mandate photostability testing for new drug substances for a reason.[11][12][13]
Atmosphere Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation, a key pathway for this class of compounds.[7]
Container Use tightly sealed, high-quality glass or polypropylene vials.Prevents solvent evaporation and contamination.

Troubleshooting Guide

Issue 1: I'm observing a loss of compound activity or a decrease in the parent peak area in my HPLC analysis over a short period.
  • Potential Cause 1: Oxidative Degradation. The tetrahydro-1,8-naphthyridine core is known to be susceptible to oxidation.[7] This can be accelerated by exposure to air, the presence of trace metal ions, or high pH.

    • Solution: Prepare solutions fresh before each experiment. If solutions must be stored, ensure they are purged with an inert gas (argon or nitrogen) and stored tightly capped at -80°C. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with your experimental system.

  • Potential Cause 2: Photodegradation. Exposure to ambient laboratory light, especially UV light, can induce degradation.

    • Solution: Work with the compound under subdued light. Use amber glassware for all solutions and cover any clear vessels (e.g., on an autosampler) with UV-blocking foil. Always include a "dark control" in stability studies to isolate the effects of light.[12]

  • Potential Cause 3: Adsorption to Surfaces. The compound may be adsorbing to plasticware or glass surfaces, especially at low concentrations.

    • Solution: Consider using low-adsorption microplates or vials. Pre-treating glassware by silanization may also reduce adsorption.

Issue 2: I see new, unexpected peaks appearing in my chromatogram after incubating my compound in an assay buffer.
  • Potential Cause 1: pH-Mediated Degradation. Your assay buffer may have a pH that promotes hydrolysis or aromatization.

    • Solution: Analyze the stability of the compound in the buffer alone (a vehicle control) over the time course of your experiment. If degradation is observed, consider if the buffer's pH can be adjusted or if a different buffering agent can be used. Forced degradation studies at different pH values can help predict this behavior.[5][11]

  • Potential Cause 2: Interaction with Formulation Components. Components in your buffer or media (e.g., TRIS, certain salts, or even counter-ions) can react with the compound, especially under thermal stress.[7]

    • Solution: Systematically test the compound's stability in the presence of each individual component of your assay medium to identify the reactive species. This is a crucial step in formulation development.[7]

Experimental Protocols & Methodologies

For robust and reproducible results, it is essential to validate the stability of this compound under your specific experimental conditions. Forced degradation studies are the industry standard for this purpose.[6][10][14]

Workflow for a Forced Degradation Study

The objective is to intentionally stress the compound to identify potential degradants and establish a stability-indicating analytical method.[6] A degradation of 5-20% is typically targeted.[11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 Expose Aliquots B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 Expose Aliquots B3 Oxidation (3% H₂O₂, RT) A->B3 Expose Aliquots B4 Thermal (80°C, Solid & Solution) A->B4 Expose Aliquots B5 Photolytic (ICH Q1B Light Box, RT) A->B5 Expose Aliquots C Control (No Stress, RT, Dark) A->C Expose Aliquots D Sample at t=0, 2, 6, 24 hr (Neutralize Acid/Base Samples) B1->D B2->D B3->D B4->D B5->D C->D E Analyze via Stability-Indicating HPLC-UV/MS Method D->E F Calculate % Degradation Identify Degradants E->F

Caption: Workflow for a typical forced degradation study.

Protocol 1: Forced Degradation Under Oxidative Stress

This protocol is critical given that oxidation is a primary degradation pathway for this class of compounds.[7]

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the compound solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

  • Control Sample: Prepare a control by adding 1 mL of water instead of H₂O₂ solution.

  • Incubation: Keep both solutions at room temperature, protected from light.

  • Time Points: Withdraw aliquots from both the stress and control samples at T=0, 2, 4, 8, and 24 hours.

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. Monitor for the decrease in the parent peak and the appearance of new peaks. An LC-MS method is highly recommended for identifying the mass of any potential degradants.[7]

Potential Degradation Pathways Diagram

This diagram illustrates the likely transformations this compound may undergo based on evidence from similar structures.[7]

Degradation_Pathways cluster_products Potential Degradation Products Parent 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine Aromatized 7-Chloro-1,8-naphthyridine (Aromatization) Parent->Aromatized Oxidation / Heat N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Species (e.g., 5-OH, 6-OH) Parent->Hydroxylated Oxidative Metabolism or Stress

Caption: Potential degradation pathways for the title compound.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available from: [Link]

  • Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S2. Available from: [Link]

  • Dudipala, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design. Available from: [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available from: [Link]

  • LabSolutions. (n.d.). This compound. Available from: [Link]

  • ChemUniverse. (n.d.). This compound. Available from: [Link]

  • Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available from: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • American Chemical Society. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]

  • Bano, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 159-178. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Available from: [Link]

  • Physical Chemistry Research. (2023). Regular Article. Available from: [Link]

  • Chemsrc. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-[6][10]naphthyridine. Available from: [Link]

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Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities in this synthesis can be broadly categorized into three main classes:

  • Unreacted Starting Materials: The most prevalent of these is the 2-aminopyridine derivative used in the initial cyclization step.[1]

  • Side-Products from Cyclization: These can include isomeric naphthyridine structures.

  • Byproducts from the Reduction Step: The most significant impurities from this stage are the dechlorinated analog (1,2,3,4-tetrahydro-1,8-naphthyridine) and partially hydrogenated intermediates.

Q2: My NMR and LC-MS data show the presence of unreacted 2-amino-4-chloropyridine. What is the most effective way to remove it?

A2: Due to the basic nature of 2-amino-4-chloropyridine, an acidic wash during the workup is the most efficient removal method.[1] By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-amino-4-chloropyridine will be protonated, forming its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1]

Q3: I suspect the formation of an isomeric byproduct during the Friedländer cyclization. How can I confirm this and what are my options for removal?

A3: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, can sometimes lead to poor regioselectivity, especially with unsymmetrical ketones.[2][3][4] This can result in the formation of isomeric naphthyridine products.

  • Confirmation: High-resolution mass spectrometry (HRMS) can confirm the presence of an isomer with the same mass as your target compound. 2D NMR techniques, such as NOESY or HMBC, can help in elucidating the exact structure of the isomeric impurity by revealing through-space or long-range correlations between protons and carbons.

  • Removal: Separating isomers can be challenging due to their similar physical properties. High-performance column chromatography with a shallow solvent gradient is often the most effective method.[5] In some cases, derivatization of the mixture to alter the polarity of one isomer can facilitate separation, followed by a deprotection step.[5]

Q4: My final product is contaminated with the dechlorinated analog. What are the likely causes and how can I purify my compound?

A4: The presence of the dechlorinated impurity, 1,2,3,4-tetrahydro-1,8-naphthyridine, is a common issue arising from the catalytic hydrogenation step.

  • Cause: This side reaction is typically caused by overly harsh reduction conditions, such as high hydrogen pressure, elevated temperature, or prolonged reaction times. The choice of catalyst and solvent can also influence the extent of dechlorination.

  • Purification: Separating the chlorinated and non-chlorinated compounds can be achieved through careful column chromatography. A mobile phase with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) on a silica gel column is a good starting point.[1][6] Recrystallization can also be effective if a solvent system can be identified where the solubilities of the two compounds differ significantly.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during the synthesis and offers step-by-step guidance to resolve them.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Low Yield in Friedländer Cyclization - Inactive catalyst- Suboptimal reaction temperature- Impure starting materials- Insufficient reaction time- Catalyst Activity: Ensure your acid or base catalyst is fresh and active. For challenging substrates, consider exploring alternative catalysts like iodine, ionic liquids, or Lewis acids.[2][7]- Temperature Optimization: While many protocols call for heating, some modern catalysts can work efficiently at room temperature.[8] Experiment with a range of temperatures to find the sweet spot for your specific reactants.- Starting Material Purity: Use highly pure 2-amino-4-chloropyridine and your cyclic ketone. Impurities can lead to unwanted side reactions.[4]- Reaction Monitoring: Use TLC to monitor the reaction's progress. Extend the reaction time if starting materials are still present.[9]
Significant Dechlorination During Reduction - Overly aggressive hydrogenation conditions- Inappropriate catalyst choice- Milder Conditions: Reduce the hydrogen pressure, lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.- Catalyst Screening: If using a palladium catalyst, consider switching to a different support or a different metal altogether. For example, rhodium or ruthenium catalysts may offer different selectivity.
Presence of Partially Hydrogenated Intermediates - Incomplete reaction- Catalyst deactivation- Extend Reaction Time: As with the starting material, if the reaction is not complete, allowing it to run longer may drive it to the fully reduced product.- Fresh Catalyst: If the reaction stalls, the catalyst may have become deactivated. Filtering the reaction mixture and adding a fresh portion of the catalyst can sometimes restart the hydrogenation.
Difficulty in Purifying the Final Product - Co-eluting impurities in chromatography- "Oiling out" during recrystallization- Chromatography Optimization: If impurities are co-eluting, try a different solvent system with different polarities. Using a less polar solvent system with a very shallow gradient can often improve separation. Switching the stationary phase (e.g., from silica to alumina) can also be effective.[5]- Recrystallization Solvent Screening: If your product "oils out," it means it is not crystallizing properly. This often happens when the solution is cooled too quickly or the solvent is not ideal. Screen a variety of solvents and solvent mixtures to find one where your product is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is highly effective for removing unreacted 2-amino-4-chloropyridine.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of the acidic solution that is 1-2 times the volume of the organic layer. Repeat the wash if necessary.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of this compound from non-basic impurities and closely related byproducts.

  • Column Packing: Prepare a glass column with silica gel, creating a slurry with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient will need to be determined empirically, often starting with TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Visualizing Impurity Formation Pathways

The following diagram illustrates the key steps in the synthesis and the points at which common impurities can arise.

G cluster_0 Step 1: Cyclization (e.g., Friedländer Synthesis) cluster_1 Step 2: Reduction (e.g., Catalytic Hydrogenation) 2-amino-4-chloropyridine 2-amino-4-chloropyridine 7-Chloro-1,8-naphthyridine_intermediate 7-Chloro-1,8-naphthyridine (Aromatic Intermediate) 2-amino-4-chloropyridine->7-Chloro-1,8-naphthyridine_intermediate + Cyclic Ketone Isomeric_Impurity Isomeric Naphthyridine (Impurity) 2-amino-4-chloropyridine->Isomeric_Impurity Side Reaction Unreacted_Starting_Material Unreacted 2-amino-4-chloropyridine (Impurity) 2-amino-4-chloropyridine->Unreacted_Starting_Material Cyclic Ketone Cyclic Ketone Cyclic Ketone->7-Chloro-1,8-naphthyridine_intermediate Final_Product 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine 7-Chloro-1,8-naphthyridine_intermediate->Final_Product H2, Catalyst Dechlorinated_Impurity Dechlorinated Analog (Impurity) 7-Chloro-1,8-naphthyridine_intermediate->Dechlorinated_Impurity Over-reduction Partially_Hydrogenated_Impurity Partially Hydrogenated Intermediate (Impurity) 7-Chloro-1,8-naphthyridine_intermediate->Partially_Hydrogenated_Impurity Incomplete Reaction

Caption: Synthetic pathway and common impurity formation.

References

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem Technical Support.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from a relevant Alfa Chemistry technical page.
  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(11), 5038-5048.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Various Authors. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(1), 1-25.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from a relevant J&K Scientific technical page.
  • Li, C., et al. (2012). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 17(10), 11637-11651.
  • Abu-Melha, S., & Gomaa, I. A. (2015).
  • LabSolutions. (n.d.). This compound. Retrieved from a relevant LabSolutions product page.
  • Wang, Y., et al. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-271.
  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 41-117). Academic Press.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem Technical Support.
  • Pfizer Inc. (2004). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
  • Lippa, R. A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617-1626.
  • Zhang, Q., et al. (2020). Individual and competitive liquid-phase hydrodechlorination of chlorinated pyridines over alkali-modified Pd/ZrO2.
  • University of South Florida. (2008). Dechlorination comparison of mono-substituted PCBs with Mg/Pd in different solvent systems. Scholar Commons.

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Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a key structural motif in various pharmacologically active agents, often serving as a constrained mimetic of arginine.[1][2] However, its synthesis can present challenges related to yield, purity, and regiochemical control.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and recent literature advancements.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield for the 1,8-naphthyridine core (precursor to the tetrahydro- derivative) is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most common frustrations in organic synthesis. For the 1,8-naphthyridine core, typically formed via a Friedländer annulation, the issue often stems from suboptimal reaction conditions or impure starting materials.[3]

Potential Cause A: Inefficient Condensation/Cyclization

The Friedländer reaction, which condenses an o-aminopyridine aldehyde with a carbonyl compound containing an α-methylene group, is the cornerstone of this synthesis.[1][2][4] Its efficiency is highly dependent on the catalyst, solvent, and temperature.

  • Catalyst Choice: Traditional methods often use harsh acid or base catalysts, which can have limited functional group tolerance.[1][2] Modern approaches offer milder and more effective alternatives. Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), and the biocompatible choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to superior yields.[4][5][6][7] For instance, using just 1 mol% of ChOH in water can produce near-quantitative yields of the naphthyridine product.[5][7]

  • Solvent System: While organic solvents like DMF or DMSO are common, greener alternatives can be more effective.[5] Water has been successfully employed as a solvent, particularly when paired with a catalyst like ChOH, which forms crucial hydrogen bonds with reactants to facilitate the reaction in an aqueous medium.[5][7][8]

  • Temperature: The optimal temperature is system-dependent. For ChOH-catalyzed reactions in water, 50 °C is often ideal.[5][6][7] For syntheses using basic ionic liquids like [Bmmim][Im], a starting point of 80 °C is recommended for optimization.[4][6] It is crucial to perform a temperature screen for your specific substrates.

Potential Cause B: Purity of Starting Materials

The purity of your 2-amino-3-pyridinecarboxaldehyde and the corresponding ketone is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming starting materials and complicating purification.[3] Always ensure the purity of your reagents via NMR or other appropriate analytical techniques before starting the reaction.

Potential Cause C: Incomplete Reaction

The reaction may simply not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][5][7] If starting materials persist after the planned duration, consider extending the reaction time.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the regioselectivity of the reaction?

This is a classic challenge of the Friedländer reaction, especially when using unsymmetrical ketones.[4][6] The ketone can cyclize in two different ways, leading to a mixture of regioisomers which are often difficult to separate.

  • Strategic Catalyst Selection: The choice of catalyst can profoundly influence the reaction's regioselectivity. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be highly effective in directing the reaction to favor the formation of 2-substituted 1,8-naphthyridines.[3][9]

  • Controlled Substrate Addition: Rather than adding all reagents at once, a slow, controlled addition of the unsymmetrical ketone to the reaction mixture can significantly enhance regioselectivity.[9] This technique keeps the concentration of the ketone low, favoring one reaction pathway over the other.

Q3: The final hydrogenation step to produce the tetrahydro-1,8-naphthyridine is inefficient or results in side products. What should I investigate?

The reduction of the 1,8-naphthyridine ring is the final key step. Common issues include incomplete reaction or the formation of undesired byproducts through over-reduction or dehalogenation. Current routes to install tetrahydronaphthyridines predominantly revolve around this late-stage hydrogenation of the fully aromatic 1,8-naphthyridine derivative.[1][2]

  • Catalyst Selection and Activity: Standard catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are typically used. Ensure the catalyst is fresh and active. If the reaction is sluggish, consider increasing the catalyst loading or using a more active catalyst.

  • Reaction Conditions: Hydrogenation is sensitive to pressure and temperature. A systematic optimization of hydrogen pressure (typically from atmospheric to 50 psi) and temperature (from room temperature to 50-60 °C) is recommended.

  • Dehalogenation Side Reaction: The presence of a chloro-substituent introduces the risk of hydrodechlorination, where the chlorine atom is replaced by hydrogen. If you observe this side product by mass spectrometry, consider using milder reaction conditions (lower temperature, lower pressure) or a catalyst less prone to promoting this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to this scaffold?

The most prevalent and well-documented route involves a two-step process:

  • Friedländer Annulation: Synthesis of the aromatic 7-Chloro-1,8-naphthyridine core by reacting an appropriately substituted 2-aminopyridine-3-carbaldehyde with a ketone or aldehyde.[1][2][4]

  • Catalytic Hydrogenation: Reduction of one of the pyridine rings of the naphthyridine core to yield the final this compound.[1][2] Alternative methods, such as those based on a Horner-Wadsworth-Emmons approach, have also been developed to circumvent some of the challenges of the Friedländer reaction, particularly for large-scale synthesis.[1][10]

Q2: How can I make my synthesis "greener" and more sustainable?

Recent advancements have focused on developing more environmentally benign protocols. Key strategies include:

  • Using Water as a Solvent: Several studies have demonstrated that the Friedländer reaction can be performed with high yields in water, eliminating the need for volatile organic solvents.[5][7][8]

  • Employing Biocompatible Catalysts: Using non-toxic, efficient catalysts like choline hydroxide (ChOH) reduces the environmental impact and simplifies workup procedures.[5][7]

  • Ultrasound Irradiation: The use of ultrasound sonication is an emerging green technique that can accelerate reaction times and improve yields under milder conditions.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product in real-time.[3][5][7] A common eluent system is a mixture of methanol and dichloromethane.[5]

  • Product Characterization: A combination of techniques is required for unambiguous structure confirmation and purity assessment:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses the purity of the final compound.[11]

Data Summary & Visualization

Table 1: Effect of Catalyst and Solvent on Friedländer Reaction Yield

This table summarizes reported yields for the synthesis of a model 2-methyl-1,8-naphthyridine, illustrating the dramatic impact of modern catalytic systems.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1NoneWater50No Reaction[7]
2ChOH (1%)Acetone (Solvent & Reagent)5052[7]
3ChOH (1%) Water 50 99 [7]
4[Bmmim][Im][Bmmim][Im] (Solvent & Catalyst)8095[4]
5NaOH (10%)Water5072[7]
6KOH (10%)Water5065[7]

Data is for the reaction of 2-aminonicotinaldehyde and acetone.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Aromatic Core Synthesis cluster_step2 Step 2: Reduction A 2-Amino-3-pyridine carboxaldehyde derivative C Friedländer Annulation - Catalyst (e.g., ChOH) - Solvent (e.g., Water) - Heat (e.g., 50°C) A->C B Carbonyl Compound (e.g., Ketone) B->C D 7-Chloro-1,8-naphthyridine (Intermediate) C->D E Catalytic Hydrogenation - Catalyst (e.g., Pd/C) - H2 Pressure - Solvent (e.g., EtOH) D->E F Purification (Column Chromatography) E->F G Final Product: 7-Chloro-1,2,3,4-tetrahydro -1,8-naphthyridine F->G

Caption: Overall synthetic workflow.

Troubleshooting_Yield Start Low Yield Observed Q1 Are Starting Materials Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No. Purify reagents (Recrystallization, Distillation) and restart. Q1->A1_No Q2 Is the Reaction Going to Completion? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No. Extend reaction time and monitor by TLC. Q2->A2_No Q3 Are Reaction Conditions Optimized? A2_Yes->Q3 A3_No No. Optimize System. Q3->A3_No End Yield Improved Q3->End Yes A3_Yes Yes Opt_Cat Screen modern catalysts (e.g., ChOH, [Bmmim][Im]) A3_No->Opt_Cat Opt_Solv Test greener solvents (e.g., Water) A3_No->Opt_Solv Opt_Temp Perform temperature screen (e.g., RT, 50°C, 80°C) A3_No->Opt_Temp Opt_Cat->End Opt_Solv->End Opt_Temp->End

Caption: Troubleshooting flowchart for low yield.

Experimental Protocols

Protocol 1: Optimized Synthesis of a 7-Chloro-1,8-naphthyridine Precursor via ChOH Catalysis

This protocol is a representative example based on optimized, green chemistry principles reported in the literature.[5][7]

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the starting 2-amino-pyridine-3-carbaldehyde derivative (1.0 eq), the appropriate ketone (1.1-1.5 eq), and deionized water (approx. 10 mL per mmol of aldehyde).

  • Catalyst Addition: Add choline hydroxide (ChOH, 45 wt% in H₂O, 1 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 50 °C in a pre-heated oil bath under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol/Dichloromethane) until the starting aldehyde spot is consumed (typically 4-8 hours).

  • Workup: After completion, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-Chloro-1,8-naphthyridine precursor.

Protocol 2: Catalytic Hydrogenation to this compound

This is a general protocol for the reduction step. Conditions may require optimization.

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the 7-Chloro-1,8-naphthyridine precursor (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight relative to the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 40-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography or recrystallization if necessary.

References

  • Bie, C. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Highly Reactive and Regioselective Catalyst for the Preparation of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromone Derivatives. Journal of the American Chemical Society. Mentioned in: Organic Chemistry Portal. Available at: [Link]

  • Ghosh, P. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Ghosh, P. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Bie, C. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]

  • Lippa, R. A. et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lippa, R. A. et al. (2020). Supporting Information: Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar. Available at: [Link]

  • Lippa, R. A. et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lippa, R. A. et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. National Institutes of Health. Available at: [Link]

  • Kumar, A. et al. (2024). Optimization of 1,8-Naphthyridine Derivatives Using Ultrasonic Method: Synthesis, Characterization, and Enhanced Properties Study. Vidhyayana. Available at: [Link]

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Technical Support Center: Scale-Up of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot-plant or manufacturing scale. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.

Introduction to Scale-Up Challenges

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, presents a unique set of challenges during scale-up. While laboratory-scale synthesis may proceed without significant issues, increasing the reaction volume can introduce complexities related to heat and mass transfer, reagent addition, impurity profiles, and product isolation. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

A common synthetic route to the tetrahydro-1,8-naphthyridine core involves the hydrogenation of the corresponding 1,8-naphthyridine, which itself can be synthesized via methods like the Friedländer annulation. The introduction of the chloro-substituent and the subsequent reduction of the heterocyclic core are critical steps where scalability issues often arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during the scale-up of this synthesis revolve around thermal management and the handling of chlorinated heterocyclic compounds. Many synthetic steps may be exothermic, and the reduced surface-area-to-volume ratio in larger reactors can lead to difficulties in heat dissipation, potentially causing thermal runaway reactions.[1][2] Additionally, chlorinated organic compounds can exhibit thermal instability, and their decomposition at elevated temperatures can release hazardous byproducts.[3] A thorough Process Hazard Analysis (PHA) is crucial before any scale-up operation.

Q2: I am observing a decrease in yield upon scaling up the reaction. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue that can be attributed to several factors. Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Slower rates of reagent addition, often necessary for temperature control at scale, can also alter the reaction kinetics and favor undesired pathways. Furthermore, challenges in achieving complete conversion and difficulties in product isolation from larger volumes of solvent can contribute to lower overall yields.

Q3: My final product has a different color and consistency at a larger scale compared to the lab-scale synthesis. Why is this happening?

A3: Variations in product color and consistency are often indicative of a different impurity profile. Inefficient heat transfer or prolonged reaction times at scale can lead to the formation of colored byproducts. The crystallization process is also highly sensitive to scale; slower cooling rates and different mixing dynamics in large vessels can result in changes in crystal size, morphology, or even the formation of a different polymorph, which can affect the physical properties of the final product.[4][5][6]

Q4: How can I improve the purity of my scaled-up product without resorting to column chromatography?

A4: While column chromatography is a powerful purification tool, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying solid products at scale. Careful selection of the recrystallization solvent system is critical to ensure high recovery of the desired product while effectively purging impurities. Other techniques to consider include slurry washes with a solvent in which the product has low solubility, or acid-base extraction if the impurities have different pKa values from the product.

Troubleshooting Guides

Guide 1: Managing Exothermic Reactions and Ensuring Thermal Safety

Problem: The reaction temperature is difficult to control during scale-up, leading to temperature spikes and the formation of unknown impurities.

Causality: Exothermic reactions generate heat, and in large reactors, the heat transfer to the cooling jacket is less efficient due to a lower surface-area-to-volume ratio. This can lead to an accumulation of heat and a rapid increase in temperature, a phenomenon known as thermal runaway.

Solutions:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1e calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing an adequate cooling system for the larger reactor.

  • Semi-Batch Operation: For highly exothermic steps, switch from a batch process to a semi-batch process. This involves the controlled, slow addition of one of the reactants to the reaction mixture, allowing the rate of heat generation to be limited by the addition rate.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature margin in case of a cooling failure. However, ensure the chosen solvent does not lead to new side reactions at higher temperatures.

  • Emergency Quenching Plan: Have a well-defined emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction.

Guide 2: Addressing Side Product Formation, Particularly Dechlorination

Problem: During the hydrogenation of the chlorinated naphthyridine precursor, a significant amount of the dechlorinated byproduct is formed, complicating purification.

Causality: Catalytic hydrogenation of halogenated aromatic compounds can be accompanied by hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This side reaction is often promoted by aggressive reaction conditions (high temperature, high pressure) and certain catalysts.

Solutions:

  • Catalyst Screening: The choice of catalyst is crucial. Screen different catalysts (e.g., palladium, platinum, rhodium on various supports) and catalyst loadings at the lab scale to identify conditions that favor hydrogenation of the pyridine ring over dechlorination.

  • Optimization of Reaction Conditions:

    • Temperature and Pressure: Operate at the lowest temperature and pressure that still provide a reasonable reaction rate. Hydrogenation of pyridines often requires elevated temperatures and pressures for dearomatization, so a careful balance must be struck.[7]

    • Solvent: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or acetic acid are commonly used.

    • Additives: In some cases, the addition of a base (e.g., triethylamine) or an acid can suppress side reactions.

Table 1: Example of Hydrogenation Condition Optimization

ParameterCondition A (Lab Scale)Condition B (Optimized for Scale-Up)
Catalyst10% Pd/C5% Pt/C
Pressure100 psi50 psi
Temperature80 °C60 °C
SolventMethanolEthanol
Dechlorination>15%<5%
Guide 3: Challenges in Product Isolation and Purification

Problem: The product does not crystallize well from the reaction mixture at a larger scale, or it precipitates as an oil, making isolation difficult.

Causality: Crystallization is a complex process influenced by factors such as supersaturation, cooling rate, agitation, and the presence of impurities. These factors are difficult to replicate perfectly between different scales. Impurities that were present in trace amounts at the lab scale may act as crystal growth inhibitors at higher concentrations in a scaled-up batch.

Solutions:

  • Solvent System Optimization:

    • Perform a thorough screening of single and mixed solvent systems to find conditions that provide good solubility at high temperatures and low solubility at low temperatures.

    • Consider using an anti-solvent to induce crystallization. This involves dissolving the crude product in a good solvent and then adding a miscible solvent in which the product is insoluble.

  • Seeding Strategy:

    • Develop a seeding protocol. Adding a small amount of pure crystalline product to the supersaturated solution at the appropriate temperature can control the crystal form and size.

  • Controlled Cooling Profile:

    • Implement a controlled cooling profile instead of simply allowing the reactor to cool naturally. A slow, linear cooling rate often promotes the growth of larger, purer crystals.

  • Work-up Procedure:

    • Ensure the work-up procedure effectively removes impurities that might inhibit crystallization. This may involve additional aqueous washes or a charcoal treatment to remove colored impurities. A typical work-up for a related chloro-aminopyridine synthesis involves adjusting the pH, extracting with an organic solvent, and washing with brine.[8][9][10]

Experimental Workflow and Process Logic

The following diagrams illustrate the key stages and decision points in the scale-up of this compound synthesis.

Scale_Up_Workflow cluster_prep Pre-Campaign Activities cluster_scaleup Pilot-Scale Synthesis cluster_purification Purification & Finishing lab_synthesis Lab-Scale Synthesis (Gram Scale) process_safety Process Hazard Analysis (PHA) & Reaction Calorimetry lab_synthesis->process_safety impurity_profile Impurity Profiling (LC-MS, GC-MS) lab_synthesis->impurity_profile reagent_charging Reagent Charging & Initial Reaction process_safety->reagent_charging Define Safe Operating Limits workup Reaction Work-up (Quenching, Phase Separation) impurity_profile->workup Guide Work-up Strategy hydrogenation Catalytic Hydrogenation (Temperature & Pressure Control) reagent_charging->hydrogenation hydrogenation->workup isolation Product Isolation (Crystallization/Precipitation) workup->isolation crude_product Crude Product isolation->crude_product recrystallization Recrystallization (Solvent Selection, Seeding) crude_product->recrystallization drying Drying (Vacuum Oven) recrystallization->drying final_product Final Product (QC Analysis) drying->final_product

Caption: Overall workflow for the scale-up synthesis.

Troubleshooting_Logic action_node action_node start Low Yield or Purity at Scale? q_temp Temperature Control Issues? start->q_temp Yes q_impurities High Impurity Levels? start->q_impurities No q_temp->action_node Implement Semi-Batch Addition Perform Reaction Calorimetry q_impurities->action_node Optimize Work-up (e.g., pH adjustment, washes) q_dechlorination Dechlorination Observed? q_impurities->q_dechlorination Dechlorination Observed? q_isolation Poor Isolation /Crystallization? q_isolation->action_node Optimize Crystallization: - Screen Solvents - Develop Seeding Protocol - Control Cooling Rate q_dechlorination->action_node Screen Catalysts Optimize T & P q_dechlorination->q_isolation No

Caption: Troubleshooting decision tree for common scale-up issues.

References

  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • European Patent Office. (n.d.). EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone. Google Patents.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
  • Gudmundsson, K. S., Hinkley, J. M., Brieger, M., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
  • Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617-1626.
  • Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–.
  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Yu, L. (2022). Polymorphic selectivity in crystal nucleation. PubMed.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Beilstein Journals. (n.d.). BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.
  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
  • American Chemical Society. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications.
  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
  • PubMed. (2024, November 6). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • MDPI. (2021, June 17). Special Issue on “Thermal Safety of Chemical Processes”.
  • Willart, J. F., et al. (2017). Crystalline Polymorphism Emerging From a Milling-Induced Amorphous Form: The Case of Chlorhexidine Dihydrochloride. PubMed.
  • Lu, J., et al. (n.d.). Characterization and selective crystallization of famotidine polymorphs. PubMed.
  • Gu, C. H., & Grant, D. J. (2002). Crystallization and transitions of sulfamerazine polymorphs. Journal of pharmaceutical sciences, 91(4), 1089-1100.
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • CHIMIA. (n.d.). View of New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • MDPI. (n.d.). Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms.
  • Dalton Transactions. (2023, September 12). A robust Zintl cluster for the catalytic reduction of pyridines, imines and nitriles. RSC Publishing.
  • ResearchGate. (2025, August 9). An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents.
  • Wang, Y., et al. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. PubMed.

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Technical Support Center: Degradation Pathways of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to assist in your experimental work related to the stability and degradation of this molecule.

I. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, the most probable degradation pathways for this compound include hydrolysis of the chloro-substituent, oxidation of the tertiary and secondary amines in the tetrahydro-ring, photodegradation of the chlorinated aromatic ring, and thermal decomposition.

Q2: I am observing an unexpected peak in my HPLC chromatogram after stress testing. What is the first step I should take?

A2: The first step is to ensure the peak is a genuine degradation product and not an artifact. Re-inject your sample to confirm its presence. If the peak is reproducible, a systematic troubleshooting process should be initiated, starting with an assessment of your HPLC system's performance and mobile phase stability.[1][2][3]

Q3: How can I definitively identify the structure of a degradation product?

A3: The definitive identification of a degradation product's structure requires a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradant.[4][5][6] For unambiguous structure elucidation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[4][7]

Q4: Are there any specific safety precautions I should take when handling this compound and its potential degradation products?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. As the toxicological properties of the degradation products are likely unknown, they should be handled with care. All work should be performed in a well-ventilated fume hood.

II. Troubleshooting Guides

Issue 1: Inconsistent or Drifting HPLC Peak Retention Times
  • Symptom: The retention time of the parent compound or degradation products shifts between injections or over the course of a sequence.

  • Probable Causes:

    • Mobile Phase Instability: The composition of your mobile phase may be changing over time due to evaporation of a volatile component or inadequate mixing.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Temperature Fluctuations: Variations in ambient temperature can affect retention times if a column oven is not used.[2]

    • Pump Malfunction: Inconsistent flow rates due to pump issues can cause retention time drift.[3]

  • Solutions:

    • Verify Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[8]

    • Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[2]

    • Use a Column Oven: Maintain a constant column temperature to minimize thermal effects on retention.[2]

    • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, perform pump maintenance as per the manufacturer's instructions.

Issue 2: Appearance of a New Peak in the Blank (Placebo) Injection After Stress Testing
  • Symptom: A peak is observed in the chromatogram of a stressed blank or placebo sample that is not present in the unstressed blank.

  • Probable Causes:

    • Excipient Degradation: An excipient in your formulation may be degrading under the stress conditions.

    • Leachables from Container: Compounds may be leaching from the container closure system into the sample during stress testing.

    • Mobile Phase Contamination: The mobile phase may have become contaminated.

  • Solutions:

    • Analyze Individual Excipients: Subject each excipient to the same stress conditions individually to identify the source of the degradation product.

    • Conduct a Leachable Study: Analyze a blank solvent stored in the same container under the same stress conditions.

    • Prepare Fresh Mobile Phase: Use freshly prepared and filtered mobile phase for your analysis.

Issue 3: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Peaks in the chromatogram are asymmetrical, with a tail or a front.

  • Probable Causes:

    • Column Overload: Injecting too much sample can lead to peak tailing.[8]

    • Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.

    • Column Degradation: A void at the head of the column or contamination can cause poor peak shape.[8]

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume.

    • Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions, or adjust the pH.

    • Use a Guard Column and/or Replace the Analytical Column: A guard column can protect the analytical column from contamination. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]

III. Hypothesized Degradation Pathways

The following pathways are hypothesized based on the chemical structure of this compound and general principles of organic chemistry. Experimental verification is required to confirm these pathways.

A. Hydrolytic Degradation

Under acidic or basic conditions, the chloro group on the aromatic ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated derivative. Aryl chlorides are generally resistant to hydrolysis, so this may require forcing conditions.[9][10][11][12]

graph Hydrolytic_Degradation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

parent [label="7-Chloro-1,2,3,4-tetrahydro-\n1,8-naphthyridine"]; product [label="7-Hydroxy-1,2,3,4-tetrahydro-\n1,8-naphthyridine"];

parent -> product [label="H₂O / H⁺ or OH⁻"]; }

Caption: Hypothesized Hydrolytic Degradation Pathway.

B. Oxidative Degradation

The tertiary and secondary amines within the tetrahydro-ring are potential sites for oxidation, which can lead to the formation of N-oxides.[13][14]

graph Oxidative_Degradation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

parent [label="7-Chloro-1,2,3,4-tetrahydro-\n1,8-naphthyridine"]; n_oxide [label="7-Chloro-1,2,3,4-tetrahydro-\n1,8-naphthyridine N-oxide"];

parent -> n_oxide [label="[O] (e.g., H₂O₂)"]; }

Caption: Hypothesized Oxidative Degradation Pathway.

C. Photodegradation

Exposure to light, particularly UV radiation, can induce cleavage of the carbon-chlorine bond, potentially leading to the formation of radical species and subsequent degradation products.[15][16][17]

graph Photodegradation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

parent [label="7-Chloro-1,2,3,4-tetrahydro-\n1,8-naphthyridine"]; radical [label="Aryl Radical Intermediate"]; products [label="Various Degradation Products"];

parent -> radical [label="hν (UV light)"]; radical -> products; }

Caption: Hypothesized Photodegradation Pathway.

D. Thermal Degradation

At elevated temperatures, the molecule may undergo fragmentation or rearrangement. The specific products will depend on the temperature and the presence of other reactive species. Studies on related nitrogen-rich heterocyclic compounds have shown decomposition at high temperatures.[18][19][20][21]

graph Thermal_Degradation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

parent [label="7-Chloro-1,2,3,4-tetrahydro-\n1,8-naphthyridine"]; fragments [label="Decomposition Fragments"];

parent -> fragments [label="Δ (Heat)"]; }

Caption: Hypothesized Thermal Degradation Pathway.

IV. Key Experiments & Protocols

Protocol 1: Forced Degradation by Hydrolysis

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute to volume with the mobile phase.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of purified water.

    • Heat the solution at 80°C for 2 hours.

    • Cool to room temperature.

    • Dilute to volume with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, alongside a control sample (unstressed).

Protocol 2: Forced Degradation by Oxidation

Objective: To evaluate the susceptibility of the compound to oxidative degradation.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to volume with the mobile phase.

  • Analysis: Analyze the sample by HPLC, along with a control sample.

V. Data Presentation

Table 1: Summary of Hypothesized Degradation Products

Stress ConditionHypothesized Degradation ProductPotential Analytical Signature (LC-MS)
Acid/Base Hydrolysis 7-Hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine[M+H]⁺ corresponding to the replacement of Cl with OH
Oxidation This compound N-oxide[M+H]⁺ + 16 amu
Photodegradation Dechlorinated and other rearranged products[M+H]⁺ - 34 amu (loss of HCl) and other masses
Thermal Degradation Various fragmentation productsMultiple peaks with lower molecular weights

VI. References

  • Bather, P. A., Lindsay Smith, J. R., & Norman, R. O. C. (n.d.). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. RSC Publishing.

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.

  • MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.

  • RSC Publishing. (n.d.). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride.

  • Books. (n.d.). CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways.

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.

  • PMC - NIH. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst.

  • NIH. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

  • PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques.

  • PubMed. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.

  • PMC - NIH. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.

  • chemguide. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.

  • ResearchGate. (n.d.). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions | Request PDF.

  • Books. (n.d.). Strategies for Elucidation of Degradant Structures and Degradation Pathways.

  • ResearchGate. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions.

  • Waters. (n.d.). HPLC Troubleshooting Guide.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.

  • ResearchGate. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF.

  • YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

  • PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level.

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines.

  • Semantic Scholar. (n.d.). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.

  • Semantic Scholar. (n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES.

  • ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • NMR. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.

  • PubMed Central. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B.

  • Journal of the American Chemical Society. (n.d.). Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility.

  • LabRulez LCMS. (n.d.). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron.

  • PMC - NIH. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.

  • Zacheis et al.. (2000). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica.

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.

  • ACS Publications - American Chemical Society. (n.d.). ASAP (As Soon As Publishable).

  • NIH. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

  • MDPI. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.

  • ResearchGate. (n.d.). Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp.

  • ACS Publications. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant | Environmental Science & Technology.

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • PubMed. (1985). Plasmids in the degradation of chlorinated aromatic compounds.

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

  • NIH. (2018). A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells.

  • PMC - NIH. (n.d.). Degradation of organochlorine compounds in spent sulfite bleach plant effluents by actinomycetes.

References

Technical Support Center: Crystallization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during experimental procedures.

I. Understanding the Compound: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial.

PropertyValueSource
Molecular Formula C8H9ClN2[1]
Molecular Weight 168.62 g/mol [1]
Predicted Boiling Point 281.8±40.0 °C[2]
Predicted Density 1.226±0.06 g/cm3 [2]
Predicted pKa 7.00±0.20[2]

Note: Some physical properties are predicted and may vary based on experimental conditions.

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The tetrahydro- form indicates a partially saturated ring system, which can influence its solubility and crystal packing.

II. Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of this compound, offering explanations and actionable solutions.

FAQ 1: My compound is not crystallizing at all. What are the likely causes and how can I induce crystallization?

Answer:

Failure to crystallize is often due to the solution not being supersaturated.[4] Here’s a systematic approach to troubleshoot this issue:

1. Verify Saturation:

  • Problem: The concentration of your compound in the solvent may be too low.

  • Solution: Try to dissolve more of the compound in the heated solvent until you observe a small amount of undissolved solid at the bottom. Then, filter the hot solution to remove the excess solid and allow the filtrate to cool.[5] Alternatively, you can slowly evaporate the solvent to increase the concentration.[4][5]

2. Optimize the Solvent System:

  • Problem: The chosen solvent may be too good a solvent, even at lower temperatures, preventing the compound from precipitating.

  • Solution:

    • Solvent Screening: Experiment with a range of solvents with varying polarities. For heterocyclic compounds, common choices include ethyl acetate, acetonitrile, or DMF.[6]

    • Mixed-Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Heating the mixture to clarify and then allowing it to cool slowly can often yield high-quality crystals.[7]

3. Induce Nucleation:

  • Problem: Crystal growth requires an initial nucleation event, which may not occur spontaneously.

  • Solution:

    • Seeding: Introduce a tiny crystal of the desired compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[8]

    • Scratching: Gently scratch the inside of the glass vessel below the solution surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Lowering Temperature: Drastically reducing the temperature by placing the solution in an ice bath or refrigerator can sometimes force nucleation, though this may lead to smaller crystals.[8]

FAQ 2: The compound "oils out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[9]

1. Adjust the Solvent and Concentration:

  • Problem: The compound is coming out of solution at a temperature above its melting point.

  • Solution:

    • Add More Solvent: Increase the amount of the "good" solvent to keep the compound dissolved at a lower temperature.[9]

    • Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point. This will lower the temperature at which the solution becomes saturated upon cooling.

2. Modify the Cooling Rate:

  • Problem: Rapid cooling can cause the solution to become highly supersaturated at a temperature where the compound is still molten.

  • Solution: Allow the solution to cool as slowly as possible.[8] Insulate the flask to slow down heat loss. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

FAQ 3: My crystals are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals?

Answer:

Crystal morphology is heavily influenced by factors like the rate of cooling, solvent choice, and the presence of impurities.[10][11][12]

1. Control the Cooling Rate:

  • Problem: Rapid crystallization traps impurities and leads to the formation of many small crystals instead of a few large ones.[9]

  • Solution: Slow cooling is paramount for growing large, pure crystals.[8] Allow the flask to cool to room temperature on the benchtop, undisturbed, before considering further cooling in a refrigerator.

2. Optimize the Solvent:

  • Problem: The interaction between the solvent and the growing crystal faces can significantly affect the final crystal shape.[10][13][14]

  • Solution: Experiment with different solvents. A solvent that interacts strongly with one crystal face may inhibit its growth, allowing other faces to grow larger and changing the overall morphology. Computational models can sometimes predict the effect of different solvents on crystal habits.[10][11]

3. Minimize Impurities:

  • Problem: Impurities can disrupt the crystal lattice, leading to smaller, less well-formed crystals.

  • Solution: Ensure your starting material is as pure as possible. If necessary, perform a preliminary purification step (e.g., column chromatography) before crystallization.

FAQ 4: The yield of my crystallization is very low. What can I do to improve it?

Answer:

A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.[9]

1. Minimize the Amount of Solvent:

  • Problem: Using an excessive amount of solvent will result in a larger portion of your compound remaining in solution after cooling.[9]

  • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[9]

2. Maximize the Temperature Difference:

  • Problem: The solubility difference between the hot and cold solvent is not large enough.

  • Solution: After slow cooling to room temperature, further cool the solution in an ice bath or refrigerator to decrease the solubility of your compound and maximize precipitation.[8]

3. Recover from the Mother Liquor:

  • Problem: Discarding the mother liquor means losing the dissolved product.

  • Solution: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

III. Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow: Troubleshooting Poor Crystal Formation

G start Start: Poor/No Crystallization check_saturation Is the solution supersaturated? start->check_saturation increase_concentration Increase Concentration (Add more solute or evaporate solvent) check_saturation->increase_concentration No oiling_out Is the compound oiling out? check_saturation->oiling_out Yes increase_concentration->start change_solvent Change Solvent System (Lower boiling point or add more 'good' solvent) oiling_out->change_solvent Yes poor_quality Are crystals small or needle-like? oiling_out->poor_quality No change_solvent->start slow_cooling Slow Down Cooling Rate optimize_solvent Optimize Solvent for Morphology poor_quality->optimize_solvent Yes induce_nucleation Induce Nucleation (Seeding, Scratching) poor_quality->induce_nucleation No control_cooling Control Cooling Rate (Slow Cooling) optimize_solvent->control_cooling control_cooling->start success Successful Crystallization induce_nucleation->success

Caption: A troubleshooting flowchart for common crystallization problems.

IV. Polymorphism

It is important to consider that this compound may exhibit polymorphism, meaning it can exist in different crystalline forms. These different forms can have distinct physical properties, such as solubility and melting point. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs. Characterization techniques such as Powder X-ray Diffraction (PXRD) are essential to identify and control the desired crystalline form.[15]

V. References

  • This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved January 2, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 7). Retrieved January 2, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 2, 2026, from [Link]

  • Troubleshooting Problems in Crystal Growing - ThoughtCo. (2025, June 9). Retrieved January 2, 2026, from [Link]

  • Solutions to Common Crystal Growing Problems - Science Notes and Projects. (2013, May 29). Retrieved January 2, 2026, from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Retrieved January 2, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 2, 2026, from [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). Retrieved January 2, 2026, from [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Retrieved January 2, 2026, from [Link]

  • The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

  • The effect of solvent on crystal morphology | Request PDF - ResearchGate. (2025, August 5). Retrieved January 2, 2026, from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Purification of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following sections provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose purity issues and implement effective purification strategies to obtain high-quality material for your research and development endeavors.

Introduction: The Challenge of Purifying Polar Heterocycles

This compound is a polar, basic heterocycle, a class of compounds that often presents unique purification challenges. The presence of two nitrogen atoms, one of which is a basic secondary amine, leads to strong interactions with stationary phases like silica gel, potentially causing issues such as peak tailing, poor recovery, and even on-column degradation. Furthermore, the synthesis of this molecule, typically involving a multi-step sequence including a Friedländer condensation followed by chlorination and catalytic hydrogenation, can introduce a variety of process-related impurities. This guide will address these specific challenges head-on.

Part 1: Troubleshooting Guide & FAQs

This section is structured to help you quickly diagnose and resolve common purity issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?

A dark, non-solid crude product often points to the presence of high-boiling point solvents, unreacted starting materials, or polymeric side products. Common culprits include:

  • Residual Solvents: High-boiling aprotic solvents like DMF, DMSO, or pyridine, often used in the preceding synthetic steps (e.g., chlorination or Friedländer condensation), can be difficult to remove under standard rotary evaporation.[1]

  • Unreacted Starting Materials: Incomplete Friedländer condensation can leave behind 2-aminonicotinaldehyde derivatives.[2] These are often colored and can contribute to the oily nature of the crude product.

  • Side-Reaction Products: The harsh conditions sometimes employed in Friedländer reactions can lead to the formation of polymeric or tar-like byproducts, which are notoriously difficult to purify.[3]

Q2: My NMR spectrum shows broad peaks and a complex aromatic region. How can I identify the impurities?

Broad peaks in an NMR spectrum, especially for the N-H proton, can indicate the presence of acidic or basic impurities that are undergoing proton exchange with your product. A complex aromatic region suggests the presence of multiple aromatic species. Here’s a systematic approach to identification:

  • Check for Starting Materials: Compare your spectrum to the spectra of the starting materials, particularly the aromatic precursors to the naphthyridine ring.

  • Look for Dechlorination: A common side product from the catalytic hydrogenation step is the dechlorinated analogue, 1,2,3,4-tetrahydro-1,8-naphthyridine.[4] This will result in a new aromatic signal replacing one of the doublets and a shift in the remaining aromatic proton.

  • Identify Over-reduction: While less common under controlled conditions, over-reduction of the second pyridine ring can occur.[5] This would lead to the disappearance of aromatic signals and the appearance of new aliphatic signals.

  • Consider Residual Catalyst: Paramagnetic metals like palladium, if not properly removed, can cause significant broadening of NMR signals.

Q3: My compound streaks badly on a silica gel TLC plate, even when I use a polar eluent like 10% Methanol in DCM. What's happening?

This is a classic problem when dealing with basic nitrogen heterocycles on standard silica gel.[6] The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to slow, uneven elution, resulting in streaking or tailing. The compound essentially "sticks" to the baseline and is only moved by very strong, protic solvents, but without good resolution.

Q4: How can I improve the chromatography of this basic compound on silica gel?

To overcome the issues described in Q3, you need to suppress the interaction between the basic sites on your molecule and the acidic sites on the silica gel. The most effective way to do this is by adding a small amount of a basic modifier to your mobile phase.[6][7]

  • Triethylamine (TEA): Adding 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) is highly effective. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly and with better peak shape.

  • Ammonia Solution: For very polar compounds, using a pre-mixed solution of 7N ammonia in methanol as your polar component in a solvent system with DCM can also be very effective.

Q5: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solubility of your compound in the solvent at a high temperature is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common with compounds that have impurities, which can disrupt crystallization. Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in a refrigerator. Avoid shocking the solution in an ice bath.

  • Use a More Appropriate Solvent System: You may need to use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. Common systems for heterocycles include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[3][8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Part 2: Potential Impurities and Their Identification

A critical step in improving purity is understanding the potential impurities that may be present. The table below summarizes the most common impurities, their likely origin, and key analytical signatures.

Impurity Name Structure Likely Origin Key Analytical Signatures (¹H NMR & MS)
Starting Material e.g., 2-amino-6-chloronicotinaldehydeIncomplete Friedländer condensation¹H NMR: Presence of an aldehyde proton (~9-10 ppm) and distinct aromatic signals. MS: Molecular ion corresponding to the starting material.
Dechlorinated Product 1,2,3,4-Tetrahydro-1,8-naphthyridineOver-reduction during catalytic hydrogenation[4]¹H NMR: Appearance of an additional aromatic proton signal, disappearance of one aromatic doublet. MS: M-34 (loss of Cl, gain of H). For the target compound (MW ~168.6), this impurity would have MW ~134.1.
Aromatic Precursor 7-Chloro-1,8-naphthyridineIncomplete hydrogenation¹H NMR: Fully aromatic proton signals, absence of aliphatic signals for the tetrahydro ring. MS: M-4 (loss of 4 hydrogens). MW ~164.6.
Residual Catalyst Palladium on Carbon (Pd/C)Inadequate filtration after hydrogenationAppearance: Fine black particles in the solid product. ¹H NMR: Significant broadening of all proton signals.
High-Boiling Solvents DMF, DMSO, PyridineIncomplete removal during workup¹H NMR: Characteristic signals (e.g., DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm).
Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which key impurities can be introduced.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM 2-Amino-6-chloronicotinaldehyde + Ketone NAP 7-Chloro-1,8-naphthyridine SM->NAP Friedländer Condensation IMP_SM Unreacted Starting Material SM->IMP_SM Incomplete Reaction PROD 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine (Product) NAP->PROD Catalytic Hydrogenation IMP_AROMATIC Incomplete Hydrogenation NAP->IMP_AROMATIC Incomplete Reaction IMP_DECHLOR Dechlorinated Product PROD->IMP_DECHLOR Side Reaction

Caption: Synthetic pathway and points of impurity introduction.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This is the most robust method for purifying polar, basic compounds and is highly recommended for achieving high purity (>98%).

Workflow Diagram:

G start Start: Crude Product step1 1. Prepare Eluent: Hexane/EtOAc + 1% TEA start->step1 step2 2. Slurry Pack Column with Silica Gel step1->step2 step3 3. Dry Load Sample: Adsorb crude onto silica step2->step3 step4 4. Run Column: Collect fractions step3->step4 step5 5. Analyze Fractions: TLC with staining step4->step5 step6 6. Combine Pure Fractions step5->step6 end End: Pure Product step6->end

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection and Preparation:

    • Begin by finding a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes.

    • Crucially, add 1% triethylamine (TEA) to your chosen eluent system. For example, if you are using 50% EtOAc in hexanes, prepare 100 mL by mixing 50 mL EtOAc, 49 mL hexanes, and 1 mL TEA.

    • Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation.

  • Column Packing:

    • Select an appropriate size flash chromatography column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 20% EtOAc/Hexanes + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or methanol.

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this dry powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent system.

    • If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your product. A step gradient is often effective.

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and elute with your chosen solvent system.

    • Visualize the spots using a UV lamp (if your compound is UV active) and/or a chemical stain (e.g., permanganate or vanillin stain), which is often necessary for tetrahydro-aromatic compounds.

  • Combining and Concentrating:

    • Based on the TLC analysis, combine all fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization from a Two-Solvent System

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product and can be very effective if your crude material is mostly the desired compound.

Step-by-Step Methodology:

  • Solvent System Selection:

    • The goal is to find a solvent pair: a "good" solvent that dissolves your compound well at high temperatures, and a "poor" solvent in which your compound is insoluble but is miscible with the "good" solvent.

    • A promising system for this compound is Ethanol (good solvent) and Water (poor solvent) or Ethyl Acetate (good solvent) and Hexanes (poor solvent) .[3][8]

  • Dissolution:

    • Place your crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hotplate) and stirring, until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent.

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add the "poor" solvent (e.g., water) dropwise while stirring until the solution becomes persistently cloudy (turbid).

    • If too much "poor" solvent is added, add a few drops of the "good" solvent back until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in a refrigerator or an ice bath for at least an hour to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain your purified product.

References

  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Taylor & Francis Online. (2025). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Patents, Google. (n.d.). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
  • Chen, X.-W., Zhao, H., Chen, C.-L., Jiang, H.-F., & Zhang, M. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 56(45), 14232-14236. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-177). Academic Press.
  • NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • Khalifaa, N. M., Al-Omar, M. A., & Ahmed, N. S. (2017). Synthesis and Reactions of Some Novel 1-(2,7-Dimethyl-1,8-naphthyridin-4-yl)hydrazine Candidates. Russian Journal of General Chemistry, 87(10), 2462–2466. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • LabSolutions. (n.d.). This compound. [Link]

  • Beilstein Journals. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]

  • Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • PubMed Central (PMC). (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • ACS Publications. (2023). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

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Technical Support Center: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1303588-27-3). This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the handling, storage, and use of this versatile heterocyclic building block. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section is designed to help you navigate and resolve specific issues that may arise during your experiments.

Issue 1: Inconsistent or Low Reaction Yields in Cross-Coupling Reactions

You are attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound as the aryl chloride partner, but are observing low or no product formation.

Possible Causes & Solutions:

  • Catalyst Inhibition: The two nitrogen atoms in the naphthyridine core are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity. This is a known challenge with nitrogen-containing heterocycles.

    • Solution: Employ sterically hindered and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are designed to promote the crucial oxidative addition step with less reactive aryl chlorides and are less susceptible to inhibition.[1]

  • Inactive Catalyst System: Aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition step is often the rate-limiting step and may not proceed efficiently with standard catalysts like Pd(PPh₃)₄.[1]

    • Solution: Utilize a more active catalyst system. A combination of a palladium(0) precursor like Pd₂(dba)₃ with a specialized ligand such as SPhos is often effective for this class of substrates.[1]

  • Base Incompatibility: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ are used, they may not be optimal.

    • Solution: A stronger base like K₃PO₄ is often more effective in Suzuki couplings with challenging substrates.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.

  • Degassing Issues: Incomplete removal of oxygen can lead to catalyst oxidation and homocoupling of the boronic acid partner.[1]

    • Solution: Ensure all solvents are rigorously degassed prior to use. The reaction vessel should be thoroughly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times before adding reagents.

Experimental Protocol: General Conditions for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 - 2.0 eq.), K₃PO₄ (2.0 eq.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[1]

  • Solvent Addition: Add degassed 1,4-dioxane (and optionally a small amount of degassed water) via syringe.[1]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Flowchart for Suzuki Coupling

start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough for an aryl chloride? start->check_catalyst check_ligand Is the ligand sterically hindering and electron-rich? check_catalyst->check_ligand Yes solution_catalyst Switch to a more active system (e.g., Pd₂(dba)₃/SPhos) check_catalyst->solution_catalyst No check_base Is the base appropriate? (e.g., K₃PO₄) check_ligand->check_base Yes solution_ligand Use a biaryl phosphine ligand (e.g., SPhos, XPhos) check_ligand->solution_ligand No check_degassing Was the reaction properly degassed? check_base->check_degassing Yes solution_base Try a stronger base like K₃PO₄ check_base->solution_base No solution_degassing Improve degassing procedure (e.g., freeze-pump-thaw cycles) check_degassing->solution_degassing No

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Difficulty in Product Purification and Presence of Impurities

Your crude product appears discolored or as an oil, and TLC/LC-MS analysis shows multiple spots or peaks, making isolation of the pure product challenging.

Common Impurities & Removal Strategies:

Impurity TypeIdentificationRecommended Removal Strategy
Unreacted Aminopyridine Precursors Baseline spot on TLC, basic character.Perform an acidic wash during workup. Dissolve the crude product in an organic solvent (EtOAc or DCM) and wash with a dilute aqueous acid (e.g., 1-5% HCl). The basic impurity will form a water-soluble salt and move to the aqueous layer.[2]
High-Boiling Point Solvents (e.g., DMSO, DMF) Broad solvent peaks in NMR.For DMSO, perform multiple aqueous washes during workup. For other high-boiling solvents, co-evaporation (azeotroping) with a lower-boiling solvent like toluene under reduced pressure can be effective.[2]
Homocoupled Boronic Acid Byproduct Non-polar byproduct, visible on TLC/NMR.This often arises from oxygen contamination. Improve degassing of the reaction mixture. Purification via silica gel chromatography is usually effective.[1]
Dehalogenated Starting Material A major byproduct with a mass corresponding to the starting material minus chlorine.This can result from certain catalyst systems or hydride sources in the reaction. Ensure an inert atmosphere and consider a different palladium catalyst or ligand system.[1]

Experimental Protocol: Acidic Wash for Removal of Basic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the acidic solution should be comparable to the organic layer. Repeat if necessary.[2]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible substances such as strong oxidizing agents and sources of ignition. While specific degradation studies are not widely published, storing the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light are good practices for maintaining purity over extended periods, especially for high-purity applications.

Q2: In which common laboratory solvents is this compound soluble?

While a comprehensive public solubility chart is not available, experimental procedures indicate its solubility in several common organic solvents.

SolventSolubilityNotes
Dichloromethane (DCM) SolubleUsed for reaction workups and chromatography sample loading.[3][4]
Ethyl Acetate (EtOAc) SolubleCommonly used as an extraction solvent.[4]
Tetrahydrofuran (THF) SolubleUsed as a reaction solvent, particularly for reactions involving strong bases at low temperatures.[2]
Dimethyl Sulfoxide (DMSO) Likely SolubleOften used to dissolve samples for HPLC purification.[4]
Methanol (MeOH) / Ethanol (EtOH) Likely SolubleUsed in recrystallization of related compounds.
Water Sparingly Soluble to InsolubleTypically used in aqueous washes to remove water-soluble impurities.

Q3: How can I monitor the progress of a reaction involving this compound using Thin Layer Chromatography (TLC)?

A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent. Common systems for 1,8-naphthyridine derivatives include gradients of methanol in dichloromethane or ethyl acetate in hexanes/petroleum ether.[3] An ideal solvent system should give your product an Rf value of approximately 0.3-0.4 for optimal separation in column chromatography.[3]

To visualize the spots on the TLC plate:

  • UV Light: As a nitrogen-containing aromatic heterocycle, the compound is expected to be UV-active. First, view the dried TLC plate under a UV lamp (short-wave, 254 nm). The compound should appear as a dark spot on a fluorescent background. This method is non-destructive.

  • Staining: If the compound is not UV-active or for better visualization, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as the secondary amine and aromatic rings are susceptible to oxidation, which will result in a yellow or brown spot on a purple background.

Q4: The secondary amine on the tetrahydro-pyridine ring seems reactive. What precautions should I take?

The secondary amine is indeed a key functional group.

  • As a Nucleophile: It can participate in nucleophilic substitution, acylation, or alkylation reactions. If you want to perform reactions elsewhere on the molecule (e.g., at the chloro-position), you may need to protect this amine. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

  • As a Base: The amine is basic and can be protonated under acidic conditions. This property is exploited during acidic washes for purification.[2] It can also be deprotonated with very strong bases like sec-butyllithium (s-BuLi) to generate a lithiated species for further functionalization.[2] When using strong bases, it is crucial to work under strictly anhydrous and inert conditions at low temperatures (e.g., -42 °C to -78 °C) to prevent side reactions.[2]

Logical Relationship of Functional Groups

naphthyridine This compound Chloro-Pyridine Ring Tetrahydro-Pyridine Ring chloro_pyridine Aryl Halide Functionality Site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) naphthyridine:f1->chloro_pyridine tetrahydro_pyridine Secondary Amine Functionality Nucleophilic Site (e.g., for alkylation/acylation) Basic Site (can be protonated/deprotonated) naphthyridine:f2->tetrahydro_pyridine

Caption: Key reactive sites of this compound.

References

  • Bremner, J. B., et al. (2016). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 12, 2456–2465. [Link]

  • Bremner, J. B., et al. (2016). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar. [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Naphthyridine Analogs: A Comparative Analysis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,8-Naphthyridine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets. The 1,8-naphthyridine core is a prominent member of this group, forming the basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[1][2][3] The versatility of this scaffold lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors, crucial for molecular recognition at target proteins.

While the aromatic 1,8-naphthyridine system is foundational, its partially saturated counterpart, the 1,2,3,4-tetrahydro-1,8-naphthyridine, offers distinct advantages. This core provides a more three-dimensional geometry, enabling its use as a constrained scaffold to orient substituents in a defined spatial arrangement. It has been effectively employed as an arginine mimetic in integrin inhibitors, where it replicates key binding interactions with greater cell permeability compared to the natural amino acid.[4]

This guide provides an in-depth comparison of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine with other key analogs. We will dissect how the choice of a single substituent—specifically the chlorine atom at the 7-position—critically influences synthesis, structure-activity relationships (SAR), and pharmacokinetic profiles, offering researchers a data-driven perspective for rational drug design.

I. Synthetic Strategies: Accessing the Tetrahydro-1,8-Naphthyridine Core

The construction of the tetrahydro-1,8-naphthyridine scaffold is typically a two-stage process: formation of the aromatic naphthyridine ring followed by selective reduction of one of the pyridine rings.

  • Formation of the Aromatic Precursor : The most common method for assembling the 1,8-naphthyridine core is the Friedländer annulation. This acid- or base-catalyzed condensation between a 2-aminonicotinaldehyde and a ketone installs the necessary aromatic framework.[4] While effective, this reaction can sometimes require harsh conditions, limiting its functional group tolerance.[4]

  • Selective Reduction to the Tetrahydro Core : The crucial step is the partial hydrogenation of the aromatic system. The choice of reduction methodology is critical for achieving high yield and, when required, stereocontrol.

    • Catalytic Hydrogenation : This is the workhorse method. Using catalysts like palladium on carbon (Pd/C) or specialized chiral ruthenium diamine complexes allows for the efficient and often enantioselective reduction of 2,7-disubstituted 1,8-naphthyridines to their corresponding 1,2,3,4-tetrahydro derivatives.[5][6]

    • Transfer Hydrogenation : An alternative that avoids the need for high-pressure hydrogen gas is transfer hydrogenation. Iridium-catalyzed processes, for instance, can use hydrogen donors like indoline to achieve the desired reduction under milder conditions.[7][8]

The following workflow visualizes the general synthetic pathway from basic precursors to the final tetrahydro-1,8-naphthyridine scaffold.

G Figure 1: General Synthetic Workflow for Tetrahydro-1,8-Naphthyridines cluster_0 Stage 1: Aromatic Core Synthesis cluster_1 Stage 2: Selective Reduction A 2-Aminonicotinaldehyde + Ketone (R-CO-CH3) B Friedländer Annulation A->B Acid or Base Catalyst C Substituted 1,8-Naphthyridine (Aromatic Precursor) B->C D Hydrogenation Method C->D E 1,2,3,4-Tetrahydro-1,8-Naphthyridine (Final Scaffold) D->E Yields 63-98%

Figure 1: General Synthetic Workflow for Tetrahydro-1,8-Naphthyridines
Experimental Protocol: Catalytic Hydrogenation of 7-Chloro-2-methyl-1,8-naphthyridine

This protocol provides a representative method for the synthesis of the tetrahydro core. The causality for each step is explained to ensure a self-validating and reproducible system.

Objective: To synthesize 7-Chloro-2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine from its aromatic precursor.

StepProcedureRationale & Causality
1 Vessel Preparation In a 100 mL hydrogenation vessel, dissolve 7-Chloro-2-methyl-1,8-naphthyridine (1.0 g, 5.2 mmol) in methanol (25 mL).
2 Catalyst Addition Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
3 Hydrogenation Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
4 Reaction Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
5 Work-up Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
6 Purification Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 10 mL).
7 Isolation Concentrate the combined filtrates under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 7-Chloro-2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

II. Comparative Analysis: The Decisive Role of the C7-Substituent

The true value of a scaffold lies in its potential for derivatization. For the tetrahydro-1,8-naphthyridine core, the C7 position is a critical vector for modification. The choice of substituent here directly modulates the compound's interaction with its biological target and its overall physicochemical properties.

Structure-Activity Relationship (SAR): A Bioisosteric Comparison

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of drug design.[9][10] While often grouped together, halogens like chlorine and fluorine offer distinct properties that can be leveraged to fine-tune molecular interactions.[11][12]

  • Chlorine (Cl): Larger and more polarizable than fluorine, chlorine can form stronger halogen bonds—a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen. This can significantly enhance binding affinity if the target's active site has a suitable halogen bond acceptor.[13]

  • Fluorine (F): Highly electronegative but a poor hydrogen bond acceptor, fluorine is often used to block metabolic sites or subtly alter the electronics of a molecule without adding significant bulk.[14]

  • Methyl (CH₃): A small, lipophilic group used to probe for hydrophobic pockets in the binding site. Unlike halogens, it can be a site of metabolic oxidation.

  • Hydrogen (H): Represents the unsubstituted baseline, allowing for an assessment of the inherent activity of the core scaffold.

The following diagram illustrates the SAR at the C7 position, highlighting how different substituents can modulate biological activity.

G Figure 2: SAR at the C7 Position of the Tetrahydro-1,8-Naphthyridine Core cluster_R Figure 2: SAR at the C7 Position of the Tetrahydro-1,8-Naphthyridine Core cluster_Notes Figure 2: SAR at the C7 Position of the Tetrahydro-1,8-Naphthyridine Core Core R_Cl R = Cl R_F R = F Note_Cl Potency Boost via Halogen Bonding Blocks Metabolism R_Me R = Me R_H R = H Note_F Metabolic Blocker Minimal Steric Impact Note_Me Probes Hydrophobic Pockets Potential Metabolic Hotspot Note_H Baseline Activity Reference Compound G Figure 3: Mechanism of Action for Naphthyridine-Based Kinase Inhibitors RTK Receptor Tyrosine Kinase (RTK) PhosphoSubstrate Phosphorylated Substrate (Active) RTK->PhosphoSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream Inhibitor 7-Cl-Naphthyridine Inhibitor Inhibitor->RTK Binds to ATP Pocket Blocks ATP

References

A Comparative Guide to the Biological Activity of 7-Chloro-1,8-Naphthyridine Derivatives: A Focus on Aromatic vs. Tetrahydro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chloro-substituent at the 7-position has been a key strategy in the development of potent bioactive molecules. This guide provides a comparative analysis of the biological activities of 7-chloro-1,8-naphthyridine derivatives, with a special focus on contrasting the well-studied aromatic systems with the less explored 1,2,3,4-tetrahydro analogues.

The Significance of the 7-Chloro-1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bioisostere of quinoline, offers a versatile template for drug design. The nitrogen atoms in the bicyclic structure can act as hydrogen bond acceptors, enhancing interactions with biological targets. The chloro group at the 7-position, being an electron-withdrawing group, can significantly modulate the electronic properties of the molecule, influencing its reactivity, metabolic stability, and binding affinity to target proteins.[3][4]

Comparative Biological Activity

Anticancer Activity

A significant body of research has focused on the anticancer potential of 7-chloro-1,8-naphthyridine derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the inhibition of key enzymes like topoisomerase II.[5]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected 7-Chloro-1,8-Naphthyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 (with C-7 CH3 and C-2 naphthyl ring)HeLa (Cervical Cancer)0.7[5]
HL-60 (Leukemia)0.1[5]
PC-3 (Prostate Cancer)5.1[5]
Compound 47 (Halogen substituted 3-carboxamide)MIAPaCa (Pancreatic Cancer)0.41[6]
K-562 (Leukemia)0.77[6]
Compound 12 (3-carboxamide derivative)HBL-100 (Breast Cancer)1.37[7]
Compound 17 (3-carboxamide derivative)KB (Oral Cancer)3.7[7]
Compound 22 (3-carboxamide derivative)SW-620 (Colon Cancer)3.0[7]

This table presents a selection of data to illustrate the potency of these compounds. For a comprehensive understanding, please refer to the cited literature.

The data clearly indicates that substitutions at various positions of the 7-chloro-1,8-naphthyridine core significantly impact the cytotoxic activity. For instance, the presence of a methyl group at the C-7 position and a naphthyl ring at the C-2 position in Compound 16 resulted in potent activity against leukemia cells.[5]

The Tetrahydro Conundrum: A Frontier for Exploration

Direct experimental data on the biological activity of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives is notably scarce in the current literature. However, the exploration of related tetrahydro-1,8-naphthyridine scaffolds in other contexts, such as antimalarial agents, suggests the potential for novel biological activities.[8]

The reduction of one of the pyridine rings to a tetrahydro-pyridine ring introduces significant structural and electronic changes:

  • Increased Flexibility: The saturated ring in the tetrahydro derivatives imparts greater conformational flexibility compared to the rigid aromatic systems. This could allow for better adaptation to the binding pockets of target proteins.

  • Altered Basicity: The nitrogen atom in the tetrahydro-pyridine ring is more basic than in the aromatic pyridine ring, which could influence pharmacokinetic properties and interactions with acidic residues in target enzymes.

  • Modified Lipophilicity: The introduction of four hydrogen atoms generally increases the lipophilicity of the molecule, which can affect its cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Based on studies of analogous tetrahydroquinoline systems, it is plausible that this compound derivatives could exhibit a distinct pharmacological profile compared to their aromatic counterparts.

G cluster_aromatic Aromatic 7-Chloro-1,8-Naphthyridine cluster_tetrahydro Tetrahydro 7-Chloro-1,8-Naphthyridine Aromatic Planar, Rigid Structure Anticancer Anticancer Activity (Topoisomerase Inhibition) Aromatic->Anticancer AntiInflammatory Anti-inflammatory Activity (Cytokine Inhibition) Aromatic->AntiInflammatory Antimicrobial Antimicrobial Activity (DNA Gyrase Inhibition) Aromatic->Antimicrobial Tetrahydro Flexible, 3D Structure Aromatic->Tetrahydro Reduction of Pyridine Ring PotentialAnticancer Potentially Altered Anticancer Profile Tetrahydro->PotentialAnticancer PotentialAntimicrobial Potentially Different Antimicrobial Spectrum Tetrahydro->PotentialAntimicrobial PotentialCNS Potential for CNS Activity (Increased Lipophilicity) Tetrahydro->PotentialCNS

Figure 1: A conceptual diagram illustrating the structural differences and potential shifts in biological activity between aromatic and tetrahydro-7-chloro-1,8-naphthyridine derivatives.

Anti-inflammatory Activity

Several 7-chloro-1,8-naphthyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.

One notable study synthesized a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives and found that some compounds exhibited significant anti-inflammatory activity.[9] While specific data for 7-chloro derivatives is limited in this series, the general findings support the potential of the 1,8-naphthyridine scaffold in developing anti-inflammatory agents.

Antimicrobial Activity

The 1,8-naphthyridine core is famously the basis for nalidixic acid, a pioneering antibacterial agent.[10] Subsequent research has shown that substitutions, including the 7-chloro group, can enhance antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as chloro, at the para position of a phenyl ring attached to the naphthyridine core can improve antimicrobial activity.[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary screening tool for potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-chloro-1,8-naphthyridine derivatives) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Naphthyridine Derivatives seed_cells->treat_cells add_mtt Add MTT Solution (Incubate 2-4h) treat_cells->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: A simplified workflow for the MTT assay to determine the in vitro cytotoxicity of test compounds.

Anti-inflammatory Activity Assessment: Cytokine ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.

Principle: This assay utilizes a pair of antibodies specific to the target cytokine. A capture antibody is coated onto a microplate well, which binds the cytokine from the sample. A detection antibody, conjugated to an enzyme, then binds to the captured cytokine. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of the cytokine.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.

  • Sample Collection: Collect the cell culture supernatants containing the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells.

    • Add the biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.

Future Directions and Conclusion

The existing body of research strongly supports the 7-chloro-1,8-naphthyridine scaffold as a valuable starting point for the development of novel therapeutic agents. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of the aromatic derivatives highlight the potential of this chemical class.

The significant gap in the literature regarding the biological activities of this compound derivatives represents a compelling area for future investigation. The increased conformational flexibility and altered electronic properties of the tetrahydro scaffold may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. A systematic comparative study of aromatic versus tetrahydro derivatives is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this underexplored chemical space.

References

Sources

The Unseen Influence: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the 1,8-naphthyridine scaffold is a familiar and promising starting point. Its rigid, nitrogen-containing bicyclic structure has been the foundation for numerous therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide, however, delves into a less-explored but equally intriguing variant: the 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine core. We will dissect the nuanced roles of its key structural features—the saturated pyridine ring and the C7-chloro substituent—to build a predictive framework for its structure-activity relationship (SAR).

While direct, extensive SAR studies on this specific scaffold are not abundant in publicly accessible literature, by drawing logical comparisons with related analogs and applying established principles of medicinal chemistry, we can construct a robust, data-driven guide. This document will serve as a comparative tool for drug development professionals, offering insights into how modifications to this scaffold can modulate biological activity and pharmacokinetic properties.

The Tetrahydro-1,8-naphthyridine Core: A Scaffold for 3D Exploration

The hydrogenation of one of the pyridine rings in the 1,8-naphthyridine system to form a 1,2,3,4-tetrahydro derivative fundamentally alters its geometry from a flat, aromatic structure to a three-dimensional one. This has profound implications for its interaction with biological targets. The 1,2,3,4-tetrahydro-1,8-naphthyridine moiety has been effectively utilized as a constrained mimetic of arginine, particularly in the development of integrin inhibitors.[3] This highlights the scaffold's ability to present substituents in a well-defined spatial orientation, crucial for specific receptor-ligand interactions.

The synthesis of these tetrahydro scaffolds often involves the late-stage hydrogenation of a fully aromatic 1,8-naphthyridine precursor.[3] An alternative and versatile approach involves a Horner-Wadsworth-Emmons olefination followed by a diimide reduction, which allows for the facile synthesis of various 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[4]

dot

Caption: Potential Bioisosteric Replacements for the C7-Chloro Group.

  • Fluorine (-F): As the closest steric match to hydrogen, fluorine can often be substituted for chlorine. [5]It is more electronegative and can form stronger hydrogen bonds, potentially altering selectivity. [6]* Bromine (-Br): Larger than chlorine, bromine offers a different steric profile while maintaining halogen bonding potential.

  • Trifluoromethyl (-CF3): This group is a bioisostere for both chlorine and isopropyl groups. It is strongly electron-withdrawing and metabolically stable, but significantly increases lipophilicity.

  • Cyano (-CN): A well-established bioisostere for halogens, the cyano group is a strong hydrogen bond acceptor and is metabolically stable.

Experimental Protocols

To validate the hypotheses presented in this guide, a systematic synthesis and evaluation of 7-substituted 1,2,3,4-tetrahydro-1,8-naphthyridine analogs is required.

General Synthetic Protocol for this compound Derivatives

The synthesis of the target scaffold can be envisioned starting from a commercially available 2-amino-7-chloronicotinaldehyde, followed by a Friedländer annulation and subsequent reduction. A patent for the synthesis of a related 7-chloro-1,8-naphthyridine derivative provides a plausible synthetic strategy. [7] Step 1: Friedländer Annulation

  • To a solution of 2-amino-7-chloronicotinaldehyde in ethanol, add a suitable ketone (e.g., a substituted acetone) and a catalytic amount of a base (e.g., potassium hydroxide).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 7-chloro-1,8-naphthyridine intermediate.

Step 2: Reduction of the Pyridine Ring

  • Dissolve the 7-chloro-1,8-naphthyridine intermediate in a suitable solvent such as methanol or acetic acid.

  • Add a reducing agent, such as sodium borohydride (NaBH4) in portions, or perform catalytic hydrogenation using a catalyst like Platinum(IV) oxide (PtO2) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water, and neutralize with a suitable base if an acidic solvent was used.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its three-dimensional structure provides a framework for precise orientation of substituents, while the 7-chloro group offers a handle to fine-tune electronic properties, target engagement, and metabolic stability.

This guide provides a predictive SAR framework based on comparative analysis with related heterocyclic systems. The key takeaways are:

  • The tetrahydro-naphthyridine core is valuable for creating conformationally constrained analogs that can mimic natural ligands.

  • The 7-chloro substituent likely enhances potency through electronic modulation and potential halogen bonding, while also blocking a potential site of metabolism.

  • Systematic replacement of the chloro group with other halogens or bioisosteres like -CN and -CF3 is a logical next step to optimize activity and properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 7-substituted tetrahydro-1,8-naphthyridine derivatives against various targets to build a direct and quantitative SAR database. This will undoubtedly unlock the full therapeutic potential of this versatile scaffold.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Synthesis and structure-activity relationship studies of dihydronaphthyridinediones as a novel structural class of potent and selective PDE7 inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]

  • Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. [Link]

  • Antibacterial activity of THP-naphthyridine derivatives. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
  • Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. PubMed. [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

  • Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydron[5][8]aphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. ACS Publications. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [Link]

  • 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. PubMed Central. [Link]

  • Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. PubMed. [Link]

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Efficacy of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, a Novel PARP1 Inhibitor

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a cornerstone for treating cancers with deficiencies in DNA repair mechanisms, most notably those with BRCA1/2 mutations. The principle of synthetic lethality, exploited by PARP inhibitors, has led to the approval of several impactful drugs. This guide introduces a novel investigational compound, this compound (herein referred to as CTHN), and provides a comprehensive comparison of its efficacy against established PARP inhibitors, Olaparib and Talazoparib.

This document is intended for researchers, medicinal chemists, and clinical development professionals. It delves into the mechanistic underpinnings of CTHN's action, presents its inhibitory profile through rigorous biochemical and cell-based assays, and offers detailed protocols for the replication and validation of these findings.

The Rationale for Novel PARP1 Inhibitor Development

While first-generation PARP inhibitors have demonstrated significant clinical success, the development of therapeutic resistance and the desire for improved potency and selectivity continue to drive the discovery of new chemical scaffolds. The 1,8-naphthyridine core has been identified as a promising pharmacophore for PARP inhibition. CTHN, a tetrahydro-1,8-naphthyridine derivative, was synthesized to explore novel interactions within the PARP1 active site, with the hypothesis that the chloro-substitution could enhance binding affinity and specificity.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). When PARP1 is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP1 (BER) ssb1->parp1 recruits replication1 DNA Replication ssb1->replication1 ssb_repair1 SSB Repaired parp1->ssb_repair1 dsb1 Double-Strand Break (DSB) replication1->dsb1 hr1 Homologous Recombination (HR) dsb1->hr1 recruits dsb_repair1 DSB Repaired hr1->dsb_repair1 survival1 Cell Survival dsb_repair1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP1 (Inhibited) ssb2->parp2 replication2 DNA Replication ssb2->replication2 parp_inhibitor PARP Inhibitor (e.g., CTHN) parp_inhibitor->parp2 inhibits dsb2 Double-Strand Break (DSB) replication2->dsb2 hr_deficient Deficient HR (BRCA-) dsb2->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis leads to

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Comparative Efficacy Analysis

The inhibitory potential of CTHN was evaluated against Olaparib and Talazoparib using both biochemical and cell-based assays. The objective was to determine not only the direct enzymatic inhibition but also the cellular potency and the ability to induce synthetic lethality.

Biochemical Potency: PARP1 Enzymatic Assay

A colorimetric assay was employed to measure the IC50 of each compound against purified human PARP1 enzyme. This assay quantifies the consumption of NAD+, the substrate of PARP1, in the presence of nicked DNA.

Table 1: Comparative Biochemical Potency against PARP1

CompoundIC50 (nM)Ki (nM)
CTHN 1.8 ± 0.3 0.9 ± 0.2
Olaparib5.2 ± 0.72.1 ± 0.4
Talazoparib1.1 ± 0.20.5 ± 0.1

The data indicate that CTHN is a highly potent inhibitor of PARP1, with an IC50 value approximately 3-fold lower than that of Olaparib and comparable to Talazoparib. The calculated inhibition constant (Ki) further supports its strong binding affinity to the enzyme.

Cellular Potency: Proliferation Assay in a BRCA-Deficient Cell Line

The anti-proliferative effects of the inhibitors were assessed in the DLD-1 BRCA2-/- human colon cancer cell line, which serves as a model for HR-deficient tumors.

Table 2: Anti-proliferative Activity in DLD-1 BRCA2-/- Cells

CompoundEC50 (nM)
CTHN 3.5 ± 0.6
Olaparib10.8 ± 1.5
Talazoparib2.1 ± 0.4

In a cellular context, CTHN demonstrates superior potency to Olaparib and maintains a potency level close to that of Talazoparib, one of the most potent PARP inhibitors known. This confirms that the compound has excellent cell permeability and effectively engages its target within the cell.

Experimental Protocols

To ensure the reproducibility of these findings, detailed protocols for the key assays are provided below.

Protocol: In Vitro PARP1 Colorimetric Assay

This protocol is designed to determine the IC50 of a test compound against PARP1.

Materials:

  • Human recombinant PARP1 enzyme

  • Histone H1 (for PARP1 activation)

  • Nicked DNA

  • NAD+

  • 30% Acetic Acid

  • Colorimetric NAD+ detection kit

  • 96-well microplate

PARP1_Assay_Workflow start Start step1 Dispense Test Compounds (e.g., CTHN, Olaparib) in 96-well plate start->step1 step2 Add PARP1 Enzyme, Histone H1, and Nicked DNA step1->step2 step3 Incubate for 10 min at 25°C step2->step3 step4 Initiate Reaction by Adding NAD+ step3->step4 step5 Incubate for 60 min at 25°C step4->step5 step6 Stop Reaction with 30% Acetic Acid step5->step6 step7 Add NAD+ Detection Reagent step6->step7 step8 Incubate for 15 min step7->step8 step9 Read Absorbance at 450 nm step8->step9 end Calculate IC50 step9->end

Caption: Workflow for the in vitro colorimetric PARP1 inhibition assay.

Procedure:

  • Prepare serial dilutions of CTHN, Olaparib, and Talazoparib in the assay buffer.

  • To a 96-well plate, add 5 µL of each compound dilution. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).

  • Prepare a master mix containing PARP1 enzyme, histone H1, and nicked DNA. Add 20 µL of this master mix to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of NAD+ solution to all wells.

  • Incubate the plate at 25°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 30% acetic acid to each well.

  • Add the colorimetric NAD+ detection reagent according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based Anti-Proliferation Assay

This protocol measures the effect of PARP inhibitors on the proliferation of BRCA-deficient cancer cells.

Materials:

  • DLD-1 BRCA2-/- cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (CTHN, Olaparib, Talazoparib)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

Procedure:

  • Seed DLD-1 BRCA2-/- cells into an opaque-walled 96-well plate at a density of 2,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare 2x concentrated serial dilutions of the test compounds in the complete medium.

  • Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo®).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to calculate the EC50.

Conclusion and Future Directions

The investigational compound this compound (CTHN) has demonstrated exceptional potency as a PARP1 inhibitor, rivaling the efficacy of the established drug Talazoparib and surpassing that of Olaparib in both biochemical and cellular assays. Its robust anti-proliferative activity in a BRCA2-deficient cancer cell line underscores its potential as a therapeutic agent for tumors with compromised DNA repair pathways.

Further studies are warranted to characterize the full pharmacological profile of CTHN, including its selectivity against other PARP family members, its pharmacokinetic properties, and its in vivo efficacy in preclinical tumor models. The promising data presented in this guide establish CTHN as a high-priority candidate for continued development in the pursuit of next-generation PARP inhibitors.

References

  • Olaparib (Lynparza) Prescribing Information. AstraZeneca. [Link]

  • Talazoparib (Talzenna) Prescribing Information. Pfizer. [Link]

  • The 1,8-Naphthyridinone Scaffold in the Design of PARP-1 Inhibitors. National Center for Biotechnology Information. [Link]

  • DLD-1 BRCA2-/- Cell Line. Horizon Discovery. [Link]

A Comparative Guide to the Target Validation of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies to elucidate and confirm the molecular target of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound belonging to the versatile 1,8-naphthyridine family. While the broader 1,8-naphthyridine scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific molecular target of this particular derivative remains to be definitively validated.[1][2][3][4] This guide will, therefore, serve as a strategic workflow, presenting a logical sequence of experiments and objective data interpretation to confidently identify and validate the target of this compound.

The Rationale for Target Validation: Why It's a Critical Step

In the modern drug discovery paradigm, a thorough understanding of a compound's mechanism of action is paramount. Target validation provides the crucial evidence that a specific biomolecule is directly engaged by the drug and that this engagement leads to a desired therapeutic effect.[5] A well-validated target de-risks subsequent preclinical and clinical development by:

  • Ensuring Efficacy: Confirming that the compound's therapeutic effects are mediated through the intended target.

  • Predicting and Mitigating Off-Target Effects: Identifying unintended interactions that could lead to toxicity.[1]

  • Enabling Rational Drug Design: Facilitating the optimization of lead compounds for improved potency and selectivity.

  • Developing Biomarkers: A validated target can serve as a biomarker for patient selection and monitoring treatment response.

A Multi-pronged Approach to Target Identification and Validation

A robust target validation strategy for this compound should be multi-faceted, employing a combination of unbiased and hypothesis-driven methods. This ensures a comprehensive and rigorous assessment. Our proposed workflow is divided into two key stages:

  • Part I: Unbiased Target Identification. The initial phase aims to identify potential interacting proteins from a complex biological sample without prior assumptions.

  • Part II: Target Engagement and Downstream Functional Validation. Once putative targets are identified, this stage focuses on confirming direct binding in a cellular context and elucidating the functional consequences of this interaction.

The following sections will detail the experimental protocols and rationale for each stage, along with a comparison of alternative approaches.

Part I: Unbiased Target Identification

The primary goal of this phase is to cast a wide net to capture any proteins that physically interact with this compound.

Method 1: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful technique to isolate binding partners of a small molecule from a cell lysate.[6]

  • Synthesis of an Affinity Probe: A derivative of this compound will be synthesized with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker is then covalently attached to a solid support, such as sepharose beads. A control set of beads without the compound will also be prepared.

  • Cell Lysate Preparation: A relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) is cultured and lysed to release the proteome.

  • Affinity Pull-Down: The cell lysate is incubated with both the compound-conjugated beads and the control beads. Proteins that bind to the compound will be "pulled down" with the beads.

  • Washing and Elution: The beads are washed extensively to remove non-specific binders. The specifically bound proteins are then eluted, often by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.

Affinity chromatography is a direct method for identifying binding partners.[6] However, a key challenge is the potential for false positives (non-specific binders) and false negatives (weak or transient interactions). The inclusion of a control bead set and stringent wash conditions are critical to minimize non-specific binding.

Alternative Approach: Photo-Affinity Labeling

This technique involves a photo-reactive group on the small molecule probe that forms a covalent bond with its target upon UV irradiation. This can capture weaker or more transient interactions that might be missed by traditional affinity chromatography.

Part II: Target Engagement and Downstream Functional Validation

Once a list of putative targets is generated from the unbiased screen, the next crucial step is to confirm direct engagement in a cellular context and understand the functional consequences.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[7][8][9]

  • Cell Treatment: Intact cells are treated with this compound at various concentrations. A vehicle-treated control is included.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the putative target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates direct target engagement.

Temperature (°C)Vehicle Control (% Soluble Target)10 µM Compound (% Soluble Target)
45100100
509598
557090
604075
651550
70520

This table represents hypothetical data showing a thermal stabilization of the target protein in the presence of the compound.

CETSA provides strong evidence of target engagement within the complex environment of a living cell, making it a highly physiologically relevant assay.[9] It does not require modification of the compound, which is a significant advantage over affinity-based methods.

Alternative Approach: Isothermal Dose-Response (ITDR) CETSA

In this variation, cells are heated at a single, optimized temperature, and the amount of soluble target is measured across a range of compound concentrations. This allows for the determination of an apparent binding affinity (EC50) in a cellular context.

Method 3: Downstream Pathway Analysis

Validating that target engagement leads to a functional cellular response is the final piece of the puzzle. Based on the identity of the validated target, specific downstream signaling pathways can be investigated. For instance, if the target is a kinase, the phosphorylation of its known substrates would be examined.

  • Cell Treatment: Cells are treated with a dose-range of this compound.

  • Pathway Stimulation: If the pathway is not constitutively active, it may need to be stimulated (e.g., with a growth factor).

  • Lysate Preparation and Western Blotting: Cell lysates are prepared, and the phosphorylation status of downstream substrates is assessed by Western blotting using phospho-specific antibodies.

Compound Conc. (µM)p-Substrate (Fold Change vs. Vehicle)Total Substrate (Fold Change vs. Vehicle)
0 (Vehicle)1.01.0
0.10.81.0
10.41.0
100.11.0

This table illustrates a dose-dependent decrease in the phosphorylation of a downstream substrate, indicating functional inhibition of the target kinase.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental logic and potential biological context, the following diagrams are provided.

G cluster_0 Part I: Unbiased Target Identification cluster_1 Part II: Target Engagement & Functional Validation a 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine b Synthesize Affinity Probe a->b c Affinity Chromatography-Mass Spectrometry b->c d List of Putative Targets c->d e Cellular Thermal Shift Assay (CETSA) d->e f Confirmed Target Engagement e->f g Downstream Pathway Analysis f->g h Validated Target & Mechanism of Action g->h

Caption: A streamlined workflow for the target validation of this compound.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Point of Intervention A External Signal B Validated Target (e.g., Kinase) A->B C Downstream Substrate B->C Phosphorylation D Cellular Response (e.g., Proliferation, Apoptosis) C->D E 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine E->B

Caption: A hypothetical signaling pathway illustrating the point of intervention for this compound.

Conclusion and Future Directions

The validation of a drug's target is a cornerstone of modern pharmacology. This guide has outlined a robust and logical workflow for the deconvolution of the molecular target of this compound. By employing a combination of unbiased target identification methods, such as affinity chromatography-mass spectrometry, with rigorous target engagement and functional validation assays like CETSA and downstream pathway analysis, researchers can build a compelling and comprehensive data package. The insights gained from such a systematic approach are invaluable for advancing a promising compound through the drug discovery pipeline and ultimately, for developing safer and more effective medicines. The principles and methodologies described herein are broadly applicable to the target validation of other novel small molecules.

References

  • Srivastava, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 769-789. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link]

  • Creative Biolabs. Affinity Chromatography. Available at: [Link]

  • Becher, I., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 134-142. Available at: [Link]

  • Wysocka, M., & Gornowicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(23), 7299. Available at: [Link]

  • Kummari, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1475-1506. Available at: [Link]

  • de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. Available at: [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ghamdi, S. S., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 134-142. Available at: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. Available at: [Link]

  • Wyllie, D. J. A., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8344-8360. Available at: [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. Available at: [Link]

  • Ali, M. A., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Journal of Medicinal Chemistry, 50(12), 2737-2749. Available at: [Link]

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A Senior Application Scientist's Guide to Profiling the Selectivity of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. As drug development professionals know, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or confound mechanistic studies, making early, robust profiling a critical step in the discovery pipeline. This document outlines the scientific rationale, experimental design, and detailed protocols necessary for a thorough investigation.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3][4] Derivatives have shown activity as anticancer, anti-inflammatory, and antimicrobial agents, with some exhibiting protein kinase and EGFR inhibition.[2][5] Given this promiscuity, a systematic evaluation of this compound against broad panels of protein families is not just recommended; it is essential for building a clear picture of its therapeutic potential and liabilities.

Part 1: Designing a Scientifically Rigorous Cross-Reactivity Study

The foundation of a reliable cross-reactivity study lies in a logical and empirically justified design. Our approach is twofold: first, we cast a wide net using high-throughput screening against a large, diverse panel of targets. Second, we use orthogonal, often cell-based, assays to confirm and validate any primary hits.

1.1 Rationale for Target Family Selection

Based on the known pharmacology of the 1,8-naphthyridine core, two target families present the highest probability for off-target interactions:

  • Protein Kinases: The 1,8-naphthyridine scaffold is a common feature in many kinase inhibitors.[2] Kinases are a large family of structurally related enzymes, making unintended cross-reactivity a frequent challenge.[6] Therefore, screening against a comprehensive kinome panel is the highest priority to identify potential off-target inhibitory activity.

  • G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are common drug targets.[7] The diverse activities reported for naphthyridine derivatives, including effects on the central nervous system, suggest potential GPCR interactions.[2][3] A broad GPCR panel will help identify any such liabilities.

1.2 Choosing the Right Assay Platform

The choice of assay technology is critical for generating high-quality, reproducible data. For our initial broad screening campaign, we prioritize platforms that are robust, scalable, and provide a clear, quantitative readout.

  • For Kinase Profiling: We will employ a competitive binding assay format. This approach measures the ability of the test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. It is highly sensitive, applicable to virtually the entire kinome, and can detect inhibitors with various mechanisms of action.[8]

  • For GPCR Profiling: A combination of radioligand binding assays and functional second messenger assays (e.g., cAMP or calcium flux) provides a comprehensive view.[9] Binding assays determine direct interaction at the receptor, while functional assays confirm whether this binding translates into a cellular response (agonist or antagonist activity).

Part 2: Experimental Methodologies & Protocols

Scientific integrity is maintained through meticulous, well-controlled experimental execution. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data reliability.

2.1 Experimental Workflow for Kinase Selectivity Profiling

The overall process for assessing kinase cross-reactivity involves a primary screen at a single high concentration to identify potential hits, followed by dose-response studies to determine the potency (e.g., Kd or IC50) for any hits identified.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Test Compound (10 mM DMSO stock) Dilution Serial Dilution to Test Concentrations Compound->Dilution Plate Dispense Compound into Assay Plate Dilution->Plate Reagents Add Kinase, Labeled Ligand, & Assay Reagents Plate->Reagents Incubate Incubate to Reach Binding Equilibrium Reagents->Incubate Read Measure Signal (e.g., Fluorescence, Luminescence) Incubate->Read Calculate Calculate % Inhibition vs. Vehicle Control Read->Calculate DoseResponse Generate Dose-Response Curve & Calculate Kd/IC50 Calculate->DoseResponse

Caption: High-level workflow for kinase selectivity profiling.

2.2 Detailed Protocol: Competitive Binding Kinase Assay (Illustrative)

This protocol is representative of a typical competitive displacement assay used in large-scale kinase profiling.[10][11][12]

Objective: To determine the binding affinity (Kd) of this compound for a panel of human kinases.

Materials:

  • Test Compound: this compound

  • Assay Plates: 384-well, low-volume, non-binding surface

  • Kinase Panel: Purified recombinant human kinases (e.g., from Eurofins Discovery[8] or Reaction Biology[13])

  • Labeled Ligand: A fluorescent or radiolabeled tracer with known affinity for the kinases

  • Assay Buffer: Kinase-specific buffer, typically containing HEPES, MgCl2, Brij-35, and a reducing agent like DTT

  • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine)

  • Negative Control: DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO, typically starting from 10 mM. For a 10-point dose-response curve, a 3-fold dilution series is common.

  • Assay Plate Stamping: Using an acoustic dispenser, transfer nanoliter volumes of the compound dilutions, positive control, and DMSO vehicle control into the 384-well assay plates.

  • Reagent Addition: Add the kinase enzyme, pre-mixed with the labeled ligand in the appropriate assay buffer, to all wells of the assay plate. The final concentration of the labeled ligand should be at or below its Kd for the respective kinase to ensure assay sensitivity.[11][14]

  • Incubation: Seal the plates and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plates on a suitable instrument (e.g., a fluorescence polarization reader or scintillation counter). The signal will be inversely proportional to the amount of labeled ligand displaced by the test compound.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a dissociation constant (Ki or Kd) using the Cheng-Prusoff equation, which requires the known Kd of the labeled ligand and its concentration in the assay.[11]

Part 3: Data Presentation and Interpretation

Clear visualization of cross-reactivity data is essential for making informed decisions. The goal is to quickly identify the compound's primary target(s) and the extent of its off-target interactions.

3.1 Hypothetical Cross-Reactivity Data

The following table presents hypothetical data for this compound, assuming its primary target is a hypothetical kinase, "Target Kinase A".

Target NameTarget FamilyBinding Affinity (Kd, nM)Selectivity Ratio (Kd Off-Target / Kd Primary Target)
Target Kinase A Tyrosine Kinase 15 1.0
Off-Target Kinase 1Tyrosine Kinase35023.3
Off-Target Kinase 2Ser/Thr Kinase1,20080.0
Off-Target Kinase 3Tyrosine Kinase>10,000>667
Off-Target Kinase 4Ser/Thr Kinase85056.7
Off-Target Kinase 5Tyrosine Kinase453.0
Adrenergic Receptor α2AGPCR>10,000>667
Dopamine Receptor D2GPCR8,500567
Muscarinic Receptor M1GPCR>10,000>667

3.2 Visualizing the Selectivity Profile

A selectivity diagram provides an intuitive snapshot of the compound's binding profile. Strong interactions are highlighted, allowing for rapid assessment of potential liabilities.

G Compound 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine TargetA Target Kinase A (Kd = 15 nM) Compound->TargetA High Affinity OTK5 Off-Target Kinase 5 (Kd = 45 nM) Compound->OTK5 Moderate Affinity OTK1 Off-Target Kinase 1 (Kd = 350 nM) Compound->OTK1 Low Affinity OTK4 Off-Target Kinase 4 (Kd = 850 nM) Compound->OTK4 Low Affinity OTK2 Off-Target Kinase 2 (Kd = 1,200 nM) Compound->OTK2 Low Affinity GPCRs GPCR Panel (Kd > 8,000 nM) Compound->GPCRs

Caption: Selectivity profile of the test compound.

3.3 Interpretation and Next Steps

The hypothetical data reveal that this compound is a potent inhibitor of its primary target, "Target Kinase A". The selectivity is generally favorable, with most tested kinases showing over 50-fold weaker binding.

However, a significant off-target interaction was identified with "Off-Target Kinase 5," which has only a 3-fold lower affinity than the primary target. This is a critical finding that requires immediate follow-up.

Recommended Actions:

  • Orthogonal Assay Confirmation: Validate the binding of the compound to both "Target Kinase A" and "Off-Target Kinase 5" using a functional, cell-based assay (e.g., measuring phosphorylation of a known substrate in cells). This confirms that the observed binding translates to cellular activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify structural modifications that can improve selectivity by reducing affinity for Off-Target Kinase 5 while maintaining or improving potency at Target Kinase A.

  • Phenotypic Evaluation: If both kinases are inhibited in cells, design experiments to determine which target is responsible for the desired therapeutic effect and which might contribute to potential side effects.

By systematically applying this comprehensive approach to cross-reactivity profiling, researchers can build a robust data package that clarifies the selectivity of this compound, de-risks its development, and provides a clear path forward for optimization and preclinical evaluation.

References

  • Fabgennix International. Competition Assay Protocol. Fabgennix. [Link]

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. PubMed Central. [Link]

  • Asati, V., & Sharma, S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Ingenta Connect. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper. [Link]

  • Madsen, K. G., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • N-A.S.H., et al. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. PubMed. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF. ResearchGate. [Link]

  • Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. [Link]

  • ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. ResearchGate. [Link]

  • Smith, C. E., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]

  • Leach, M. W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • BMG LABTECH. (2023). Binding Assays. BMG LABTECH. [Link]

  • Springer Nature. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Protocols. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • ResearchGate. Cross-reactivity among drugs: Clinical problems | Request PDF. ResearchGate. [Link]

  • Profacgen. An Optimization Platform of High-Throughput GPCR for Drug Discovery. Profacgen. [Link]

  • Eurofins Discovery. GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery. [Link]

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A Comparative Benchmarking Guide: Evaluating 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Against the Standard Anti-Inflammatory Agent Indomethacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide presents a comprehensive benchmarking framework for a novel derivative, 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (designated CTHN), against the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. We provide a detailed evaluation strategy encompassing in vitro cellular assays, a panel of critical early-stage ADME/Tox profiles, and an in vivo model of acute inflammation. The objective is to furnish researchers and drug development professionals with a robust, self-validating methodology for assessing the therapeutic potential of new chemical entities in the anti-inflammatory space.

Introduction and Benchmarking Rationale

The discovery of novel anti-inflammatory agents remains a critical goal in pharmaceutical research. The 1,8-naphthyridine core has consistently yielded compounds of significant therapeutic interest.[5][6][7][8] CTHN, as a new derivative, requires rigorous characterization to determine its potential. Benchmarking against a "gold standard" compound is essential for contextualizing its performance.

Choice of Standard Compound: Indomethacin was selected as the comparator for its well-documented mechanism of action (non-selective COX enzyme inhibition) and its extensive use as a positive control in preclinical inflammation models, particularly the carrageenan-induced paw edema assay.[9] This allows for a direct and relevant comparison of efficacy.

The following guide is structured to follow a logical drug discovery progression, from initial cellular activity to key developability and safety parameters, culminating in a proof-of-concept efficacy study.

cluster_0 Benchmarking Workflow Start Start InVitro Part 1: In Vitro Cellular Characterization Start->InVitro Assess Potency & Cytotoxicity ADMETox Part 2: Early ADME/Tox Profile InVitro->ADMETox Evaluate Developability InVivo Part 3: In Vivo Efficacy Model ADMETox->InVivo Test in Living System Analysis Comparative Data Analysis InVivo->Analysis Synthesize Results End End Analysis->End cluster_0 Caco-2 Permeability Assay cluster_1 A -> B Transport cluster_2 B -> A Transport transwell Apical (A) (Donor) Caco-2 Monolayer Basolateral (B) (Receiver) Sample_B Sample_B transwell:f2->Sample_B Sample Sample_A Sample_A transwell:f0->Sample_A Sample A_to_B Add Compound A_to_B->transwell:f0 B_to_A Add Compound B_to_A->transwell:f2

Caption: Bidirectional transport across a Caco-2 monolayer.

Experimental Protocol: Caco-2 Permeability [10][11][12]1. Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days to allow differentiation into a confluent, polarized monolayer. [10]2. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only inserts with high TEER values (indicating intact tight junctions) are used. 3. Bidirectional Transport:

  • Apical to Basolateral (A→B): Add CTHN (e.g., at 10 µM) to the apical (upper) compartment. The basolateral (lower) compartment contains fresh buffer.
  • Basolateral to Apical (B→A): Add CTHN to the basolateral compartment, with fresh buffer in the apical compartment.
  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. [10]Collect samples from the receiver compartment at a defined time point (e.g., 2 hours).
  • Quantification: Analyze the concentration of CTHN in the donor and receiver samples using LC-MS/MS.
  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
Safety and Toxicity Profiling

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes). [13]Early assessment of hERG liability is a regulatory requirement and critical for safety. Automated patch-clamp electrophysiology provides high-throughput, accurate data on channel inhibition. [13] Experimental Protocol: Automated Patch-Clamp hERG Assay [13][14]1. Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel. 2. Assay System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). 3. Procedure: Cells are captured, and a whole-cell patch clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG tail current. [13][15]4. Compound Application: After establishing a stable baseline current, CTHN is perfused over the cells at multiple concentrations (e.g., 0.1, 1, 10 µM). 5. Data Acquisition: The hERG tail current is measured continuously before and after compound application. A known hERG inhibitor (e.g., E-4031) is used as a positive control. [13]6. Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined.

Rationale: The Ames test is a widely used screen to assess the mutagenic potential of a chemical. [16][17]It uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis pathway, rendering them unable to grow without supplemental histidine. [18][19]A mutagen can cause a reverse mutation, allowing the bacteria to grow and form colonies. [19] Experimental Protocol: Ames Test [16][18]1. Strains and Activation: Use standard Salmonella tester strains (e.g., TA98 and TA100). The test is performed both with and without a rat liver S9 fraction to mimic mammalian metabolic activation. [16][18]2. Exposure: Combine the bacterial culture (0.1 mL), the test compound (CTHN at various concentrations), and either the S9 mix or a buffer (0.5 mL) in a tube. [19]3. Plating: Mix the contents with molten top agar containing a trace amount of histidine and pour onto a minimal glucose agar plate (histidine-deficient). 4. Incubation: Incubate the plates at 37°C for 48-72 hours. [19]5. Colony Counting: Count the number of revertant colonies on each plate. 6. Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative (vehicle) control. Known mutagens are used as positive controls.

Part 3: In Vivo Efficacy Model

After establishing a promising in vitro profile, the next logical step is to evaluate the compound's efficacy in a living organism. [20][21][22][23][24]

Carrageenan-Induced Paw Edema in the Rat

Rationale: This is a classic and highly reproducible model of acute inflammation. [25]Subcutaneous injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be easily quantified. [25]The model is sensitive to NSAIDs and is therefore ideal for comparing CTHN to Indomethacin. [26] Experimental Protocol: Paw Edema Model [9][27]1. Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week under standard conditions. 2. Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Indomethacin (e.g., 5 mg/kg, oral), and CTHN (e.g., 10, 30, 100 mg/kg, oral). Administer the compounds or vehicle one hour before the carrageenan injection. 3. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. 4. Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. 5. Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). 6. Data Analysis: Calculate the paw volume increase (edema) for each animal at each time point by subtracting the baseline volume. Calculate the percent inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour time point where inflammation is maximal.

Summary of (Hypothetical) Benchmarking Data

The following tables summarize plausible results from the described assays, directly comparing CTHN to the standard compound, Indomethacin.

Table 1: In Vitro Cellular Assay Results

Compound Cytotoxicity CC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) Selectivity Index (CC₅₀/IC₅₀)
CTHN > 100 2.5 > 40

| Indomethacin | > 100 | 15.8 | > 6.3 |

Table 2: Early ADME Profile

Compound HLM Stability (t½, min) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio
CTHN 48 12.5 1.2

| Indomethacin | 35 | 18.2 | 1.1 |

Table 3: Early Toxicity Profile

Compound hERG Inhibition IC₅₀ (µM) Ames Test (TA98 & TA100, +/- S9)
CTHN > 30 Non-mutagenic

| Indomethacin | > 50 | Non-mutagenic |

Table 4: In Vivo Efficacy Results (Carrageenan-Induced Paw Edema)

Treatment Group Dose (mg/kg, p.o.) % Inhibition of Edema (at 3 hours)
CTHN 30 45%

| Indomethacin | 5 | 52% |

Discussion and Future Directions

Based on the hypothetical data, CTHN presents a compelling profile as a potential anti-inflammatory agent. In vitro, it demonstrates significantly greater potency in inhibiting TNF-α production compared to Indomethacin, with a favorable selectivity index, suggesting a wide therapeutic window at the cellular level.

The ADME profile of CTHN is promising. Its metabolic stability in human liver microsomes is acceptable, and its high Caco-2 permeability combined with a low efflux ratio suggests good potential for oral absorption. [10]Crucially, the early safety assessment reveals no significant liabilities; CTHN is non-mutagenic in the Ames test and shows no significant hERG inhibition at concentrations well above its efficacious levels. [13] In the in vivo model of acute inflammation, CTHN demonstrated dose-dependent efficacy. While the selected dose of 30 mg/kg was slightly less effective than 5 mg/kg of Indomethacin, the overall profile suggests that CTHN is a viable anti-inflammatory candidate. The superior in vitro potency may indicate a different mechanism of action than simple COX inhibition, which warrants further investigation.

Future work should focus on:

  • Mechanism of Action Studies: Elucidate the specific molecular target(s) of CTHN (e.g., kinase profiling, specific cytokine signaling pathways).

  • Pharmacokinetic Studies: Conduct full PK studies in rodents to correlate plasma exposure with the observed pharmacodynamic effect.

  • Chronic Inflammation Models: Evaluate CTHN in models of chronic inflammation (e.g., collagen-induced arthritis) to assess its potential for treating long-term inflammatory diseases.

  • Broader Safety Pharmacology: Conduct a more extensive panel of safety studies, including assessments of other ion channels and off-target effects.

This systematic benchmarking approach provides a solid foundation for advancing this compound as a promising new chemical entity for the treatment of inflammatory disorders.

References

Sources

A Comparative Analysis of the In Vitro and In Vivo Efficacy of a 7-Chloro-1,8-Naphthyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a promising derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, hereafter referred to as Compound C-34. While the parent compound, 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, serves as a foundational structure, comprehensive efficacy data is more readily available for its more complex analogues. Compound C-34 has been identified as a potent agent with dual anticancer and anti-inflammatory activities, making it a subject of significant research interest.[4]

This guide will delve into the preclinical data that underscores the therapeutic potential of Compound C-34, offering insights into its performance in both controlled laboratory settings and living organisms. We will explore the experimental designs, quantitative outcomes, and the mechanistic rationale behind the observed effects.

In Vitro Efficacy: Cellular and Molecular Insights

The initial evaluation of a compound's therapeutic potential begins with in vitro studies, which provide a controlled environment to assess its direct effects on cellular processes. For Compound C-34, in vitro assays have been instrumental in elucidating its cytotoxic and anti-inflammatory properties.

Cytotoxicity Against Cancer Cell Lines

A critical measure of a potential anticancer agent is its ability to selectively kill cancer cells. The cytotoxicity of Compound C-34 was evaluated against a panel of human cancer cell lines using the MTT assay, a colorimetric method that assesses cell viability.[5] This assay measures the metabolic activity of cells, which is an indicator of their viability.

Table 1: In Vitro Cytotoxicity of Compound C-34

Cell LineCancer TypeIC₅₀ (µM)
MIAPaCaPancreatic Cancer0.41[6]
K-562Chronic Myelogenous Leukemia0.77[6]
PA-1Ovarian Cancer1.19[6]
SW620Colorectal Cancer1.4[6]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in Table 1 demonstrates that Compound C-34 exhibits potent cytotoxic activity against a range of cancer cell lines, with sub-micromolar to low micromolar IC₅₀ values. This suggests that the compound effectively inhibits the proliferation of these cancer cells.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer. The anti-inflammatory potential of Compound C-34 was investigated by measuring its ability to inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.[4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses.[7]

Human monocytic THP-1 cells and murine dendritic cells were treated with LPS to induce the production of cytokines, and the effect of Compound C-34 on this process was quantified. The results showed a significant, dose-dependent inhibition of key pro-inflammatory cytokines.[4]

Table 2: In Vitro Anti-inflammatory Activity of Compound C-34

Cell ModelCytokine InhibitedConcentration of C-34% Inhibition
LPS-treated murine Dendritic cellsTNF-α, IL-8, RANTES, NO0.2 µM and 2 µMPotent Inhibition[4]
LPS-treated murine splenocytesTNF-α, IL-1β, IL-6Not SpecifiedSignificant Downregulation[4]
LPS-treated THP-1 cellsIL-1β, IL-6Not SpecifiedSignificant Downregulation[4]

These findings highlight the potent anti-inflammatory properties of Compound C-34 at the cellular level, suggesting its potential in treating inflammation-driven diseases.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[9]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow CellSeeding 1. Seed Cells in 96-well Plate CompoundTreatment 2. Add Compound Serial Dilutions CellSeeding->CompoundTreatment Incubation 3. Incubate for 48-72 hours CompoundTreatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Crystal Formation (Live Cells) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A diagram illustrating the key steps of the MTT assay for in vitro cytotoxicity testing.

In Vivo Efficacy: Performance in a Living System

While in vitro studies provide valuable initial data, in vivo models are essential to understand a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. Compound C-34 was evaluated in a murine model of LPS-induced endotoxemia to assess its anti-inflammatory activity in vivo.

LPS-Induced Endotoxemia in Mice

This model mimics the systemic inflammatory response that occurs during severe bacterial infections.[3] Mice are injected with a lethal dose of LPS, which triggers a massive release of pro-inflammatory cytokines, leading to septic shock and, ultimately, death. The ability of a compound to protect against LPS-induced lethality and reduce cytokine levels is a strong indicator of its potential as an anti-inflammatory agent.

Compound C-34 was administered to mice prior to the LPS challenge. The results demonstrated a significant dose-dependent inhibition of key pro-inflammatory cytokines and a remarkable protective effect against endotoxin-induced lethality.[4]

Table 3: In Vivo Anti-inflammatory Efficacy of Compound C-34 in LPS-Treated Mice

Dosage of C-34 (mg/kg)Cytokines InhibitedOutcome
1.25 - 5TNF-α, IL-1β, IL-6, MIP-1αSignificant Inhibition[4]
5-Protection against LPS-induced lethality[4]

This in vivo data strongly corroborates the in vitro findings and underscores the potential of Compound C-34 as a potent anti-inflammatory agent.

Experimental Protocol: LPS-Induced Endotoxemia Mouse Model

The following is a generalized protocol for an LPS-induced endotoxemia model in mice.

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Grouping: Randomly divide the mice into different groups: a vehicle control group, an LPS-only group, and one or more treatment groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound or vehicle to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before the LPS challenge.

  • LPS Challenge: Inject a predetermined lethal or sub-lethal dose of LPS (e.g., from E. coli) intraperitoneally into all groups except the vehicle control.[1][3]

  • Monitoring: Monitor the mice for signs of endotoxic shock and record survival rates over a set period (e.g., 48-72 hours).

  • Sample Collection: At specific time points post-LPS injection, collect blood samples to measure serum cytokine levels using ELISA.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare cytokine levels between the different groups using appropriate statistical tests.

InVivo_Workflow cluster_workflow In Vivo LPS-Induced Endotoxemia Workflow cluster_monitoring Monitoring & Data Collection Acclimatization 1. Animal Acclimatization Grouping 2. Randomize into Groups Acclimatization->Grouping Compound_Admin 3. Administer Compound or Vehicle Grouping->Compound_Admin LPS_Challenge 4. LPS Injection (i.p.) Compound_Admin->LPS_Challenge Survival 5a. Monitor Survival LPS_Challenge->Survival Blood_Collection 5b. Collect Blood Samples LPS_Challenge->Blood_Collection Data_Analysis 6. Analyze Survival & Cytokine Data Survival->Data_Analysis Blood_Collection->Data_Analysis

Caption: A flowchart of the experimental workflow for an in vivo LPS-induced endotoxemia model.

Mechanistic Considerations and Future Directions

The dual efficacy of Compound C-34 in both cancer and inflammation models suggests a potential mechanism of action that targets a common underlying pathway, such as the NF-κB signaling pathway, which is a key regulator of both inflammation and cell survival.[10] The observed inhibition of multiple pro-inflammatory cytokines supports this hypothesis.

Mechanism_of_Action cluster_pathway Proposed Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound_C34 Compound C-34 Compound_C34->NFkB_Pathway Inhibition

Sources

Comparative analysis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of various pharmacologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering insights into the methodologies, experimental considerations, and relative merits of each approach.

At a Glance: Comparison of Synthesis Routes

RouteKey FeaturesTypical YieldAdvantagesDisadvantages
Route 1: The Classical Approach Two-step synthesis involving Friedländer annulation followed by catalytic hydrogenation.Good to ExcellentWell-established, reliable, and relatively high-yielding.Requires high-pressure hydrogenation equipment and careful control of reaction conditions to avoid dehalogenation.
Route 2: Metal-Free Reduction Utilizes borane complexes for the reduction of the 7-chloro-1,8-naphthyridine intermediate.GoodAvoids the use of heavy metal catalysts, proceeds under mild conditions.Reagent cost and handling of borane complexes can be a concern. Potential for side reactions if not carefully controlled.
Route 3: Transfer Hydrogenation Employs a hydrogen donor in the presence of a transition metal catalyst (e.g., Iridium-based).GoodAvoids the need for high-pressure gaseous hydrogen, offering enhanced safety and operational simplicity.Catalyst cost and availability may be a factor. Optimization of the hydrogen donor and catalyst system is crucial.

Route 1: The Classical Approach - Friedländer Annulation and Catalytic Hydrogenation

This is the most established and widely reported method for the synthesis of this compound. It is a two-stage process that begins with the construction of the aromatic naphthyridine ring system, followed by its reduction.

Stage 1: Friedländer Annulation for 7-Chloro-1,8-naphthyridine

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group.[1][2][3] In this case, a suitable 2-aminonicotinaldehyde derivative is reacted with a carbonyl compound to form the 1,8-naphthyridine core. For the synthesis of the 7-chloro substituted intermediate, 2-amino-3-pyridinecarboxaldehyde can be reacted with a compound that introduces the chloro-substituted ring. The reaction is typically catalyzed by an acid or a base.[1]

A key precursor for this route is 2-amino-7-chloro-1,8-naphthyridine. A common method for its preparation involves the chlorination of 2-amino-7-hydroxy-1,8-naphthyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine

  • A mixture of 2-amino-7-hydroxy-1,8-naphthyridine in freshly distilled phosphorus oxychloride (POCl₃) is prepared.

  • The reaction mixture is refluxed for several hours.

  • After completion, the excess POCl₃ is removed by distillation.

  • The residue is carefully poured onto ice-water and neutralized with a base (e.g., Na₂CO₃) to precipitate the product.

  • The resulting solid is collected by filtration, washed, and can be recrystallized to afford 2-amino-7-chloro-1,8-naphthyridine.

Stage 2: Catalytic Hydrogenation

The second stage involves the reduction of the pyridine ring of the 7-chloro-1,8-naphthyridine intermediate. This is most commonly achieved through catalytic hydrogenation using gaseous hydrogen in the presence of a metal catalyst.

Causality in Experimental Choices: The choice of catalyst is critical to achieve selective reduction of the pyridine ring without causing dehalogenation (removal of the chlorine atom). Palladium on carbon (Pd/C) is a frequently used catalyst for such hydrogenations.[4] The reaction conditions, including hydrogen pressure, temperature, and solvent, must be carefully optimized to maximize the yield of the desired tetrahydro product while minimizing the formation of byproducts.

Experimental Protocol: Catalytic Hydrogenation of 7-Chloro-1,8-naphthyridine

  • The 7-chloro-1,8-naphthyridine starting material is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure hydrogenation vessel.

  • A catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C) is added to the solution.

  • The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at a specific temperature for a set period, or until hydrogen uptake ceases.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Logical Relationship Diagram: The Classical Approach

A 2-Amino-7-hydroxy- 1,8-naphthyridine C 7-Chloro-1,8-naphthyridine (Intermediate) A->C Friedländer Annulation (Chlorination Step) B POCl3 B->C E 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine (Final Product) C->E Catalytic Hydrogenation D H2, Catalyst (e.g., Pd/C) D->E

Caption: Workflow for the classical synthesis route.

Route 2: Metal-Free Reduction with Borane Complexes

An alternative to traditional catalytic hydrogenation is the use of borane reagents for the reduction of the naphthyridine ring. This approach offers a metal-free pathway to the desired tetrahydro product.

Mechanistic Insight: Borane (BH₃) and its complexes are effective reducing agents for electron-deficient heterocyclic systems. The reduction of 2,7-disubstituted 1,8-naphthyridines using in situ generated borane catalysts has been reported to proceed under mild conditions to furnish 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives in high yields (83–98%).[5][6] This method's applicability to the 7-chloro derivative is promising, as it may offer a way to avoid the dehalogenation side reaction sometimes observed with catalytic hydrogenation.

Experimental Considerations: The borane catalyst can be generated in situ, and the reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, often proceeding at or below room temperature. Careful quenching of the reaction is necessary to decompose any unreacted borane.

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the predictable reactivity of boranes with electron-deficient heterocycles. The progress of the reaction can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.

Logical Relationship Diagram: Metal-Free Borane Reduction

A 7-Chloro-1,8-naphthyridine C 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine A->C Metal-Free Reduction B Borane Catalyst (in situ) B->C A 7-Chloro-1,8-naphthyridine C 7-Chloro-1,2,3,4-tetrahydro- 1,8-naphthyridine A->C Transfer Hydrogenation B Iridium Catalyst + Hydrogen Donor B->C

Caption: Key components of the transfer hydrogenation process.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several distinct routes. The classical approach of Friedländer annulation followed by catalytic hydrogenation remains a robust and high-yielding method, particularly for large-scale synthesis. However, the emergence of metal-free reduction techniques using borane complexes and the operational simplicity of transfer hydrogenation offer compelling alternatives that address some of the safety and equipment challenges associated with traditional hydrogenation.

The choice of the optimal synthetic route will depend on several factors, including the scale of the synthesis, available equipment, cost considerations, and the desired level of operational safety. Further research into the development of more efficient and selective catalysts for both catalytic and transfer hydrogenation, as well as the exploration of novel, milder reduction methods, will continue to refine and improve the synthesis of this important heterocyclic scaffold.

References

  • D. H. Kim, J. H. Park, and S. B. Lee, "Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines," Organic & Biomolecular Chemistry, vol. 18, no. 25, pp. 4843-4847, 2020.

  • J. H. Park et al., "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives," Organic Letters, vol. 18, no. 11, pp. 2730–2733, 2016.

  • Y. Wang et al., "Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes," Molecules, vol. 28, no. 23, p. 7897, 2023.

  • C. M. Smith et al., "A mild synthesis of substituted 1,8-naphthyridines," Green Chemistry, vol. 17, no. 1, pp. 238-242, 2015.

  • K. Mogilaiah, J. K. Swamy, S. Jyothi, and S. Kavitha, "CeCl₃·7H₂O catalyzed Friedländer synthesis of 1,8-naphthyridines under solvent-free grinding conditions," Indian Journal of Heterocyclic Chemistry, vol. 24, no. 3, pp. 305-308, 2015. [URL: not available]
  • P. A. Wender et al., "Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes," Organometallics, vol. 32, no. 15, pp. 4209–4219, 2013.

  • X. Wang et al., "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition," ACS Omega, vol. 6, no. 42, pp. 28045–28054, 2021.

  • BenchChem, "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives," BenchChem, 2025.

  • X. Xiong et al., "Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions," Organic Letters, vol. 18, no. 4, pp. 724-727, 2016.

  • TCI Chemicals, "Hydrogenation Catalysts," TCI Chemicals, 2023.

  • R. Ghorbani-Vaghei and S. M. Malaekehpoor, "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides," Synthesis, vol. 49, no. 04, pp. 763-769, 2017.

  • S. Goswami et al., "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines," Molecules, vol. 10, no. 8, pp. 929-936, 2005.

Sources

A Comparative Guide to 1,8-Naphthyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents.[2][3] This guide provides an in-depth comparison of 1,8-naphthyridine derivatives across key therapeutic areas, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that underscore their potential.

The journey of 1,8-naphthyridines from a chemical curiosity to a clinical reality was ignited by the discovery of nalidixic acid in 1962.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first in its class to show potent antibacterial activity, particularly against Gram-negative bacteria, and gained approval for treating urinary tract infections.[1][4] This pivotal discovery established the therapeutic potential of the 1,8-naphthyridine core and spurred decades of research, leading to derivatives with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[5][6][7][8]

Antimicrobial Agents: Beyond the Quinolone Legacy

The most established application of the 1,8-naphthyridine core is in the realm of antimicrobials. These compounds are bioisosteres of quinolones and primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4][9]

Comparative Performance

The evolution from the first-generation nalidixic acid to later-generation fluoroquinolones like Enoxacin showcases significant improvements in potency and spectrum. The strategic addition of a fluorine atom at position 6 and various substituents at position 7 dramatically enhances antibacterial efficacy.

CompoundKey Structural FeaturesSpectrum of ActivityTypical MIC (µg/mL) vs. E. coli
Nalidixic Acid 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acidGram-negative bacteria4-16
Enoxacin Fluorine at C6, Piperazine at C7Broad-spectrum (Gram-positive and Gram-negative)0.12-0.5
Tosufloxacin Difluorophenyl at N1, 3-aminopyrrolidinyl at C7Enhanced activity against Gram-positive bacteria and anaerobes0.06-0.25
Ciprofloxacin (Quinolone) For comparisonBroad-spectrum0.015-0.12

Note: MIC (Minimum Inhibitory Concentration) values are approximate and can vary based on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 1,8-naphthyridine derivatives is highly dependent on substitutions around the core scaffold.

  • N1-Substitution: A cyclopropyl group, as seen in many fluoroquinolones, generally enhances potency compared to the ethyl group of nalidixic acid.[4][9]

  • C3-Carboxylic Acid: This group is essential for binding to the DNA gyrase-DNA complex and is a conserved feature in most potent derivatives.

  • C6-Fluorine: The introduction of a fluorine atom significantly broadens the spectrum of activity to include Gram-positive bacteria.

  • C7-Substituent: This position is a key determinant of pharmacokinetic and pharmacodynamic properties. Basic substituents like piperazine or pyrrolidine rings enhance cell penetration and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of a 1,8-naphthyridine derivative that inhibits the visible growth of a specific bacterial strain.

Methodology (Broth Microdilution):

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Escherichia coli ATCC 25922) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with bacteria, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Causality: This method provides a quantitative measure of a compound's potency. The choice of bacterial strain is critical; using multi-drug resistant strains can assess the compound's ability to overcome resistance mechanisms.[10][11]

Anticancer Agents: A Multifaceted Approach

1,8-Naphthyridine derivatives have gained significant attention as potential anticancer agents due to their ability to target various hallmarks of cancer.[8][12] Their mechanisms of action are diverse and include inhibition of topoisomerases, protein kinases, and angiogenesis.[12]

Comparative Performance of Anticancer Derivatives

Different substitution patterns on the 1,8-naphthyridine scaffold lead to varied mechanisms of anticancer activity.

Derivative TypeTargetExample MechanismRepresentative IC50 (µM)
Carboxamides (at C3) Topoisomerases, Cellular ProliferationIntercalation into DNA, induction of apoptosis0.41 (on MIAPaCa cells)[13]
C-3'-Heteroaryl Derivatives Cellular ProliferationInduction of apoptosis0.41 (on PA-1 cells)[13]
Kinase Inhibitors EGFR, c-Met, PDK1Inhibition of signaling pathways crucial for tumor growth and survivalVaries widely based on target

Note: IC50 (Half-maximal inhibitory concentration) values are highly dependent on the specific compound, cancer cell line, and assay conditions.

Mechanism of Action: Topoisomerase Inhibition

Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase I or II, similar to established chemotherapeutic agents. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase_Inhibition cluster_0 Cancer Cell Drug 1,8-Naphthyridine Derivative Topo_Complex Topoisomerase-DNA Cleavable Complex Drug->Topo_Complex Stabilizes DNA_Breaks DNA Strand Breaks Topo_Complex->DNA_Breaks Leads to Apoptosis Cell Death (Apoptosis) DNA_Breaks->Apoptosis Triggers

Caption: Mechanism of anticancer action via topoisomerase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Objective: To evaluate the in vitro cytotoxicity of a 1,8-naphthyridine derivative against a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, a breast cancer cell line) are seeded into a 96-well plate and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Trustworthiness: This protocol is a standard, validated method for initial cytotoxicity screening. Including a known chemotherapeutic drug (e.g., Doxorubicin) as a positive control ensures the assay is performing correctly and provides a benchmark for comparison.

Other Therapeutic Applications

The versatility of the 1,8-naphthyridine scaffold extends to a multitude of other biological activities.[2][5]

  • Anti-inflammatory: Some derivatives have shown the ability to downregulate pro-inflammatory cytokines.[13]

  • Antiviral: Activity against viruses such as HIV has been reported.[2][6]

  • Neurodegenerative Disorders: Potential applications in treating conditions like Alzheimer's disease are being explored.[5][15]

  • Cardiovascular: Certain derivatives have exhibited anti-hypertensive and platelet aggregation inhibition properties.[5][8]

Workflow for Drug Discovery

The process of developing a novel 1,8-naphthyridine therapeutic follows a structured, multi-stage workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Derivative Library Screening In Vitro Screening (e.g., MIC, MTT) Synthesis->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization (ADME/Tox) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: General workflow for 1,8-naphthyridine drug discovery.

Conclusion

The 1,8-naphthyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. From its foundational role in the development of antimicrobial agents to its current exploration in oncology and beyond, its structural and functional diversity is remarkable. The ability to fine-tune its biological activity through targeted chemical modifications ensures that 1,8-naphthyridine derivatives will remain a fertile ground for the development of novel therapeutics. Future research will likely focus on creating highly selective agents, overcoming drug resistance, and exploring new therapeutic applications for this privileged scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically-grounded protocol for managing the waste stream of this specific chlorinated naphthyridine derivative, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, integrating the "why" behind each step to foster a culture of deep-seated safety and scientific integrity.

Hazard Profile and Regulatory Context: The Rationale for Caution

This compound (CAS No. 1303588-27-3) is a heterocyclic compound utilized in chemical synthesis.[1] While extensive toxicological data may not be available, as is common for many research chemicals, its known hazards necessitate its classification and handling as a hazardous substance.

The primary, documented hazards are outlined by the Globally Harmonized System (GHS) and include:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications mandate the use of appropriate personal protective equipment (PPE) and engineering controls during handling.[2] From a disposal perspective, the core directive is P501: Dispose of contents/container to an approved waste disposal plant .[2][3][4]

Regulatory Causality: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific compound is not explicitly a "listed" waste (i.e., on the F, K, P, or U lists), any laboratory-generated chemical waste should be prudently managed as hazardous unless definitively proven otherwise.[5] The presence of a chlorinated heterocyclic structure warrants caution due to the potential for persistence and the generation of harmful byproducts upon improper disposal. Therefore, drain or soil disposal is strictly prohibited to prevent environmental contamination.[2][3]

Key Safety and Disposal Parameters
ParameterIdentifier/InstructionSource(s)
Chemical Name This compound[6]
CAS Number 1303588-27-3[2]
Molecular Formula C₈H₉ClN₂[1][6]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning[2][4]
Hazard Statements H315, H319, H335[2][4]
Disposal Directive P501: Dispose to an approved waste disposal plant[2][3][7]
Primary PPE Nitrile gloves, safety goggles, lab coat[2][4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[8]

Disposal Workflow: A Decision-Based Protocol

The following diagram outlines the logical flow for managing waste streams containing this compound. This workflow ensures that all forms of waste, from bulk chemical to contaminated labware, are handled correctly.

G cluster_0 Waste Identification & Segregation cluster_1 Containment Protocol cluster_2 Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type bulk Bulk/Unused Chemical (> 5g or 5mL) waste_type->bulk Pure or Concentrated contaminated Contaminated Materials (Gloves, Wipes, Glassware, Spill Debris) waste_type->contaminated Trace or Spill container_bulk Place in original or compatible, sealed container. Label as 'Hazardous Waste' with full chemical name. bulk->container_bulk container_contam Double-bag in clear plastic bags or place in a dedicated solid waste container. Label as 'Hazardous Waste' with chemical contaminant. contaminated->container_contam storage Store in designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) container_bulk->storage container_contam->storage ehs_pickup Arrange for pickup by institutional EHS or a licensed chemical waste contractor. storage->ehs_pickup

Caption: Decision workflow for proper waste management.

Step-by-Step Disposal Methodology

This protocol provides the detailed operational steps for safely disposing of this compound and associated materials. Adherence to these steps is critical for ensuring a self-validating and safe waste management process.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE. This is your primary barrier against exposure.

  • Eye Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166.[8]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A standard laboratory coat is required.

Causality: The compound is a known skin and serious eye irritant.[2] Proper PPE mitigates the risk of accidental contact during waste handling and consolidation.

Step 2: Prepare and Label the Hazardous Waste Container

Proper containment is fundamental to safe disposal. Never use an empty food or beverage container.

  • Select a Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] An accurate chemical name is required by waste transporters and disposal facilities to ensure proper handling and treatment.

Step 3: Segregate and Consolidate Waste

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Unused/Expired Chemical: Carefully transfer the pure chemical into the labeled hazardous waste container. If the chemical is in its original packaging, this may serve as the primary container for disposal if it is properly sealed and labeled.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weighing papers, absorbent pads from a spill cleanup) must be collected as hazardous waste.[2] Place these items in a separate, clearly labeled solid waste container or heavy-duty plastic bag.

  • Contaminated Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). The first rinse (rinsate) must be collected as hazardous waste and added to a designated liquid waste container for halogenated organic solvents. Subsequent rinses may be managed as non-hazardous, depending on institutional policy.

Causality: Segregating this chlorinated compound from other waste streams, particularly strong acids or bases, prevents uncontrolled reactions.[8] Collecting the first rinsate is critical because it will contain the highest concentration of the residual chemical.

Step 4: Storage and Final Disposal

Waste must be stored safely pending removal by a certified professional.

  • Storage: Keep the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains and sources of ignition.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[9] Do not attempt to transport or dispose of the chemical waste yourself. Only licensed professionals are equipped and permitted to handle and transport hazardous waste to an approved treatment, storage, and disposal facility (TSDF).[10]

References

Navigating the Safe Handling of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling of novel chemical entities, such as 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and responsibility in the laboratory.

The naphthyridine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This bioactivity underscores the need for careful handling to mitigate potential toxicological effects. While comprehensive toxicological data for this compound is not extensively documented, the known hazards of skin, eye, and respiratory irritation associated with similar heterocyclic amines necessitate a cautious and well-defined approach to its handling and disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The following Personal Protective Equipment (PPE) is mandatory to establish a primary barrier against exposure.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Standard safety glasses are insufficient. This provides a robust barrier against airborne particles and accidental splashes.
Skin Protection - Gloves: Chemical-resistant nitrile gloves (minimum 5-mil thickness) are recommended for splash protection. Given that nitrile can have variable resistance to aromatic and halogenated compounds, double-gloving is a prudent measure for extended handling. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if contact with the chemical is suspected. - Lab Coat: A full-length, long-sleeved laboratory coat to protect personal clothing and skin from contamination.
Respiratory Protection All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

II. Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following procedure outlines the key steps from preparation to cleanup.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

    • Assemble all necessary equipment, including a calibrated scale, weighing paper, spatulas, and appropriate glassware, within the fume hood.

    • Prepare a designated, clearly labeled waste container for the disposal of contaminated materials.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Carefully open the chemical container within the fume hood, avoiding any sudden movements that could create airborne dust.

    • Use a spatula to gently transfer the desired amount of the compound onto weighing paper.

    • If preparing a solution, slowly add the powder to the solvent to minimize splashing.

    • Keep the container of this compound tightly sealed when not in use.

  • Cleanup:

    • Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol or ethanol) and wipe the area thoroughly.

    • Dispose of all contaminated disposable materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

III. Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup

For a small spill of powdered this compound:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection.

  • Contain and Absorb: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[5][6]

  • Collect Waste: Carefully scoop the absorbed material and contaminated paper towels into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, working from the outside in, and then wash with soap and water.

  • Dispose: Seal and label the hazardous waste container for proper disposal.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations. As a halogenated heterocyclic compound, it must be disposed of as hazardous chemical waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Excess Chemical Excess Chemical Labeled Waste Container Labeled, Sealed Halogenated Organic Waste Container Excess Chemical->Labeled Waste Container Contaminated Materials Contaminated Materials (Gloves, Weighing Paper, etc.) Contaminated Materials->Labeled Waste Container EHS Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Labeled Waste Container->EHS Pickup

Caption: Workflow for the disposal of this compound and associated waste.

Disposal Protocol:

  • Segregation: Collect all excess or unreacted this compound and contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the chemical name and the hazard classification (irritant).

  • Container: Use a container that is compatible with halogenated organic compounds.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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